molecular formula C17H16FN3O2S B1684036 Vonoprazan CAS No. 881681-00-1

Vonoprazan

Número de catálogo: B1684036
Número CAS: 881681-00-1
Peso molecular: 345.4 g/mol
Clave InChI: BFDBKMOZYNOTPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vonoprazan is a member of pyrroles.
This compound is a potassium-competitive acid blocker (PCAB) that inhibits H+, K+-ATPase-mediated gastric acid secretion. PCABs represent an alternative to proton-pump inhibitors for the treatment of acid-related disorders. Unlike proton-pump inhibitors, PCABs are not affected by CYP2C19 genetic polymorphisms and do not require acid-resistant formulations. Furthermore, this compound is 350-times more potent than the proton-pump inhibitor [lansoprazole], thanks to its ability to accumulate in the gastric corpus mucosa, specifically in the parietal cells. In February 2015, this compound was first marketed in Japan for the treatment of acid-related disorders and as an adjunct to Helicobacter pylori (H. pylori) eradication. In May 2022, the FDA approved the use of this compound in a co-packaged product containing amoxicillin and clarithromycin for the treatment of H. pylori infection. Studies have shown that the concomitant use of this compound, amoxicillin, and clarithromycin leads to an H. pylori eradication rate of approximately 90%.
This compound is a potassium-competitive acid blocker (P-CAB), with acid suppressing activity. Upon oral administration, this compound concentrates in the gastric parietal cells and competitively and reversibly binds to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. By inhibiting gastric acid secretion, this compound provides relief and healing in the treatment of various conditions, such as gastroduodenal ulcers and reflux esophagitis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and is indicated for peptic ulcer and gastroesophageal reflux disease and has 5 investigational indications.

Propiedades

IUPAC Name

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDBKMOZYNOTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236869
Record name Vonoprazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Vonoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

881681-00-1
Record name Vonoprazan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vonoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vonoprazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VONOPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

194.8°C
Record name Vonoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

A Deep Dive into the Molecular Ballet: Vonoprazan's Mechanism of Action on Gastric H+, K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the mechanism of action of vonoprazan, a potassium-competitive acid blocker (P-CAB), on the gastric H+, K+-ATPase. Through a detailed examination of its binding kinetics, inhibitory properties, and the experimental methodologies used for its characterization, this document aims to furnish a granular understanding of this novel acid suppressant.

Executive Summary

This compound represents a paradigm shift in acid suppression therapy. Unlike traditional proton pump inhibitors (PPIs), which require acid activation and form covalent bonds with the proton pump, this compound acts as a reversible, potassium-competitive inhibitor of the gastric H+, K+-ATPase.[1][2][3] Its unique chemical properties, including a high pKa and slow dissociation from the enzyme, contribute to its rapid onset, potent, and long-lasting acid suppression.[1][4] This guide will dissect the molecular interactions and physiological consequences of this compound's engagement with the gastric proton pump.

The Gastric H+, K+-ATPase: The Engine of Acid Secretion

The gastric H+, K+-ATPase, or proton pump, is the final and crucial step in the secretion of gastric acid. Located in the secretory canaliculi of parietal cells, this enzyme actively transports H+ ions from the cytoplasm into the gastric lumen in exchange for K+ ions. This process is powered by the hydrolysis of ATP and is responsible for maintaining the highly acidic environment of the stomach.

The signaling pathway for gastric acid secretion is a complex cascade involving hormonal and neuronal inputs. Gastrin, histamine, and acetylcholine (B1216132) are the primary stimulants that converge on the parietal cell to activate the H+, K+-ATPase.

Gastric_Acid_Secretion_Pathway G_Cell G Cell ECL_Cell ECL Cell G_Cell->ECL_Cell Parietal_Cell Parietal Cell CCK2R H2R M3R ECL_Cell->Parietal_Cell:f1 Histamine Proton_Pump H+, K+-ATPase (Proton Pump) Parietal_Cell->Proton_Pump Activation Gastric_Lumen Gastric Lumen (H+) Proton_Pump->Gastric_Lumen H+ Secretion Vagal_Nerve Vagal Nerve Vagal_Nerve->G_Cell GRP Vagal_Nerve->Parietal_Cell:f2 ACh

Figure 1: Simplified signaling pathway of gastric acid secretion.

This compound's Mechanism of Inhibition: A Reversible yet Tenacious Grip

This compound functions as a potassium-competitive acid blocker (P-CAB).[1][2][3] It directly and reversibly binds to the K+ binding site on the luminal side of the H+, K+-ATPase.[3] This competitive inhibition prevents the binding of K+ ions, thereby halting the exchange of H+ and K+ ions and effectively blocking acid secretion.[2][5]

A key differentiator of this compound from PPIs is its lack of a requirement for acid activation.[2] It can inhibit the proton pump in both its active and resting states. Furthermore, this compound is an acid-stable drug, eliminating the need for enteric coating.[2]

The following diagram illustrates the core mechanism of this compound's action in comparison to PPIs.

Vonoprazan_Mechanism cluster_PPI Proton Pump Inhibitors (PPIs) cluster_this compound This compound (P-CAB) PPI PPI (Prodrug) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acid Activation Proton_Pump_PPI H+, K+-ATPase Activated_PPI->Proton_Pump_PPI Binds to Cysteine Inhibited_Pump_PPI Inhibited Pump (Covalent Bond) Proton_Pump_PPI->Inhibited_Pump_PPI This compound This compound Proton_Pump_Vono H+, K+-ATPase (K+ Binding Site) This compound->Proton_Pump_Vono Competes with K+ Inhibited_Pump_Vono Inhibited Pump (Reversible Binding) Proton_Pump_Vono->Inhibited_Pump_Vono Inhibited_Pump_Vono->Proton_Pump_Vono Dissociation

Figure 2: Comparison of the inhibitory mechanisms of PPIs and this compound.

Quantitative Analysis of this compound's Interaction with H+, K+-ATPase

The efficacy of this compound is underpinned by its favorable pharmacokinetic and pharmacodynamic properties. Several key parameters quantify its interaction with the gastric proton pump.

ParameterValueSpecies/ConditionsReference
Ki (Inhibition Constant) 3.0 ± 0.3 nMWild Type[1]
10 nM-[4]
IC50 (Half Maximal Inhibitory Concentration) 17-19 nM-[4]
pKa 9.37-[1]
Dissociation Half-life (t1/2) 4.7 hoursRabbit proton pumps[4]
7.5 hoursHog proton pumps[4]
Dissociation Rate Constant (kd) 0.00246 min⁻¹H+/K+ ATPase expressed in HEK293 cells[6]
Binding Rate Constant (k) 0.07028 min⁻¹·μM⁻¹Calculated from kd and KI[6]

Table 1: Key Quantitative Parameters of this compound's Interaction with H+, K+-ATPase

Experimental Protocols for Characterizing this compound's Mechanism

A variety of in vitro and in vivo experimental protocols are employed to elucidate the mechanism of action of this compound.

In Vitro H+, K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the proton pump.

Methodology:

  • Preparation of H+, K+-ATPase: Gastric microsomes rich in H+, K+-ATPase are isolated from animal stomachs (e.g., hog or rabbit).

  • Assay Buffer: A buffer at a specific pH (e.g., 6.5) containing MgCl2 and KCl is prepared.

  • Incubation: The gastric microsomes are pre-incubated with varying concentrations of this compound.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement of ATPase Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released, often using a colorimetric method.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

H_K_ATPase_Inhibition_Assay Start Start Prepare_Microsomes Prepare Gastric Microsomes Start->Prepare_Microsomes Prepare_Buffer Prepare Assay Buffer (pH 6.5, MgCl2, KCl) Prepare_Microsomes->Prepare_Buffer Incubate Incubate Microsomes with this compound Prepare_Buffer->Incubate Add_ATP Add ATP to Initiate Reaction Incubate->Add_ATP Measure_Pi Measure Inorganic Phosphate (Pi) Released Add_ATP->Measure_Pi Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Pi->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for an in vitro H+, K+-ATPase inhibition assay.
Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of this compound to the H+, K+-ATPase.

Methodology:

  • Radiolabeling: A radiolabeled ligand that binds to the H+, K+-ATPase is used (e.g., [3H]-SCH28080, another P-CAB).

  • Incubation: Gastric microsomes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the microsomes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using competitive binding equations to determine the Ki of this compound.

In Vivo Gastric Acid Secretion Measurement

Animal models are crucial for assessing the in vivo efficacy of this compound.

Methodology (Pylorus-Ligated Rat Model):

  • Animal Preparation: Rats are fasted overnight.

  • Drug Administration: this compound or a vehicle control is administered orally or intravenously.

  • Surgical Procedure: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.

  • Sample Collection: After a set period, the animal is euthanized, and the gastric contents are collected.

  • Analysis: The volume of gastric juice is measured, and the pH and total acid output are determined by titration.

Molecular Basis for Slow Dissociation and Prolonged Action

Molecular modeling studies have provided insights into the long-lasting inhibitory effect of this compound. It is proposed that this compound binds within a luminal vestibule of the H+, K+-ATPase.[1] The exit of the drug from this binding pocket is thought to be hindered by an electrostatic barrier created by specific amino acid residues, leading to its slow dissociation from the enzyme and, consequently, a prolonged duration of action.[1]

Conclusion

This compound's mechanism of action as a potassium-competitive acid blocker represents a significant advancement in the management of acid-related disorders. Its direct, reversible, and potent inhibition of the gastric H+, K+-ATPase, coupled with its favorable pharmacokinetic profile, results in rapid and sustained acid suppression. The in-depth understanding of its molecular interactions and the robust experimental methodologies used for its characterization provide a solid foundation for its clinical application and for the future development of novel acid suppressants.

References

Discovery and synthesis of Vonoprazan fumarate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Vonoprazan Fumarate (B1241708)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and synthesis of this compound fumarate, a first-in-class potassium-competitive acid blocker (P-CAB). This document delves into the core scientific principles behind its mechanism of action, detailed experimental protocols for its synthesis, and a summary of its key quantitative data.

Discovery and Development

This compound (formerly TAK-438) was discovered and developed by Takeda Pharmaceutical Company in a strategic effort to overcome the limitations of traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders.[1][2][3] The research initiative, which began in 2003, aimed to create a more potent, rapid-acting, and long-lasting acid suppressant that would not be influenced by CYP2C19 genetic polymorphisms, a known factor affecting the efficacy of many PPIs.[1][2][3]

Through high-throughput screening, a pyrrole (B145914) derivative was identified as a promising lead compound.[1] Extensive medicinal chemistry efforts led to the optimization of this scaffold, resulting in the identification of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, or this compound.[1] Its fumarate salt was selected for clinical development due to its favorable physicochemical properties.[1][4]

Takeda submitted the New Drug Application (NDA) for this compound fumarate in Japan on February 28, 2014.[3] It was first approved in Japan on December 26, 2014, and launched in February 2015 under the brand name Takecab®.[2][5][6][7] The U.S. Food and Drug Administration (FDA) approved this compound in May 2022.[8]

Mechanism of Action

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase (the proton pump) in a reversible and K+-competitive manner.[1][9] Unlike PPIs, which require acid activation and bind covalently to the proton pump, this compound binds ionically to the potassium-binding site of the pump, preventing the final step of gastric acid secretion.[1][9]

This distinct mechanism of action confers several advantages:

  • Rapid Onset of Action: this compound does not require acid activation and can inhibit the proton pump directly, leading to a faster onset of acid suppression.[3]

  • Sustained Acid Suppression: It has a longer duration of action compared to PPIs, providing 24-hour control of gastric acid secretion.[3]

  • CYP2C19 Independence: Its metabolism is not primarily dependent on the polymorphic CYP2C19 enzyme, leading to more predictable and consistent efficacy across different patient populations.[3]

The following diagram illustrates the signaling pathway of gastric acid secretion and the inhibitory action of this compound.

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen cluster_interstitium Interstitium H2_Receptor H2 Receptor AC Adenylyl Cyclase H2_Receptor->AC Activates M3_Receptor M3 Receptor PLC Phospholipase C M3_Receptor->PLC Activates CCK2_Receptor CCK2 Receptor CCK2_Receptor->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3/DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Proton_Pump H+,K+-ATPase (Proton Pump) PKA->Proton_Pump Activates PKC->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes K_ion_lumen K+ K_ion_lumen->Proton_Pump Enters cell Histamine Histamine Histamine->H2_Receptor Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Gastrin Gastrin Gastrin->CCK2_Receptor K_ion_interstitium K+ K_ion_interstitium->Proton_Pump Exits cell This compound This compound This compound->Proton_Pump Competitively Inhibits K+ binding

Caption: Gastric acid secretion pathway and this compound's mechanism of action.

Chemical Synthesis of this compound Fumarate

Several synthetic routes for this compound fumarate have been developed. The following section details a common and practical pathway.

Synthesis Workflow Diagram

G Start 5-(2-fluorophenyl)-1H- pyrrole-3-carboxaldehyde Step1 Reductive Amination (Methylamine, NaBH4) Start->Step1 Intermediate1 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)- N-methylmethanamine Step1->Intermediate1 Step2 Boc Protection (Boc Anhydride) Intermediate1->Step2 Intermediate2 tert-butyl (5-(2-fluorophenyl)-1H- pyrrol-3-yl)methyl(methyl)carbamate Step2->Intermediate2 Step3 Sulfonylation (Pyridine-3-sulfonyl chloride, NaH) Intermediate2->Step3 Intermediate3 tert-butyl (5-(2-fluorophenyl)-1- (pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl) methyl(methyl)carbamate Step3->Intermediate3 Step4 Deprotection (Trifluoroacetic Acid) Intermediate3->Step4 Vonoprazan_Free_Base This compound (Free Base) Step4->Vonoprazan_Free_Base Step5 Salt Formation (Fumaric Acid) Vonoprazan_Free_Base->Step5 End This compound Fumarate Step5->End

Caption: A representative synthetic workflow for this compound Fumarate.

Detailed Experimental Protocols

The following protocols are based on a common synthetic route described in the literature.[10][11][12][13]

Step 1: Synthesis of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

  • Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde in an organic solvent such as tetrahydrofuran (B95107) (THF).

  • Add a solution of methylamine (B109427) in ethanol (B145695) and stir the mixture at room temperature for 6-8 hours to form the corresponding imine.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of tert-butyl (5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl(methyl)carbamate

  • Dissolve the product from Step 1 in an organic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a base such as triethylamine.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Perform an aqueous workup, dry the organic layer, and concentrate to yield the Boc-protected intermediate.

Step 3: Synthesis of tert-butyl (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl(methyl)carbamate

  • Dissolve the Boc-protected intermediate in an anhydrous aprotic solvent like THF.

  • Add a strong base, such as sodium hydride, at 0°C.

  • After stirring for a short period, add a solution of pyridine-3-sulfonyl chloride in THF.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quench the reaction carefully with water and extract the product.

  • Purify the crude product by chromatography to obtain the sulfonylated compound.

Step 4: Synthesis of this compound (Free Base)

  • Dissolve the sulfonylated intermediate in a mixture of dichloromethane (B109758) and trifluoroacetic acid.

  • Stir the solution at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.

  • Dry and concentrate the organic layer to obtain this compound free base.

Step 5: Synthesis of this compound Fumarate

  • Dissolve the this compound free base in a suitable solvent, such as methanol (B129727) or ethanol.

  • Add a solution of fumaric acid in the same solvent.

  • Stir the mixture, which may be gently warmed, to induce crystallization.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound fumarate as a white to off-white crystalline solid.

Quantitative Data

This section summarizes the key quantitative data for this compound fumarate, including its physicochemical properties, pharmacokinetic parameters, and clinical efficacy.

Table 1: Physicochemical Properties of this compound Fumarate
PropertyValueReference(s)
Molecular FormulaC₁₇H₁₆FN₃O₂S · C₄H₄O₄[7][14]
Molecular Weight461.47 g/mol [7][14]
Melting Point194.8°C[9]
SolubilitySlightly soluble in water and methanol; soluble in DMSO.[9][14]
pKa9.06[15]
Table 2: Pharmacokinetic Parameters of this compound (20 mg single dose in healthy adults)
ParameterValueReference(s)
Tmax (median)1.5 - 2.0 hours[7]
Cmax (geometric mean)Varies by study population
AUC₀-∞ (geometric mean)Varies by study population[16]
Half-life (t₁/₂)Approximately 7.7 hours[7]
Protein Binding80%[7]
Table 3: Pharmacodynamic and In Vitro Activity of this compound
ParameterValueReference(s)
H+,K+-ATPase Inhibition (IC₅₀)19 nM (at pH 6.5)[17]
H+,K+-ATPase Binding Affinity (Ki)3.0 nM[18][19]
24-h Intragastric pH > 4 Holding Time (Day 1, 20 mg)63%[7]
24-h Intragastric pH > 4 Holding Time (Day 7, 20 mg)83%[7]
Table 4: Clinical Efficacy of this compound in Acid-Related Disorders
IndicationThis compound RegimenComparator RegimenEfficacy EndpointThis compound ResultComparator ResultReference(s)
Erosive Esophagitis (Healing Rate at 8 weeks)20 mg once dailyLansoprazole 30 mg once dailyHealing Rate92.4%91.3%[8]
H. pylori Eradication (First-line therapy)20 mg twice daily + Amoxicillin + ClarithromycinLansoprazole 30 mg twice daily + Amoxicillin + ClarithromycinEradication Rate92.6%75.9%[20]

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety guidelines. The quantitative data presented are compiled from various studies and may vary depending on the specific study design and patient population.

References

Preclinical pharmacokinetic and pharmacodynamic profile of Vonoprazan

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preclinical Pharmacokinetic and Pharmacodynamic Profile of Vonoprazan

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] Its direct, reversible, and potassium-competitive inhibition of the gastric H+, K+-ATPase results in more potent, rapid, and sustained gastric acid suppression.[2][3] Preclinical investigations in various animal models, primarily rats and dogs, have been pivotal in defining the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics that form the basis of its clinical efficacy.[1] This document provides a comprehensive overview of the core preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Pharmacodynamics: The Profile of Efficacy

The pharmacodynamic profile of this compound is characterized by its potent, competitive, and reversible inhibition of the final step in the gastric acid secretion pathway.[1]

Mechanism of Action

This compound directly targets the gastric H+, K+-ATPase, the proton pump responsible for secreting hydrogen ions (protons) into the gastric lumen.[1] Its mechanism is fundamentally different from that of PPIs in several key aspects:

  • Potassium-Competitive Inhibition: this compound competes with potassium ions (K+) for binding to the proton pump, directly blocking its function.[1]

  • Reversible Binding: The binding is ionic and reversible, which contrasts with the covalent, irreversible binding of PPIs.[1]

  • Acid-Independent Activation: this compound is a stable, active molecule that does not require an acidic environment for activation.[1] This allows it to inhibit proton pumps in both resting and active states, contributing to a more rapid onset of acid suppression.[1]

  • High Accumulation: As a base with a high pKa of 9.06, this compound significantly concentrates in the acidic secretory canaliculi of gastric parietal cells, enhancing its potency and duration of action.[3][4]

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cell Parietal Cell Cytoplasm H_out H+ ProtonPump H+,K+-ATPase (Proton Pump) ProtonPump->H_out H+ Secretion ADP ADP ProtonPump->ADP K_in K+ K_in->ProtonPump K+ Binding Site ATP ATP This compound This compound This compound->ProtonPump Competitively Binds & Inhibits cluster_setup Experimental Setup cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Administer this compound (Oral Gavage) AnimalModel->Dosing BloodSampling Serial Blood Sampling (e.g., 0-24h) Dosing->BloodSampling AcidStimulation Stimulate Acid Secretion (e.g., Histamine Infusion) Dosing->AcidStimulation PlasmaAnalysis UPLC-MS/MS Analysis of Plasma Samples BloodSampling->PlasmaAnalysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) PlasmaAnalysis->PK_Params Model PK/PD Modeling PK_Params->Model pH_Measurement Measure Gastric pH (Perfusate Collection) AcidStimulation->pH_Measurement PD_Effect Determine Antisecretory Effect (% Inhibition) pH_Measurement->PD_Effect PD_Effect->Model

References

A Deep Dive into the In Vitro Potency of Vonoprazan Versus Lansoprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro potency of vonoprazan, a potassium-competitive acid blocker (P-CAB), in comparison to the conventional proton pump inhibitor (PPI), lansoprazole (B1674482). This document delves into the core mechanisms of action, inhibitory concentrations, binding kinetics, and chemical stability that differentiate these two inhibitors of gastric H+,K+-ATPase.

Introduction: Mechanisms of Gastric Acid Inhibition

Gastric acid secretion is primarily mediated by the H+,K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells. Both this compound and lansoprazole target this enzyme to inhibit acid production, but their mechanisms of action are fundamentally different.

Lansoprazole , a substituted benzimidazole, is a prodrug that requires activation in an acidic environment.[1] It accumulates in the acidic canaliculi of parietal cells, where it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide.[1] This activated form then covalently binds to cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[1][2]

This compound , a pyrrole (B145914) derivative, is a potassium-competitive acid blocker (P-CAB).[2] It does not require acid activation and acts by reversibly binding to the K+-binding site of the H+,K+-ATPase in a competitive manner.[2] This direct and reversible inhibition offers a distinct pharmacological profile compared to PPIs.

Below is a diagram illustrating the distinct signaling pathways for the activation and binding of lansoprazole and this compound to the H+,K+-ATPase.

G cluster_Lansoprazole Lansoprazole (PPI) Pathway cluster_this compound This compound (P-CAB) Pathway Lansoprazole Lansoprazole (Prodrug) Acid_Activation Acid Activation (in Parietal Cell Canaliculi) Lansoprazole->Acid_Activation Activated_Lansoprazole Tetracyclic Sulfenamide (Active Metabolite) Acid_Activation->Activated_Lansoprazole Covalent_Bond Covalent Bonding (to Cysteine Residues) Activated_Lansoprazole->Covalent_Bond Binds to Inhibition_L Irreversible Inhibition Covalent_Bond->Inhibition_L HK_ATPase_L H+,K+-ATPase HK_ATPase_L->Covalent_Bond This compound This compound (Active Drug) Reversible_Binding Reversible, Competitive Binding This compound->Reversible_Binding Directly binds to K_site K+-Binding Site K_site->Reversible_Binding HK_ATPase_V H+,K+-ATPase HK_ATPase_V->K_site Inhibition_V Reversible Inhibition Reversible_Binding->Inhibition_V

Figure 1: Mechanisms of Action

Comparative In Vitro Potency: Inhibition of H+,K+-ATPase

The in vitro potency of this compound and lansoprazole is a critical determinant of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

ParameterThis compoundLansoprazoleReference(s)
IC50 Not explicitly stated in provided results2.1 µM (racemic mixture)[3]
Ki 10 nM (at pH 7.0), 3 nM (at pH 6.5)Not explicitly stated in provided results[4]
Relative Potency ~350 times more potent than lansoprazole-[4]

Note: The provided data for IC50 and Ki values are from different studies with potentially different experimental conditions. A direct comparison should be made with caution. The relative potency of this compound being ~350 times that of lansoprazole is a key finding from a comparative study.

Binding Kinetics: Dissociation from H+,K+-ATPase

The duration of action of a drug is significantly influenced by its dissociation rate from the target enzyme. This compound is characterized by a remarkably slow dissociation from the H+,K+-ATPase compared to other P-CABs, contributing to its sustained acid suppression.[2] In contrast, lansoprazole's irreversible covalent bond means that the recovery of enzyme activity is dependent on the synthesis of new H+,K+-ATPase molecules.[2]

While specific dissociation rate constants (koff) were not found in the provided search results for a direct comparison, the qualitative difference is a crucial aspect of their pharmacology.

Chemical Stability in Varying pH Environments

The stability of proton pump inhibitors in acidic conditions is a critical factor for their formulation and in vivo performance.

ConditionThis compoundLansoprazoleReference(s)
Acid Stability Stable in acidic conditionsAcid-labile; requires enteric coating[5]

Lansoprazole is known to be unstable in acidic environments and requires an enteric coating to protect it from degradation in the stomach before it can be absorbed in the small intestine.[5] In contrast, this compound is stable in acidic conditions, which allows for more flexible formulation and potentially a faster onset of action as it does not require bypassing the stomach's acidic environment for absorption.

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50 and Ki) of compounds against the proton pump.

G cluster_protocol H+,K+-ATPase Inhibition Assay Workflow Enzyme_Prep Enzyme Preparation: Isolation of H+,K+-ATPase rich microsomes from gastric mucosa (e.g., porcine or rabbit) Incubation Incubation: Pre-incubation of enzyme with varying concentrations of This compound or Lansoprazole Enzyme_Prep->Incubation Reaction Reaction Initiation: Addition of ATP to start the ATPase reaction Incubation->Reaction Measurement Measurement: Quantification of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis Reaction->Measurement Analysis Data Analysis: Calculation of IC50 and Ki values Measurement->Analysis

Figure 2: H+,K+-ATPase Inhibition Assay

Detailed Methodology:

  • Enzyme Preparation: Gastric H+,K+-ATPase is typically isolated from the gastric mucosa of animals such as hogs or rabbits. The tissue is homogenized and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.

  • Assay Buffer: The reaction is carried out in a buffer solution at a specific pH, often pH 6.5 or 7.4, to mimic physiological conditions.

  • Incubation: The prepared enzyme is pre-incubated with various concentrations of the test compound (this compound or lansoprazole) for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).

  • Measurement of ATPase Activity: The activity of the H+,K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the drug that inhibits 50% of the enzyme activity, is then determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for reversible inhibitors like this compound.

In Vitro pH Stability Assay

This assay evaluates the chemical stability of a drug in solutions of varying pH, mimicking the conditions in the gastrointestinal tract.

G cluster_protocol In Vitro pH Stability Assay Workflow Solution_Prep Solution Preparation: Prepare buffer solutions of varying pH (e.g., 1.2, 4.5, 6.8, 7.4) Incubation Incubation: Incubate this compound and Lansoprazole in each pH buffer at a controlled temperature (e.g., 37°C) Solution_Prep->Incubation Sampling Time-point Sampling: Collect aliquots from each solution at predefined time intervals Incubation->Sampling Analysis Quantitative Analysis: Determine the concentration of the remaining parent drug using a stability-indicating method (e.g., HPLC) Sampling->Analysis Kinetics Degradation Kinetics: Calculate the degradation rate constant and half-life at each pH Analysis->Kinetics

Figure 3: In Vitro pH Stability Assay

Detailed Methodology:

  • Buffer Preparation: A series of buffer solutions with different pH values (e.g., pH 1.2, 2.0, 4.0, 6.8, and 7.4) are prepared to simulate the environments of the stomach and small intestine.

  • Drug Incubation: A known concentration of the test drug (this compound or lansoprazole) is added to each buffer solution and incubated at a constant temperature, typically 37°C.

  • Sample Collection: Aliquots are withdrawn from each solution at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis: The concentration of the remaining intact drug in each sample is determined using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.

  • Data Analysis: The percentage of the drug remaining is plotted against time for each pH value. The degradation rate constant (k) and the half-life (t1/2) of the drug at each pH are then calculated.

Conclusion

The in vitro data compellingly demonstrates the superior potency of this compound compared to lansoprazole in inhibiting the gastric H+,K+-ATPase. This heightened potency is attributed to its distinct mechanism of action as a P-CAB, its high binding affinity, and its slow dissociation rate from the enzyme. Furthermore, this compound's stability in acidic conditions represents a significant advantage over the acid-labile nature of lansoprazole, potentially translating to a faster onset of action and more consistent therapeutic effects. These fundamental in vitro characteristics provide a strong rationale for the observed clinical efficacy of this compound in the management of acid-related disorders. This technical guide provides a foundational understanding for researchers and scientists engaged in the development and evaluation of novel acid-suppressive therapies.

References

Early-Phase Clinical Trial Data on Vonoprazan: Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1] Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+, K+-ATPase (proton pump), this compound offers a distinct mechanism of action.[2] It competitively and reversibly inhibits the pump, leading to rapid, potent, and sustained gastric acid suppression.[1][3] This technical guide provides a comprehensive overview of the safety and efficacy data from early-phase clinical trials, focusing on its pharmacokinetics, pharmacodynamics, and performance in treating various acid-related conditions.

Mechanism of Action

This compound directly targets the final step of gastric acid production in parietal cells.[3] It works by reversibly binding to the K+ binding site of the H+, K+-ATPase enzyme system, thereby preventing the exchange of H+ and K+ ions. This action is independent of the pump's activity state and does not require acid activation, unlike PPIs. Its high pKa of 9.06 allows it to accumulate in the acidic environment of gastric parietal cells, contributing to its rapid onset and long-lasting effect.[2]

cluster_ParietalCell Gastric Parietal Cell cluster_this compound cluster_PPI ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Pumps H+ out K_ion K+ K_ion->ProtonPump Enters Cell Lumen Gastric Lumen (Acidic) VPZ This compound VPZ->ProtonPump Reversible, Competitive Inhibition at K+ site PPI_inactive Inactive PPI PPI_active Active PPI (Sulfenamide) PPI_inactive->PPI_active Acid Activation PPI_active->ProtonPump Irreversible, Covalent Bonding

Caption: Mechanism of this compound vs. PPIs on the gastric proton pump.

Early-Phase Clinical Data

Pharmacokinetics and Pharmacodynamics (PK/PD)

Phase I, randomized, double-blind, placebo-controlled studies in healthy male subjects in Japan (N=84) and the UK (N=63) evaluated single ascending doses of this compound.[1]

Pharmacokinetics:

  • Absorption: this compound demonstrated rapid absorption, with a median time to maximum plasma concentration (Tmax) of up to 2 hours across all dose levels.[1]

  • Half-Life: The estimated mean elimination half-life was up to 9 hours.[1]

  • Exposure: A slightly greater than dose-proportional exposure was observed. There were no significant differences in pharmacokinetics between Japanese and non-Japanese subjects.[1]

Table 1: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Subjects

Parameter This compound 20 mg This compound 40 mg
Median Tmax (hours) ~2.0 ~2.0
Mean Cmax (ng/mL) Varies by study ~117 (UK Study)
Mean AUC (ng·h/mL) Varies by study ~1130 (UK Study)
Mean t1/2 (hours) ~7.7 (Japan Study) ~9.0 (UK Study)

Source: Data synthesized from Phase I studies.[1]

Pharmacodynamics: this compound showed potent, dose-dependent suppression of gastric acid. A study in US subjects directly compared the pharmacodynamics of this compound 20 mg and Lansoprazole (B1674482) 30 mg over 7 days.[4]

  • Acid Suppression: On day 1, the proportion of a 24-hour period with intragastric pH >4 was significantly higher for this compound (62.4%) compared to Lansoprazole (22.6%). This superior acid suppression was maintained through day 7 (87.8% vs. 42.3%).[4]

  • Onset of Action: A clear separation in pH control began approximately 2.5 hours after the first dose, highlighting this compound's rapid onset.[4]

Table 2: Pharmacodynamic Efficacy (Intragastric pH) of this compound vs. Lansoprazole

Parameter Day 1 Day 7
% of 24-hr period with pH >4 (this compound 20 mg) 62.4% 87.8%
% of 24-hr period with pH >4 (Lansoprazole 30 mg) 22.6% 42.3%
P-value < 0.0001 < 0.0001

Source: Study in healthy US adults.[4]

Efficacy in Acid-Related Disorders

Erosive Esophagitis (EO): A multicenter, randomized, double-blind, dose-ranging study compared this compound (5, 10, 20, or 40 mg) with Lansoprazole (30 mg) for 8 weeks in patients with EO.[5][6]

  • Primary Endpoint: The proportion of patients with healed EO at week 4. All this compound doses were non-inferior to Lansoprazole.[5]

  • Severe EO: For patients with severe EO (Los Angeles grades C/D), this compound 20 mg and 40 mg demonstrated high efficacy.[5] The 20 mg dose is recommended for treating EO.[6]

Table 3: Efficacy in Erosive Esophagitis (Healing Rates at Week 4)

Treatment Group Overall Healing Rate Healing Rate in Severe EO (Grades C/D)
This compound 5 mg 92.3% 87.3%
This compound 10 mg 92.5% 86.4%
This compound 20 mg 94.4% 100%
This compound 40 mg 97.0% 96.0%
Lansoprazole 30 mg 93.2% 87.0%

Source: Phase II dose-ranging study.[5]

Gastric and Duodenal Ulcers (GU/DU): Two randomized controlled trials evaluated this compound 20 mg against Lansoprazole 30 mg for the treatment of gastric ulcers (8 weeks) and duodenal ulcers (6 weeks).[7]

  • Gastric Ulcers: this compound was confirmed to be non-inferior to Lansoprazole, with healing rates of 93.5% and 93.8%, respectively.[7]

  • Duodenal Ulcers: Non-inferiority was not formally confirmed, though healing rates were high and similar: 95.5% for this compound and 98.3% for Lansoprazole.[7]

Table 4: Efficacy in Gastric and Duodenal Ulcers (Healing Rates)

Indication This compound 20 mg (Healed/Total) Lansoprazole 30 mg (Healed/Total) Non-inferiority
Gastric Ulcer (8 wks) 93.5% (216/231) 93.8% (211/225) Confirmed (p=0.0011)
Duodenal Ulcer (6 wks) 95.5% (170/178) 98.3% (177/180) Not Confirmed (p=0.0654)

Source: Randomized controlled trials in patients with GU or DU.[7]

Non-Erosive Reflux Disease (NERD): The efficacy of on-demand this compound (10, 20, 40 mg) versus placebo was tested in patients with NERD. The primary endpoint was the complete and sustained relief of heartburn episodes.[8]

  • Symptom Relief: All this compound doses were significantly more effective than placebo. For the 20 mg dose, 60.6% of heartburn episodes were completely relieved within 3 hours and sustained for 24 hours, compared to 27.3% for placebo (p < 0.0001).[8]

Safety and Tolerability

An integrated analysis of 14 clinical trials (5318 patients on this compound) assessed its safety profile.[9]

  • Common Adverse Events: The most frequently reported treatment-emergent adverse event (TEAE) was nasopharyngitis.[2][9] Other common effects included diarrhea, constipation, and headache.[2]

  • Serious Adverse Events: The incidence rates for serious TEAEs were similar between this compound (10.39 per 100 person-years) and PPI comparators (10.65 per 100 person-years).[9]

  • Biomarkers: Dose-dependent increases in serum gastrin were observed, which is a known effect of profound acid suppression.[5][7] These levels returned to baseline after treatment discontinuation.[7][9] No significant safety concerns regarding liver enzymes were noted compared to PPIs.[9]

Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs) - Integrated Analysis

Parameter This compound (N=5318) PPI Comparators (N=2011) Placebo (N=779)
% Patients with any TEAE 44.2% 43.5% 24.3%
% Patients with Serious TEAE 3.03% 3.08% 0.13%
% Discontinuations due to AE 2.84% 2.34% 1.03%
Nasopharyngitis 6.94% 5.07% 4.49%

Source: Integrated safety data from 14 clinical trials.[9]

Experimental Protocols

Protocol: Phase I Single Ascending-Dose Study
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single rising doses of this compound in healthy male subjects.[1]

  • Design: Randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.

  • Subject Population: Healthy male volunteers, typically aged 20-45.

  • Methodology:

    • Screening: Subjects undergo a full medical screening, including physical examination, ECG, and clinical laboratory tests.

    • Randomization: Subjects are randomized to receive a single oral dose of this compound (e.g., 1, 5, 10, 20, 40, 80, 120 mg) or a matching placebo.[1]

    • Pharmacokinetic Sampling: Serial blood samples are collected at pre-dose and various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) to determine plasma concentrations of this compound.

    • Pharmacodynamic Assessment: Continuous 24-hour intragastric pH monitoring is performed using an ambulatory pH meter to assess the extent and duration of acid suppression. The primary endpoint is the percentage of time intragastric pH is held above a certain threshold (e.g., pH ≥4 holding time ratio).[1]

    • Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory parameters are monitored throughout the study.

start Subject Screening (Healthy Males) rand Randomization (Double-Blind, Placebo-Controlled) start->rand dose Single Oral Dose (this compound or Placebo) rand->dose pk_pd Pharmacokinetic (PK) Sampling & Pharmacodynamic (PD) pH Monitoring dose->pk_pd safety Safety & Tolerability Monitoring dose->safety analysis Data Analysis (PK Parameters, pH Holding Time, AEs) pk_pd->analysis safety->analysis end Study Completion analysis->end

Caption: Workflow for a Phase I single ascending-dose clinical trial.

Protocol: Phase II Erosive Esophagitis Efficacy Study
  • Objective: To investigate the efficacy and safety of different doses of this compound compared to a standard PPI (Lansoprazole) in healing erosive esophagitis.[5][6]

  • Design: Multicenter, randomized, double-blind, parallel-group, dose-ranging study.

  • Subject Population: Patients ≥20 years with endoscopically confirmed EO (Los Angeles grades A-D).[6]

  • Methodology:

    • Screening & Baseline: Eligible patients undergo baseline assessments, including endoscopy to grade the severity of EO, clinical laboratory tests, and H. pylori status.[6]

    • Randomization: Patients are randomized to receive once-daily treatment with this compound (e.g., 5, 10, 20, 40 mg) or Lansoprazole 30 mg for 8 weeks.[5]

    • Efficacy Assessment: The primary efficacy endpoint is the proportion of subjects with endoscopically confirmed healing of EO at week 4. A secondary endpoint is healing at week 8. Endoscopic healing is defined as the absence of mucosal breaks (LA Grade 0).[6]

    • Safety Assessment: Adverse events are recorded at each visit. Laboratory tests, vital signs, and ECGs are monitored. Serum gastrin and pepsinogen levels are often measured at baseline and follow-up visits.[5]

Conclusion

Early-phase clinical trials have established this compound as a potent inhibitor of gastric acid secretion with a rapid onset and prolonged duration of action, exceeding that of standard PPIs like Lansoprazole.[4] Efficacy data demonstrates that this compound is effective for healing erosive esophagitis and gastric ulcers and for providing on-demand symptom relief in NERD.[5][7][8] The safety profile from these early studies is comparable to that of PPIs, with no major safety concerns identified.[5][9] These findings position this compound as a significant alternative in the management of acid-related disorders.

References

Vonoprazan: An In-Depth Technical Guide to Molecular Targets Beyond the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan (TAK-438) is a potassium-competitive acid blocker (P-CAB) that has revolutionized the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the potent and reversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion[1][2]. Unlike proton pump inhibitors (PPIs), this compound's action is independent of acid activation, leading to a more rapid, potent, and sustained acid suppression[1][2]. While its efficacy in treating conditions like gastroesophageal reflux disease (GERD) and in Helicobacter pylori eradication regimens is well-established, a comprehensive understanding of its molecular interactions beyond the gastric proton pump is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the known and potential molecular targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

I. Interaction with Cytochrome P450 (CYP) Enzymes

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2B6, CYP2C19, CYP2C9, and CYP2D6[1][3][4]. In addition to being a substrate, this compound has been shown to exhibit inhibitory effects on several CYP isoforms.

Data Presentation: Inhibition of CYP450 Enzymes by this compound

The following table summarizes the in vitro inhibitory potential of this compound against various CYP450 enzymes.

CYP IsoformProbe SubstrateTest SystemIC50 (µM)Reference
CYP3A4MidazolamRat Liver Microsomes22.48[5]
CYP2C9TolbutamideRat Liver Microsomes18.34[5]
CYP2D6DextromethorphanRat Liver Microsomes3.62[5]
CYP2B6BupropionRat Liver Microsomes3.68[5]
CYP2C19-Human Liver Microsomes≥ 16[6]
CYP2B6-Human Liver MicrosomesPotential for TDI[6]
CYP3A4/5-Human Liver MicrosomesPotential for TDI[6]

TDI: Time-Dependent Inhibition

Experimental Protocols: CYP450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CYP450 isoforms.

Methodology:

A typical in vitro CYP inhibition assay using liver microsomes involves the following steps:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled human or rat liver microsomes, a specific CYP probe substrate (at a concentration near its Km value), and a phosphate (B84403) buffer (pH 7.4).

  • Addition of Inhibitor: this compound is added to the incubation mixtures at a range of concentrations. A control group without this compound is also included.

  • Pre-incubation: The mixtures are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for any potential non-specific binding to equilibrate.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the metabolite of the probe substrate, is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of metabolite formed.

  • Data Analysis: The rate of metabolite formation in the presence of different concentrations of this compound is compared to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

CYP_Metabolism_and_Inhibition This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by This compound->CYP3A4 Inhibits CYP2B6 CYP2B6 This compound->CYP2B6 Metabolized by This compound->CYP2B6 Inhibits CYP2C19 CYP2C19 This compound->CYP2C19 Metabolized by CYP2C9 CYP2C9 This compound->CYP2C9 Metabolized by This compound->CYP2C9 Inhibits CYP2D6 CYP2D6 This compound->CYP2D6 Metabolized by This compound->CYP2D6 Inhibits Drug_Interaction Potential for Drug-Drug Interactions This compound->Drug_Interaction Metabolites Metabolites CYP3A4->Metabolites CYP3A4->Drug_Interaction CYP2B6->Metabolites CYP2B6->Drug_Interaction CYP2C19->Metabolites CYP2C9->Metabolites CYP2C9->Drug_Interaction CYP2D6->Metabolites CYP2D6->Drug_Interaction Other_Drugs Co-administered Drugs (CYP Substrates) Other_Drugs->CYP3A4 Metabolized by Other_Drugs->CYP2B6 Metabolized by Other_Drugs->CYP2C9 Metabolized by Other_Drugs->CYP2D6 Metabolized by Other_Drugs->Drug_Interaction

Figure 1: this compound's metabolism by and inhibition of CYP450 enzymes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Substrate CYP Probe Substrate Substrate->Incubation Vonoprazan_conc This compound (various concentrations) Vonoprazan_conc->Incubation NADPH_add Add NADPH (Initiate Reaction) Incubation->NADPH_add Quench Quench Reaction (Acetonitrile) NADPH_add->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS IC50_calc Calculate IC50 LCMS->IC50_calc

Figure 2: Experimental workflow for CYP450 inhibition assay.

II. Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in drug absorption and distribution. Some reports suggest that this compound may inhibit P-gp, although the clinical significance of this interaction is considered to be low[1].

Data Presentation: P-glycoprotein Inhibition by this compound
Experimental Protocols: P-glycoprotein Inhibition Assay (Bidirectional Transport Assay)

Objective: To determine if a compound is a substrate and/or inhibitor of P-gp using a cell-based bidirectional transport assay.

Methodology:

  • Cell Culture: A polarized cell line overexpressing P-gp, such as Caco-2 or MDCK-MDR1 cells, is cultured on permeable filter supports (e.g., Transwell® inserts) to form a confluent monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound (e.g., this compound) is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents the absorptive direction.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured over time. This represents the efflux direction.

  • Inhibition Assessment: To confirm the involvement of P-gp, the bidirectional transport is also assessed in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar).

  • Sample Analysis: The concentration of the test compound in the receiver chambers at different time points is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate. To assess inhibitory potential, the transport of a known P-gp substrate is measured in the presence of varying concentrations of the test compound to determine an IC50 value.

Signaling Pathways and Experimental Workflows

Pgp_Interaction cluster_cell Cell Monolayer (e.g., Caco-2) Pgp P-glycoprotein (P-gp) Vonoprazan_apical This compound (Apical) Pgp->Vonoprazan_apical Efflux Vonoprazan_basolateral This compound (Basolateral) Vonoprazan_apical->Vonoprazan_basolateral Passive Diffusion Vonoprazan_basolateral->Pgp Binds to Efflux Efflux Absorption Absorption

Figure 3: Bidirectional transport of this compound across a P-gp expressing cell monolayer.

III. Potential Anti-Cancer and Anti-Inflammatory Effects

Emerging research has begun to explore potential secondary pharmacological effects of acid-suppressive agents, including anti-cancer and anti-inflammatory activities. However, data specifically for this compound in these areas are still sparse.

Anti-Cancer Activity

One study investigated the effect of this compound on the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis in tumors. The study found that unlike some PPIs, which increased VEGF expression in cancer cell lines, this compound did not have this effect. This suggests that this compound may not promote tumor angiogenesis through this pathway. However, comprehensive studies on the direct anti-proliferative or pro-apoptotic effects of this compound on various cancer cell lines are currently lacking.

Anti-Inflammatory Activity

The potent acid suppression achieved by this compound can indirectly influence inflammation in the gastrointestinal tract by altering the local environment. However, direct anti-inflammatory effects of this compound, such as modulation of inflammatory signaling pathways (e.g., NF-κB) or cytokine production, have not been extensively reported in the scientific literature.

IV. Off-Target Binding Profile

A comprehensive understanding of a drug's off-target binding profile is critical for predicting potential adverse effects. This is often assessed through broad screening panels, such as those offered by companies like Eurofins (e.g., SafetyScreen44™ panel) or through in-house screening efforts. At present, the results of such a comprehensive off-target screening panel for this compound are not publicly available. The available literature primarily focuses on its on-target activity and its interactions with drug-metabolizing enzymes. There is no significant evidence to suggest that this compound interacts with neurotransmitter transporters or other major receptor families.

Conclusion

This compound's primary molecular target is unequivocally the gastric H+/K+-ATPase, through which it exerts its potent acid-suppressing effects. Beyond this, its most significant interactions are with the CYP450 enzyme system, where it acts as both a substrate and a weak to moderate inhibitor of several isoforms, highlighting the potential for drug-drug interactions. While in vitro evidence suggests a possible interaction with the P-glycoprotein efflux pump, its clinical relevance appears to be minimal.

The exploration of this compound's potential anti-cancer and anti-inflammatory properties is in its infancy. Preliminary findings suggest it may have a more favorable profile than PPIs concerning VEGF expression in cancer cells, but further research is needed to establish any direct anti-neoplastic or anti-inflammatory activity. A comprehensive off-target binding profile for this compound is not yet publicly available, which represents a gap in our complete understanding of its molecular interactions.

For researchers and drug development professionals, the current body of evidence indicates that while this compound has a relatively clean off-target profile, careful consideration of its interactions with the CYP450 system is warranted in clinical practice and during the development of new combination therapies. Future research should focus on elucidating its potential secondary pharmacology, including a broad assessment of off-target binding and a more in-depth investigation into its effects on cancer cell biology and inflammatory pathways.

References

Vonoprazan's Potent and Sustained Gastric Acid Suppression in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamic effects of vonoprazan on gastric pH in key preclinical animal models. As a potassium-competitive acid blocker (P-CAB), this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to rapid, potent, and prolonged elevation of intragastric pH. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of acid-related disorders.

Quantitative Analysis of Gastric pH Modulation

The following tables summarize the dose-dependent effects of this compound on gastric pH in rats and dogs, providing a comparative view against standard PPIs.

Table 1: Effect of this compound on Gastric pH in Rats

Dose (Route)Animal ModelKey FindingReference
0.7 and 1.0 mg/kg (IV)Anesthetized RatsIntravenous administration of this compound resulted in a sustained increase in the pH of gastric perfusate for at least 5 hours in a histamine-stimulation model.[1]
4 mg/kg (Oral)RatsThis oral dose was identified as achieving maximal inhibitory activity on histamine-stimulated gastric acid secretion.
Not SpecifiedRatsThis compound demonstrated a more potent and longer-lasting inhibition of histamine-stimulated acid secretion when compared to lansoprazole.

Table 2: Effect of this compound on Gastric pH in Dogs

Dose (Route)Animal ModelKey FindingReference
0.3 and 1.0 mg/kg (Oral)DogsOral administration of this compound showed consistent antisecretory effects.[1]
Not SpecifiedDogsThis compound exhibited superior inhibition of histamine-induced acid secretion in comparison to lansoprazole.

Detailed Experimental Protocols

Precise and reproducible methodologies are critical for the evaluation of gastric acid suppressants. Below are detailed protocols for assessing this compound's effect on gastric pH in both anesthetized rats and conscious dogs.

Protocol 1: Gastric pH Measurement in Anesthetized Rats

This acute terminal procedure allows for the direct measurement of gastric pH following the administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (fasted for 12-18 hours with ad libitum access to water)

  • This compound fumarate (B1241708) formulation for oral gavage or intravenous administration

  • Anesthetic agents (e.g., ketamine/xylazine (B1663881) combination)

  • Calibrated pH meter with a micro-probe electrode

  • Standard surgical instruments (e.g., scissors, forceps)

  • Suture thread

  • Saline solution

Procedure:

  • Animal Preparation: Fast rats overnight for 12-18 hours to ensure an empty stomach, while allowing free access to water.

  • Drug Administration: Administer the desired dose of this compound fumarate or a vehicle control via the chosen route (oral gavage or intravenous injection).

  • Anesthesia: At a predetermined time point post-dosing (e.g., 2 hours), anesthetize the rat. A common anesthetic combination is ketamine (100 mg/kg) and xylazine (5 mg/kg) administered intramuscularly.

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position.

    • Make a midline incision through the abdominal wall to expose the stomach.

    • Ligate the pylorus and the cardiac end of the stomach with suture thread to prevent the outflow of gastric contents.

  • pH Measurement:

    • Make a small incision in the forestomach.

    • Gently insert a calibrated micro-pH electrode into the gastric lumen to measure the pH of the gastric juice.

    • Record the stable pH reading.

  • Euthanasia: Following the measurement, euthanize the animal under deep anesthesia.

Protocol 2: Continuous Gastric pH Monitoring in Conscious Dogs Using Telemetry

This method allows for the continuous and long-term monitoring of gastric pH in conscious, freely moving dogs, providing a more physiologically relevant assessment.

Materials:

  • Beagle dogs

  • Radiotelemetry pH capsules (e.g., Bravo® pH Monitoring System)

  • Endoscope

  • Data receiver and analysis software

Procedure:

  • Animal Preparation: Fast the dogs for at least 12 hours prior to the procedure.

  • Capsule Placement:

    • Anesthetize the dog.

    • Under endoscopic guidance, attach the radiotelemetry pH capsule to the gastric mucosa.

    • Allow the animal to recover from anesthesia.

  • Baseline pH Recording: Record the baseline gastric pH for a predetermined period (e.g., 24 hours) before drug administration.

  • Drug Administration: Administer the desired dose of this compound orally.

  • Continuous pH Monitoring: Continue to monitor the gastric pH continuously for the duration of the study (e.g., 24-72 hours).

  • Data Analysis: Analyze the collected data to determine key parameters such as the mean gastric pH and the percentage of time the gastric pH remains above specific thresholds (e.g., pH > 4).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation in a canine model.

vonoprazan_mechanism cluster_parietal_cell Gastric Parietal Cell This compound This compound canaliculus Secretory Canaliculus (Acidic Environment, pH ~1) This compound->canaliculus Accumulates due to high pKa (9.06) proton_pump H+/K+-ATPase (Proton Pump) This compound->proton_pump Competitively binds to K+ binding site h_ion_out H+ proton_pump->h_ion_out Inhibited H+ Secretion k_ion K+ k_ion->proton_pump Normal Binding lumen Gastric Lumen h_ion_out->lumen h_ion_in H+ h_ion_in->proton_pump

Mechanism of this compound Action

dog_ph_workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep capsule_placement Telemetry Capsule Placement (Endoscopic Guidance) animal_prep->capsule_placement baseline_monitoring Baseline pH Monitoring (e.g., 24 hours) capsule_placement->baseline_monitoring drug_admin Drug Administration (Oral this compound) baseline_monitoring->drug_admin continuous_monitoring Continuous pH Monitoring (e.g., 24-72 hours) drug_admin->continuous_monitoring data_analysis Data Analysis (Mean pH, % Time pH > 4) continuous_monitoring->data_analysis end End data_analysis->end

Workflow for Canine Gastric pH Monitoring

References

The Pivotal Role of CYP3A4 in the Metabolism of Vonoprazan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan fumarate (B1241708) is a first-in-class potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H+,K+-ATPase, representing a novel mechanism for managing acid-related disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs), this compound's action is rapid, potent, and not dependent on acid activation.[1][2] A thorough understanding of its metabolic profile is paramount for predicting its pharmacokinetic behavior, potential for drug-drug interactions (DDIs), and ensuring its safe and effective clinical application. This technical guide provides a comprehensive analysis of the central role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Metabolic Pathways of this compound: The Predominance of CYP3A4

This compound undergoes extensive metabolism, primarily through oxidative pathways mediated by multiple cytochrome P450 (CYP) enzymes, and to a lesser extent, through non-oxidative sulfation.[3][4] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have consistently identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of this compound.[1][5] While other CYP isoforms, including CYP2B6, CYP2C19, and CYP2D6, also contribute to its metabolism, their roles are considered minor in comparison to CYP3A4.[6][7] Additionally, the non-CYP enzyme sulfotransferase 2A1 (SULT2A1) is involved in its metabolic clearance.[3][7]

The metabolism of this compound by CYP3A4 leads to the formation of several pharmacologically inactive metabolites.[5] The major metabolic transformations include:

  • Oxidation of the pyrrole (B145914) ring to form M-I.[1]

  • Oxidation of the secondary amino group to a nitron (B147327) form, resulting in M-III.[1]

  • N-demethylation of the parent compound.[1]

The significant contribution of CYP3A4 to the clearance of this compound highlights the potential for clinically relevant DDIs when it is co-administered with strong inhibitors or inducers of this enzyme.[1]

Quantitative Analysis of this compound's Interaction with CYP3A4

The interaction between this compound and CYP3A4 has been quantitatively characterized through a series of in vitro and in vivo studies. The following tables summarize key data from the literature.

Table 1: In Vitro Inhibition of CYP3A4-Mediated Metabolism

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of an inhibitor required to reduce the activity of a CYP3A4-mediated reaction by 50%.

InhibitorSubstrate (CYP3A4 Probe)Test SystemIC50 (µM)Reference
This compoundMidazolamRat Liver Microsomes22.48[3][4]
Poziotinib (B1662824)This compoundRat Liver Microsomes10.6[8][9]
Amlodipine (B1666008)This compoundRat Liver Microsomes>5-fold inhibition[6]
Nifedipine (B1678770)This compoundRat Liver Microsomes>5-fold inhibition[6]
Table 2: In Vitro Inhibition of this compound Metabolism by Various Cardiovascular Drugs

This table shows the IC50 values for the inhibition of this compound metabolism by amlodipine and nifedipine in both rat and human liver microsomes.

InhibitorTest SystemIC50 (µM)Reference
AmlodipineRat Liver Microsomes (RLMs)Not specified, strong inhibition[6]
NifedipineRat Liver Microsomes (RLMs)Not specified, strong inhibition[6]
AmlodipineHuman Liver Microsomes (HLMs)Stronger inhibition than in RLMs[6]
NifedipineHuman Liver Microsomes (HLMs)Stronger inhibition than in RLMs[6]

The study indicated a stronger inhibition in HLMs compared to RLMs but did not provide specific IC50 values in the abstract.

Table 3: Clinical Drug-Drug Interactions with CYP3A4 Modulators

This table summarizes the impact of co-administering a strong CYP3A4 inhibitor on the pharmacokinetics of this compound in clinical studies.

Co-administered Drug (Modulator)Effect on this compound ExposureStudy PopulationReference
Clarithromycin (Strong CYP3A4 Inhibitor)Increased plasma concentrations of this compoundHealthy Volunteers[1][5]
Strong CYP3A4 Inducers (e.g., Rifampin)Potential for ~80% decrease in this compound exposure (Predicted)N/A[1]

Experimental Protocols

This section outlines the general methodologies employed in the in vitro and in vivo studies that have elucidated the role of CYP3A4 in this compound metabolism.

In Vitro Metabolism and Inhibition Assays

Objective: To identify the enzymes responsible for this compound metabolism, characterize the kinetics of these reactions, and determine the inhibitory potential of this compound on CYP enzymes.

Methodology:

  • Test Systems:

    • Human and Rat Liver Microsomes (HLMs/RLMs): Pooled microsomes are used to represent the average metabolic activity in the respective populations.[1][10]

    • Recombinant Human CYP Enzymes (Supersomes): Individual CYP isoforms expressed in a cellular system are used to pinpoint the specific contribution of each enzyme.[1]

  • Incubation:

    • A typical incubation mixture contains the test system (e.g., RLMs at 0.5 mg/mL protein), a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), this compound or a CYP probe substrate at various concentrations, and a cofactor regenerating system (e.g., NADPH-regenerating system).[10][11]

    • For inhibition assays, the inhibitor (e.g., this compound) is added at a range of concentrations (e.g., 1 to 100 µM).[3][10]

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding the NADPH regenerating system.[10][11]

    • The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.[10][11]

  • Reaction Termination and Sample Preparation:

    • The reaction is terminated by adding a quenching solvent, such as ice-cold acetonitrile.[1][11]

    • An internal standard (e.g., diazepam) is added for analytical quantification.[11]

    • The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.[11]

  • Analytical Method:

    • The concentrations of the parent drug and its metabolites are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[3][10]

  • Data Analysis:

    • The rate of metabolite formation is determined.

    • For inhibition assays, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.[10]

    • Kinetic parameters such as Km and Vmax can be determined by measuring reaction rates at various substrate concentrations. Dixon and Lineweaver-Burk plots can be used to determine the inhibition constant (Ki) and the mechanism of inhibition.[6]

In Vivo Drug-Drug Interaction Studies (Rat Model)

Objective: To evaluate the effect of CYP modulators on the pharmacokinetics of this compound in a living system.

Methodology:

  • Animals: Male Sprague-Dawley rats are typically used.[10][11]

  • Study Design:

    • Animals are divided into a control group and one or more treatment groups.[11]

    • The treatment group receives a daily oral gavage of the CYP modulator (e.g., amlodipine 10 mg/kg) for a set period (e.g., 7 days) to achieve steady-state inhibition or induction. The control group receives the vehicle.[11]

  • Pharmacokinetic Study:

    • On the final day of treatment, a single oral dose of this compound (e.g., 2 mg/kg) is administered to all animals.[11]

    • Serial blood samples are collected from the tail vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.[10][11]

  • Bioanalysis:

    • Plasma is separated from the blood samples by centrifugation.[10]

    • Plasma concentrations of this compound and its metabolites are determined using a validated UPLC-MS/MS method.[10]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral clearance (CLz/F), are calculated for this compound in both the control and treatment groups.[3][10]

    • Statistical comparisons are made to assess the magnitude and significance of the drug-drug interaction.[3]

Visualizations: Pathways and Processes

This compound Metabolic Pathway

Vonoprazan_Metabolism cluster_CYP450 CYP450-Mediated Oxidation cluster_SULT Sulfation This compound This compound M_I M-I (Pyrrole Oxidation) This compound->M_I CYP3A4 (Major) CYP2B6, CYP2C19, CYP2D6 (Minor) M_III M-III (Nitron Formation) This compound->M_III CYP3A4 N_demethyl N-demethylated This compound This compound->N_demethyl CYP3A4 M_IV_Sul M-IV-Sul This compound->M_IV_Sul SULT2A1

Caption: Metabolic pathways of this compound.

In Vitro CYP Inhibition Assay Workflow

In_Vitro_Workflow arrow arrow prep Prepare Incubation Mixture (Microsomes, Buffer, Substrate) add_inhibitor Add this compound (Test Inhibitor) prep->add_inhibitor pre_incubate Pre-incubate (37°C, 5 min) add_inhibitor->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate (37°C, 30 min) initiate->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate analyze Analyze by UPLC-MS/MS terminate->analyze data Calculate IC50 analyze->data

Caption: Workflow for an in vitro CYP inhibition assay.

Logic of CYP3A4-Mediated Drug-Drug Interactions

DDI_Logic This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Metabolized by Metabolites Inactive Metabolites CYP3A4->Metabolites Produces VP_Concentration This compound Plasma Concentration CYP3A4->VP_Concentration Decreases Inhibitor Strong CYP3A4 Inhibitor (e.g., Clarithromycin) Inhibitor->CYP3A4 Inhibits Inhibitor->VP_Concentration Increases Inducer Strong CYP3A4 Inducer (e.g., Rifampin) Inducer->CYP3A4 Induces Inducer->VP_Concentration Decreases

Caption: CYP3A4-mediated drug-drug interactions with this compound.

Conclusion

The extensive body of evidence from both in vitro and in vivo studies unequivocally establishes CYP3A4 as the primary enzyme governing the metabolic clearance of this compound. While other CYP isoforms and SULT2A1 play a secondary role, the major metabolic pathways leading to inactive metabolites are predominantly catalyzed by CYP3A4. This reliance on CYP3A4 makes this compound susceptible to significant drug-drug interactions with potent modulators of this enzyme. Co-administration with strong CYP3A4 inhibitors, such as clarithromycin, can lead to increased plasma concentrations of this compound, while co-administration with strong inducers may reduce its therapeutic efficacy. For drug development professionals, a thorough understanding of these interactions is critical for designing informative clinical trials and providing appropriate guidance for the safe and effective use of this compound in diverse patient populations. Further research may continue to delineate the quantitative contributions of minor metabolic pathways and explore the clinical relevance of interactions with moderate CYP3A4 modulators.

References

Methodological & Application

Application Notes and Protocols for Gastric pH Measurement with Vonoprazan in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that potently and sustainably suppresses gastric acid secretion.[1] Unlike traditional proton pump inhibitors (PPIs), this compound directly inhibits the H+, K+-ATPase enzyme system, the final step in the gastric acid secretion pathway, without the need for acid activation.[1] This distinct mechanism of action leads to a rapid onset and prolonged duration of effect.[1] These application notes provide detailed protocols for assessing the pharmacodynamic effects of this compound on gastric pH in rats, a crucial animal model for preclinical research in acid-related disorders.

Mechanism of Action of this compound

This compound competitively inhibits the binding of potassium ions (K+) to the H+, K+-ATPase (proton pump) in gastric parietal cells.[1] This reversible inhibition blocks the exchange of H+ and K+ ions across the cell membrane, thereby preventing the secretion of hydrochloric acid into the stomach lumen.[2] The high pKa of this compound allows it to accumulate in the acidic environment of the parietal cell canaliculi, contributing to its potent and long-lasting acid-suppressing effects.[1]

Signaling Pathway of Gastric Acid Secretion and this compound Inhibition

cluster_stimulatory Stimulatory Pathways cluster_parietal Parietal Cell cluster_inhibition Inhibition ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds Histamine Histamine H2R H2 Receptor Histamine->H2R Binds PLC PLC M3R->PLC CCK2R->PLC AC AC H2R->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKA PKA cAMP->PKA ProtonPump H+, K+-ATPase (Proton Pump) Ca2->ProtonPump Activates PKA->ProtonPump Activates StomachLumen Stomach Lumen (HCl Secretion) ProtonPump->StomachLumen Pumps H+ out This compound This compound This compound->ProtonPump Competitively Inhibits K+ binding

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of this compound on the H+, K+-ATPase proton pump.

Quantitative Data Summary

The following table summarizes the effects of this compound on gastric pH in rats from various studies.

Dose (mg/kg)Route of AdministrationAnimal ModelKey Findings on Gastric pH
0.7 and 1.0IntravenousAnesthetized ratsSustained increase in gastric perfusate pH for 5 hours, consistent with model predictions.
1 - 5OralRatsDose-dependent increase in gastric pH.
5 and 20OralSprague-Dawley ratsSignificant alteration of co-administered drug pharmacokinetics, indicative of gastric pH change.[3]
20Oral-Gastric pH reportedly rises to ≥4 within 4 hours after administration.[4]

Experimental Protocols

Two primary methods for measuring gastric pH in rats are presented: an acute terminal procedure in anesthetized rats and a continuous monitoring method in conscious rats using wireless telemetry.

Protocol 1: Gastric pH Measurement in Anesthetized Rats (Pylorus Ligation Model)

This protocol is an acute, terminal procedure for the direct measurement of gastric pH.[1]

Materials:

  • Male Wistar or Sprague-Dawley rats (fasted for 18-24 hours with free access to water)[1][5]

  • This compound fumarate (B1241708)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration)[6]

  • Anesthetic agents (e.g., ketamine 100 mg/kg and xylazine (B1663881) 5 mg/kg, i.m.)[1]

  • Calibrated pH meter with a micro-probe electrode[1]

  • Surgical instruments (scissors, forceps, etc.)

  • Suture thread

  • Saline solution

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours, ensuring free access to water to clear the stomach of food content.[1][5]

  • This compound Formulation: Prepare a homogenous suspension of this compound fumarate in the chosen vehicle (e.g., 0.5% CMC-Na).

  • Drug Administration: Administer the this compound suspension or vehicle control to the rats via oral gavage at the desired dose.

  • Time Interval: Allow a predetermined time to elapse for the drug to take effect (e.g., 1-2 hours).

  • Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).[1] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[1]

  • Surgical Procedure (Pylorus Ligation):

    • Place the anesthetized rat in a supine position.

    • Make a midline abdominal incision to expose the stomach.[1]

    • Carefully ligate the pyloric sphincter with a suture to prevent the passage of gastric contents into the duodenum.[5]

  • Gastric Juice Collection and pH Measurement:

    • After a set period post-pylorus ligation (e.g., 4 hours), sacrifice the animal via cervical dislocation under deep anesthesia.

    • Carefully clamp the esophagus and remove the stomach.

    • Collect the gastric contents into a centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice to remove any solid debris.

    • Measure the pH of the supernatant using a calibrated pH meter with a micro-probe electrode.[1]

Experimental Workflow for Pylorus Ligation Model

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Fast Rats (18-24h) Admin Administer this compound (Oral Gavage) Fasting->Admin DrugPrep Prepare this compound Formulation DrugPrep->Admin Wait Wait (e.g., 1-2h) Admin->Wait Anesthesia Anesthetize Rat Wait->Anesthesia PylorusLigation Pylorus Ligation Surgery Anesthesia->PylorusLigation CollectionWait Wait (e.g., 4h) PylorusLigation->CollectionWait Sacrifice Euthanize and Collect Stomach CollectionWait->Sacrifice CollectJuice Collect Gastric Juice Sacrifice->CollectJuice MeasureVolume Measure Volume CollectJuice->MeasureVolume Centrifuge Centrifuge CollectJuice->Centrifuge MeasurepH Measure pH Centrifuge->MeasurepH

Caption: Experimental workflow for gastric pH measurement in anesthetized rats using the pylorus ligation method.

Protocol 2: Continuous Gastric pH Monitoring in Conscious Rats using Wireless Telemetry

This method allows for the continuous measurement of gastric pH in freely moving, conscious rats, providing a more physiologically relevant assessment.[7][8]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound fumarate

  • Vehicle (e.g., 0.5% CMC-Na)

  • Wireless pH telemetry capsules (e.g., Bravo™ pH Monitoring System, adapted for rodent use)[9]

  • Data receiver and analysis software[9]

  • Surgical instruments for capsule implantation (if necessary)

  • Anesthetic agents for capsule placement (if required by the system)

Procedure:

  • Animal Acclimation: Acclimate the rats to individual housing and handling for several days prior to the experiment.

  • Capsule Calibration and Placement:

    • Calibrate the wireless pH capsule according to the manufacturer's instructions, typically using buffer solutions of known pH (e.g., pH 1.0 and 7.0).[8]

    • The capsule can be administered orally via a specialized delivery device or surgically implanted into the stomach. Oral administration is less invasive but may have variable placement. Surgical implantation ensures consistent placement in the gastric lumen.

    • If surgical implantation is performed, anesthetize the animal, make a small incision in the stomach wall, insert the capsule, and suture the incision. Allow for a recovery period of several days.

  • Baseline pH Recording: Record the baseline gastric pH for a sufficient period (e.g., 24 hours) before drug administration to establish a diurnal rhythm.

  • This compound Formulation and Administration: Prepare the this compound suspension as described in Protocol 1. Administer the drug or vehicle control via oral gavage at the desired time.

  • Continuous pH Monitoring: Continue to record the gastric pH wirelessly for the desired duration of the study (e.g., 24-48 hours or longer).[8]

  • Data Analysis:

    • Download the pH data from the receiver to the analysis software.

    • Analyze key parameters such as the mean pH, the percentage of time the pH remains above a certain threshold (e.g., pH 4), and the time to onset of pH increase.

Logical Relationship for Wireless Telemetry Study

Start Start Acclimation Acclimate Rats Start->Acclimation CapsulePrep Calibrate Wireless pH Capsule Acclimation->CapsulePrep CapsulePlacement Place pH Capsule (Oral or Surgical) CapsulePrep->CapsulePlacement Recovery Recovery Period (if surgical) CapsulePlacement->Recovery if surgical Baseline Record Baseline pH (e.g., 24h) CapsulePlacement->Baseline if oral Recovery->Baseline DrugAdmin Administer this compound or Vehicle Baseline->DrugAdmin Monitoring Continuous pH Monitoring (e.g., 24-48h) DrugAdmin->Monitoring DataAnalysis Analyze pH Data Monitoring->DataAnalysis End End DataAnalysis->End

Caption: Logical workflow for a continuous gastric pH monitoring study in conscious rats using wireless telemetry.

References

Application Notes and Protocols for Utilizing Vonoprazan in Preclinical H. pylori Eradication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vonoprazan, a potassium-competitive acid blocker (P-CAB), in animal models for the study of Helicobacter pylori eradication. While clinical data on this compound's efficacy is abundant, this document focuses on the available preclinical data and provides detailed, representative protocols to guide researchers in designing their own in vivo studies.

Introduction

This compound represents a significant advancement in acid suppression therapy. Unlike proton pump inhibitors (PPIs), this compound directly and reversibly inhibits the H+, K+-ATPase enzyme in gastric parietal cells through competitive inhibition of the potassium-binding site.[1][2] This mechanism results in a rapid, potent, and sustained elevation of intragastric pH, which is crucial for enhancing the efficacy of antibiotics used to eradicate H. pylori.[1][3] The stability of this compound in acidic conditions and its ability to inhibit both active and resting proton pumps contribute to its superior acid suppression compared to PPIs.[2][3] These properties make this compound a compelling agent for preclinical studies aimed at developing more effective H. pylori eradication therapies.

Preclinical Pharmacokinetics and Pharmacodynamics of this compound

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in animal models is essential for appropriate dose selection and study design. The majority of preclinical research has been conducted in rats and dogs.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in rats and dogs following oral administration. These values are crucial for determining dosing frequency and predicting drug exposure.

ParameterRatDogReference
Dose (oral) 10 mg/kg0.3 mg/kg[4]
Tmax (h) ~1.1~2.0
t1/2 (h) ~1.29~57.8 (total radioactivity)[5]
Clearance (CL) HighHigh[5]
Volume of Distribution (Vd) 782.7 L (apparent oral)-[3]
Plasma Protein Binding -85-88%[3]

Pharmacodynamic Data: Gastric Acid Suppression

Studies in animal models have demonstrated this compound's potent and long-lasting inhibitory effect on gastric acid secretion.

Animal ModelDosingEffect on Gastric pHReference
Rat 0.7 and 1.0 mg/kg (IV)Consistent antisecretory effects[5]
Dog 0.3 and 1.0 mg/kg (oral)Consistent antisecretory effects[5]

Mechanism of Action of this compound

This compound's mechanism of action is central to its efficacy in H. pylori eradication therapies. It directly targets the proton pump (H+, K+-ATPase) in gastric parietal cells.

vonoprazan_mechanism cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Proton_Pump H+/K+-ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion Pumps H+ into lumen Gastric_Lumen Gastric Lumen (Increased pH) Proton_Pump->Gastric_Lumen Inhibited H+ secretion K_ion K+ K_ion->Proton_Pump Binds to pump This compound This compound This compound->Proton_Pump Competitively binds to K+ binding site experimental_workflow Start Infection Establish H. pylori Infection in Animal Model (e.g., Mice) Start->Infection Confirmation Confirm Colonization (4-8 weeks post-infection) Infection->Confirmation Grouping Randomize into Treatment Groups Confirmation->Grouping Treatment Administer Treatment Regimens (7 or 14 days) Grouping->Treatment Washout Post-Treatment Period (4 weeks) Treatment->Washout Evaluation Assess H. pylori Eradication (Quantitative Culture, Histology) Washout->Evaluation Analysis Data Analysis and Comparison Evaluation->Analysis End Analysis->End vonoprazan_efficacy Properties Key Properties of this compound Potent_Inhibition Potent H+/K+-ATPase Inhibition Properties->Potent_Inhibition Rapid_Onset Rapid Onset of Action Properties->Rapid_Onset Sustained_Action Sustained Acid Suppression Properties->Sustained_Action Acid_Stability Acid Stability Properties->Acid_Stability Increased_pH Significant & Consistent Increase in Gastric pH Potent_Inhibition->Increased_pH Rapid_Onset->Increased_pH Sustained_Action->Increased_pH Acid_Stability->Sustained_Action Mechanism Mechanism of Enhanced Efficacy Antibiotic_Stability Increased Stability of Acid-Labile Antibiotics (e.g., Clarithromycin) Increased_pH->Antibiotic_Stability Bacterial_Growth Promotion of H. pylori Replication (more susceptible to antibiotics) Increased_pH->Bacterial_Growth Higher_Eradication Higher H. pylori Eradication Rates Antibiotic_Stability->Higher_Eradication Bacterial_Growth->Higher_Eradication Outcome Improved Therapeutic Outcome

References

Application Notes and Protocols: Investigating Vonoprazan in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Vonoprazan Metabolism and Drug-Drug Interaction (DDI) Potential

This compound (TAK-438) is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+, K+-ATPase, representing a novel mechanism for controlling gastric acid secretion.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound offers a rapid onset of action and prolonged acid suppression.[3][4] Its metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, with smaller contributions from CYP2B6, CYP2C19, and CYP2D6.[5][6][7] Additionally, the non-CYP enzyme sulfotransferase SULT2A1 is involved in its metabolism.[5][6] This metabolic profile creates a potential for this compound to be both a "victim" of DDIs (where its concentration is altered by other drugs) and a "perpetrator" (where it alters the concentration of other drugs). In vitro studies have indicated that this compound can inhibit several CYP enzymes, necessitating careful evaluation through in vivo studies and clinical trials.[1][6]

These application notes provide detailed protocols for assessing the DDI potential of this compound, summarizing key quantitative data from preclinical and clinical studies, and visualizing the underlying mechanisms and workflows.

Application Note 1: In Vitro DDI Assessment — CYP Inhibition Assays

Objective: To determine the direct inhibitory potential of this compound on major cytochrome P450 enzymes using a microsomal-based reversible inhibition assay.

Experimental Protocol: Reversible CYP Inhibition Assay in Rat Liver Microsomes

This protocol is adapted from methodologies used to investigate the inhibitory effects of this compound on various CYP isoenzymes.[1][6]

Materials:

Procedure:

  • Prepare Incubation Mixtures: In a microcentrifuge tube, prepare a total volume of 200 µL containing RLMs (0.5 mg/mL), potassium phosphate buffer, and a mixture of CYP probe substrates at concentrations near their respective Km values.[1][6]

  • Add this compound: Add this compound at a range of concentrations (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) to the incubation mixtures.[1] A control group without this compound must be included.[6]

  • Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[1][6]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[6]

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 30 minutes) at 37°C.[1][6]

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard.[6]

  • Sample Preparation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 5-15 minutes to precipitate the microsomal proteins.[1]

  • Analysis: Transfer the supernatant to an autosampler vial and inject an aliquot into the UPLC-MS/MS system to quantify the formation of the specific metabolites for each probe substrate.[1][6]

  • Data Analysis: Calculate the rate of metabolite formation in the presence of this compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by fitting the percent inhibition versus the logarithm of this compound concentration to a suitable nonlinear regression model.[6]

Data Presentation: In Vitro CYP Inhibition by this compound

The following table summarizes the IC50 values obtained from in vitro studies using rat liver microsomes.

CYP IsoformProbe SubstrateIC50 (µM) in Rat Liver Microsomes
CYP1A2 PhenacetinNo inhibition observed[1]
CYP2B6 Bupropion3.68[1][6]
CYP2C9 Tolbutamide18.34[1][6]
CYP2D6 Dextromethorphan3.62[1][6]
CYP3A4 Midazolam22.48[1][6]
CYP2E1 ChlorzoxazoneNo inhibition observed[1]
Data sourced from Wang et al. (2020).[1]

Visualization: In Vitro CYP Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix 1. Prepare Incubation Mixture (Microsomes, Buffer, Probe Substrates) add_vpz 2. Add this compound (Varying Concentrations) prep_mix->add_vpz pre_incubate 3. Pre-incubate (5 min @ 37°C) add_vpz->pre_incubate initiate 4. Initiate Reaction (Add NADPH System) pre_incubate->initiate incubate 5. Incubate (30 min @ 37°C) initiate->incubate terminate 6. Terminate Reaction (Add Cold Acetonitrile + IS) incubate->terminate centrifuge 7. Centrifuge (13,000 rpm) terminate->centrifuge analyze 8. Analyze Supernatant (UPLC-MS/MS) centrifuge->analyze calc_ic50 9. Calculate IC50 Values analyze->calc_ic50

Workflow for determining CYP inhibition potential of this compound in vitro.

Application Note 2: In Vivo DDI Assessment — this compound as a Perpetrator

Objective: To evaluate the effect of repeated this compound administration on the pharmacokinetics of co-administered CYP probe substrates in both preclinical and clinical settings.

Experimental Protocol 1: DDI Study in Sprague-Dawley Rats

This preclinical protocol is based on a study by Wang et al. (2020) to assess perpetrator potential.[1]

Animals: Male Sprague-Dawley rats (220 ± 20 g).[6] Study Design:

  • Acclimatization: Acclimate rats for one week with free access to standard chow and water.[6]

  • Grouping: Randomly divide rats into a control group and a this compound-treated group (n=5 per group).[1][6]

  • Dosing:

    • Administer this compound (5 mg/kg, dissolved in 0.5% carboxymethyl cellulose (B213188) sodium) or vehicle (control) to the respective groups via oral gavage daily for 14 days.[1][6]

    • On day 14, 30 minutes after the final this compound or vehicle dose, administer an oral "cocktail" of CYP probe drugs (e.g., bupropion, dextromethorphan, midazolam, tolbutamide).[1]

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administering the probe drug cocktail.[6]

  • Plasma Preparation: Immediately centrifuge blood samples to obtain plasma and store at -80°C until analysis.[1]

  • Bioanalysis & PK Analysis: Quantify plasma concentrations of the probe drugs using a validated UPLC-MS/MS method. Calculate key pharmacokinetic (PK) parameters (Cmax, Tmax, AUC, CL/F) for each probe drug and compare the results between the this compound-treated and control groups.[1][6]

Experimental Protocol 2: Clinical DDI Study with Midazolam

This clinical protocol is based on a Phase 1 study to assess the effect of this compound on the sensitive CYP3A substrate, midazolam.[8][9]

Participants: Healthy adult volunteers (e.g., 18–45 years).[8] Study Design:

  • Day 1: Administer a single oral dose of midazolam 2 mg (syrup) alone. Conduct serial blood sampling for 24 hours to determine baseline midazolam PK.[9]

  • Days 2-10: Administer this compound 20 mg twice daily (b.i.d.) to achieve steady-state concentrations.[8][9]

  • Day 9: Administer a single oral dose of midazolam 2 mg one hour after the morning dose of this compound.[8][9]

  • Blood Sampling: Collect blood samples for midazolam and 1-hydroxymidazolam plasma concentrations predose and at various intervals up to 48 hours post-dose. Collect trough samples for this compound to confirm steady state.[8][9]

  • PK and Statistical Analysis: Calculate PK parameters for midazolam with and without this compound. Determine the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for Cmax and AUC to quantify the magnitude of the interaction.[9]

Data Presentation: Effect of this compound on Co-administered Drugs

The following tables summarize key pharmacokinetic changes observed when other drugs are co-administered with this compound.

Table 2a: In Vivo DDI in Rats — Effect of this compound on CYP Probe Substrates [1]

Probe Drug (CYP)ParameterChange with this compoundFold Change
Midazolam (CYP3A4) CLz/F↓ 54.7%-
Bupropion (CYP2B6) Cmax1.50
CLz/F↓ 70.6%-
Dextromethorphan (CYP2D6) Cmax2.33
CLz/F↓ 61.0%-
Tolbutamide (CYP2C9) Cmax1.87
Data shows this compound inhibits the metabolism of substrates for CYP3A4, CYP2B6, CYP2D6, and CYP2C9 in rats. Sourced from Wang et al. (2020).[1]

Table 2b: Clinical DDI — Effect of this compound on Midazolam [9]

ParameterMidazolam Alone (Geometric Mean)Midazolam + this compound (Geometric Mean)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 7.9614.81.86 (1.63 - 2.12)
AUC0-inf (ng·h/mL) 27.250.41.85 (1.68 - 2.05)
Data indicates this compound is a weak inhibitor of CYP3A4 in humans. Sourced from Mulford et al.[9]

Visualization: In Vivo DDI (Perpetrator) Study Workflow

G cluster_dosing Dosing Regimen cluster_sampling Sampling & Processing cluster_analysis Analysis dosing_vpz 1. Administer this compound (e.g., 14 days) to achieve steady state dosing_probe 2. Co-administer Probe Drug (e.g., Midazolam on final day) dosing_vpz->dosing_probe blood_sampling 3. Collect Serial Blood Samples (Over 24-48 hours) dosing_probe->blood_sampling plasma_prep 4. Prepare Plasma (Centrifugation) blood_sampling->plasma_prep bioanalysis 5. Bioanalysis (Quantify drug levels via LC-MS/MS) plasma_prep->bioanalysis pk_analysis 6. Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) bioanalysis->pk_analysis compare 7. Compare PK Parameters (With vs. Without this compound) pk_analysis->compare

Workflow for an in vivo perpetrator DDI study.

Application Note 3: In Vivo DDI Assessment — this compound as a Victim

Objective: To investigate the impact of a potent CYP3A4 modulator on the pharmacokinetics of this compound.

Experimental Protocol: Clinical DDI with a Strong CYP3A Inhibitor

This protocol is based on a clinical study evaluating the effect of clarithromycin (B1669154) (a strong CYP3A inhibitor) on this compound PK.[8]

Participants: Healthy adult volunteers.[8] Study Design: A two-period, fixed-sequence study.

  • Period 1 (Reference): Participants receive a single oral dose of this compound (e.g., 40 mg). Serial blood samples are collected to characterize the baseline PK of this compound.[8]

  • Washout Period: A suitable washout period is implemented.

  • Period 2 (Treatment): Participants receive a strong CYP3A inhibitor (clarithromycin 500 mg b.i.d.) for several days to achieve steady-state inhibition.[8] On a specified day (e.g., Day 6), a single dose of this compound 40 mg is co-administered with clarithromycin.[8]

  • Blood Sampling: Serial blood samples are collected to determine the PK of this compound in the presence of the inhibitor.[8]

  • PK and Statistical Analysis: Calculate this compound PK parameters for both periods. Determine the GMRs and 90% CIs for Cmax and AUC to assess the magnitude of the interaction.[8]

Data Presentation: Effect of CYP3A Modulators on this compound PK

The following table summarizes the pharmacokinetic changes of this compound when co-administered with the strong CYP3A inhibitor, clarithromycin.

ParameterThis compound Alone (Geometric Mean)This compound + Clarithromycin (Geometric Mean)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 1172151.83 (1.61 - 2.08)
AUC0-inf (ng·h/mL) 91924602.68 (2.41 - 2.97)
Data indicates that a strong CYP3A inhibitor significantly increases this compound exposure. Sourced from a PBPK modeling study verified with clinical data.[8]

Visualization: this compound Metabolic Pathways and DDI Mechanism

G cluster_enzymes Metabolizing Enzymes VPZ This compound CYP3A4 CYP3A4 (Major) VPZ->CYP3A4 CYP2C19 CYP2C19 VPZ->CYP2C19 CYP2B6 CYP2B6 VPZ->CYP2B6 CYP2D6 CYP2D6 VPZ->CYP2D6 SULT2A1 SULT2A1 VPZ->SULT2A1 Metabolites Inactive Metabolites CYP3A4->Metabolites CYP2C19->Metabolites CYP2B6->Metabolites CYP2D6->Metabolites SULT2A1->Metabolites Clarithromycin Clarithromycin (Strong CYP3A Inhibitor) Clarithromycin->CYP3A4 Inhibition

Mechanism of DDI between this compound and a CYP3A4 inhibitor.

Summary of Other Clinically Relevant Interactions

  • Clarithromycin and Amoxicillin: As part of H. pylori eradication therapy, this compound is often co-administered with these antibiotics.[10][11] As shown, clarithromycin, a strong CYP3A4 inhibitor, significantly increases this compound exposure.[8] This interaction is generally considered when designing the triple-therapy regimens.

  • Low-Dose Aspirin (B1665792) (LDA) and NSAIDs: Clinical studies have evaluated the DDI potential between this compound and NSAIDs like loxoprofen, diclofenac, and meloxicam, as well as LDA.[12][13] The results showed no clinically meaningful pharmacokinetic interactions, suggesting this compound can be safely co-administered with these agents without dose adjustments.[12][13]

  • Clopidogrel: The potential interaction with clopidogrel, which requires activation by CYP2C19, has been a subject of investigation. While some PPIs are known to reduce the antiplatelet effect of clopidogrel, evidence suggests this compound does not have a clinically significant inhibitory effect on the formation of clopidogrel's active metabolite.[7][14] However, some pharmacodynamic studies have suggested a potential attenuation of antiplatelet function, indicating the topic may warrant further investigation.[15]

Conclusion

This compound exhibits a complex DDI profile due to its metabolism by multiple CYP enzymes. As a perpetrator, it acts as a weak inhibitor of CYP3A4 and may also inhibit CYP2B6, CYP2C9, and CYP2D6, suggesting caution is needed when co-administering sensitive substrates of these enzymes.[1][9] As a victim, this compound's exposure is significantly increased by strong CYP3A4 inhibitors like clarithromycin.[8] Conversely, its co-administration with common NSAIDs and low-dose aspirin appears to be safe with no clinically relevant interactions observed.[13] The protocols and data presented here provide a framework for researchers to design and interpret DDI studies involving this compound, contributing to its safe and effective use in clinical practice.

References

Application Notes and Protocols: Efficacy Assessment of Vonoprazan in Endoscopic Submucosal Dissection (ESD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoscopic submucosal dissection (ESD) is a minimally invasive procedure for the removal of gastrointestinal neoplasms. A common complication of ESD is the formation of iatrogenic ulcers, which can lead to post-procedural bleeding. Gastric acid suppression is a key strategy in the management of these ulcers to promote healing and prevent complications. Vonoprazan, a potassium-competitive acid blocker (P-CAB), offers a potent and sustained inhibition of gastric acid secretion by directly inhibiting the H+, K+-ATPase enzyme system.[1] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and provides a rapid onset of action.[1]

These application notes provide detailed protocols for assessing the efficacy of this compound in both clinical and preclinical models of ESD-induced ulcers. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound in this context.

Data Presentation

Table 1: Comparative Efficacy of this compound vs. Proton Pump Inhibitors (PPIs) on Post-ESD Bleeding
Study TypePatient PopulationThis compound Group (Bleeding Rate)PPI Group (Bleeding Rate)Key Findings
Randomized Controlled TrialGeneral ESD patients1.3% (1/75)10.0% (15/150)This compound group had a significantly lower post-ESD bleeding incidence.[2]
Retrospective Cohort Study (Propensity Score Matched)General ESD patientsOverall: 11.9%; Days 2-30: 7.8%Overall: 17.2%; Days 2-30: 11.8%The this compound group showed significantly lower post-ESD bleeding rates.[2]
Cross-Design SynthesisPatients on antithrombotic drugs9.3% (8/86)20.9% (18/86)This compound was more effective than PPIs in preventing post-ESD bleeding in this high-risk group.[3][4]
Retrospective StudyGeneral ESD patients3.6%4.3%No significant difference in delayed bleeding rates was observed between the two groups.[5]
Table 2: Ulcer Healing and Shrinkage Rates with this compound vs. PPIs
Study TypeEndpointThis compound GroupPPI GroupKey Findings
Prospective Randomized Controlled Trial8-week cure rate94.9% (37/39)78.0% (32/41)This compound was significantly superior to esomeprazole (B1671258) for the healing of post-ESD gastric ulcers.[6]
Meta-analysisUlcer shrinkage rate--This compound showed a better efficacy in ulcer shrinkage rate compared to PPIs.[7]
Meta-analysisScar formation rate--This compound led to a higher scar formation rate.[7]
Prospective Randomized Comparative StudyComplete healing ratio (8 weeks)87.1%86.3%Healing effects of this compound were comparable to those of lansoprazole.[8]
Historical Cohort ComparisonComplete ulcer healing18.7% (at 5 weeks)66.3% (at 8 weeks)Methodological differences in study design (treatment duration, time of assessment) likely influenced these results.[9]

Experimental Protocols

Protocol 1: Clinical Assessment of this compound Efficacy Post-ESD (Prospective, Randomized, Controlled Trial)

1. Objective: To compare the efficacy and safety of this compound with a standard PPI in preventing delayed bleeding and promoting ulcer healing after gastric ESD.

2. Study Design: A prospective, randomized, open-label, parallel-group controlled trial.

3. Patient Population:

  • Inclusion Criteria: Patients aged 20-80 years scheduled to undergo ESD for gastric neoplasms. Written informed consent obtained.
  • Exclusion Criteria: History of gastric surgery, use of anticoagulants or antiplatelet drugs that cannot be temporarily discontinued, severe comorbidities, allergy to study medications.

4. Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to either the this compound group or the PPI group. This is an open-label study.

5. Treatment Regimen:

  • This compound Group: Oral administration of this compound (20 mg) once daily, starting on the day of ESD and continuing for 8 weeks.[6]
  • PPI Group (Control): Oral administration of a standard PPI, for example, Esomeprazole (20 mg), once daily, starting on the day of ESD and continuing for 8 weeks.[6]

6. Procedures:

  • Day 0 (ESD Procedure): Standard ESD is performed. The size of the resected specimen and the resulting artificial ulcer are documented.
  • Post-ESD Monitoring: Patients are monitored for signs of delayed bleeding (e.g., hematemesis, melena, drop in hemoglobin).
  • Follow-up Endoscopy: Endoscopic examinations are performed at 8 weeks post-ESD to evaluate ulcer healing.

7. Outcome Measures:

  • Primary Endpoint: Incidence of delayed post-ESD bleeding within 30 days. Delayed bleeding is defined as clinical evidence of bleeding (hematemesis or melena) with endoscopic confirmation of hemorrhage from the post-ESD ulcer.
  • Secondary Endpoints:
  • Ulcer healing rate at 8 weeks, as assessed by endoscopy. Ulcers are classified according to the Sakita-Miwa classification (S1, S2, or healed scar).[10]
  • Ulcer shrinkage rate at 8 weeks, calculated as: (1 - [ulcer size at 8 weeks / initial ulcer size]) x 100%.[10]
  • Incidence of adverse events.

8. Statistical Analysis: The primary and secondary endpoints will be compared between the two groups using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test for categorical variables and the t-test or Mann-Whitney U test for continuous variables. A p-value < 0.05 will be considered statistically significant.

Protocol 2: Preclinical Assessment in an Animal Model of Gastric Ulcer

1. Objective: To evaluate the efficacy of this compound in promoting the healing of experimentally induced gastric ulcers in a rat model. While not a direct ESD model, the acetic acid-induced ulcer model is a well-established method for studying ulcer healing.[11]

2. Animal Model: Male Sprague-Dawley rats (200-250g).

3. Materials:

  • This compound
  • Vehicle (e.g., 0.5% methylcellulose)
  • Acetic acid solution (e.g., 75%)[11]
  • Anesthetic agents (e.g., ketamine/xylazine)
  • Surgical instruments

4. Experimental Procedure:

  • Acclimatization: Animals are acclimatized for one week with free access to food and water.
  • Fasting: Rats are fasted for 24 hours prior to ulcer induction, with free access to water.[12]
  • Ulcer Induction:
  • Anesthetize the rat.
  • Perform a midline laparotomy to expose the stomach.
  • Apply a filter paper (e.g., 6 mm diameter) soaked in 75% acetic acid to the serosal surface of the anterior gastric wall for 60 seconds.[11]
  • Remove the filter paper and rinse the area with saline.
  • Suture the abdominal wall.
  • Animal Groups (n=10 per group):
  • Sham Group: Undergoes surgery without acetic acid application.
  • Control Group: Ulcer induction + daily oral administration of vehicle for 14 days.
  • This compound Group: Ulcer induction + daily oral administration of this compound (e.g., 1, 3, 10 mg/kg) for 14 days.
  • Positive Control Group: Ulcer induction + daily oral administration of a PPI (e.g., omeprazole (B731) 20 mg/kg) for 14 days.
  • Euthanasia and Sample Collection: On day 15, animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

5. Outcome Measures:

  • Macroscopic Evaluation: The ulcer area (in mm²) is measured. The ulcer index can be calculated.
  • Histopathological Analysis: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring of ulcer depth, inflammation, and re-epithelialization is performed.
  • Biochemical Analysis: Measurement of gastric acid secretion can be performed in a separate cohort of animals.[13] Gastric tissue can be homogenized to measure levels of inflammatory markers (e.g., TNF-α, IL-6) and oxidative stress parameters.[13]

Protocol 3: In Vitro Assessment of Gastric Epithelial Cell Migration (Wound Healing Assay)

1. Objective: To determine the direct effect of this compound on the migration of gastric epithelial cells, a key process in ulcer re-epithelialization.

2. Cell Line: Human gastric epithelial cell line (e.g., AGS).

3. Materials:

  • AGS cells
  • Complete culture medium (e.g., F-12K Medium with 10% FBS)
  • This compound (dissolved in a suitable solvent, e.g., DMSO)
  • Culture plates (e.g., 24-well plates)
  • Pipette tips for creating scratches
  • Microscope with a camera

4. Procedure:

  • Seed AGS cells in 24-well plates and grow to confluence.
  • Create a sterile "scratch" or "wound" in the cell monolayer using a p200 pipette tip.
  • Wash the wells with PBS to remove detached cells.
  • Replace the medium with a serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a positive control if available (e.g., a growth factor like EGF).
  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
  • Measure the width of the scratch at multiple points for each condition at each time point.

5. Outcome Measure:

  • Wound Closure Rate: Calculated as the percentage decrease in the wound area over time relative to the initial wound area at time 0. This will indicate if this compound directly promotes or inhibits cell migration.

Visualizations

Signaling Pathway and Experimental Workflows

Vonoprazan_Mechanism cluster_ParietalCell Gastric Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Pumps H+ into lumen Gastric_Lumen Gastric Lumen (Increased pH) K_ion K+ K_ion->H_K_ATPase Binds to pump H_ion->Gastric_Lumen This compound This compound (P-CAB) This compound->H_K_ATPase Competitively inhibits K+ binding

Caption: Mechanism of this compound action on the gastric proton pump.

Clinical_Trial_Workflow Start Patient Screening & Informed Consent ESD ESD Procedure & Baseline Ulcer Measurement Start->ESD Randomization Randomization (1:1) Group_V This compound Group (20mg/day for 8 weeks) Randomization->Group_V Group_P PPI Group (e.g., Esomeprazole 20mg/day for 8 weeks) Randomization->Group_P FollowUp Follow-up at 8 Weeks (Endoscopy) Group_V->FollowUp Group_P->FollowUp ESD->Randomization Analysis Data Analysis (Bleeding Rates, Healing Rates) FollowUp->Analysis

Caption: Workflow for a prospective randomized controlled clinical trial.

Preclinical_Animal_Study cluster_groups Acclimatization Animal Acclimatization & Fasting Ulcer_Induction Acetic Acid-Induced Gastric Ulcer Model Acclimatization->Ulcer_Induction Grouping Grouping & Treatment (14 days) Ulcer_Induction->Grouping Control Vehicle Control Grouping->Control Grouping->Control This compound This compound Grouping->this compound PPI PPI (Positive Control) Grouping->PPI Euthanasia Euthanasia & Stomach Collection PPI->Euthanasia Analysis Outcome Assessment (Ulcer Index, Histopathology) Euthanasia->Analysis

Caption: Experimental workflow for a preclinical animal study.

References

Application Notes and Protocols for In Vivo Experimental Design: Vonoprazan in GERD Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing rat models of Gastroesophageal Reflux Disease (GERD) to evaluate the therapeutic efficacy of Vonoprazan, a potassium-competitive acid blocker (P-CAB). The included methodologies, data presentation formats, and visual diagrams are designed to facilitate reproducible and robust preclinical studies.

Introduction

Gastroesophageal reflux disease (GERD) is a condition where stomach acid frequently flows back into the esophagus, causing troublesome symptoms and/or complications.[1] While proton pump inhibitors (PPIs) have been the standard of care, they have limitations, including slow onset of action and variable efficacy.[2][3] this compound represents a newer class of drugs, potassium-competitive acid blockers (P-CABs), which offer a distinct mechanism for acid suppression.[4][5] Unlike PPIs, which require acid activation and bind irreversibly to active proton pumps, this compound competitively and reversibly inhibits the H+/K+-ATPase (proton pump) without needing an acidic environment, leading to a more rapid, potent, and prolonged suppression of gastric acid.[5][6][7] Animal models are crucial for the preclinical assessment of such novel therapeutics, with surgically induced reflux esophagitis in rats being a widely accepted and relevant model.[8][9][10]

Mechanism of Action of this compound

This compound directly inhibits the final step of gastric acid secretion in parietal cells. It competes with potassium ions (K+) for binding to the H+/K+-ATPase, thereby preventing the exchange of H+ for K+ and blocking acid secretion into the gastric lumen.[5][7] Its high pKa allows it to accumulate in the acidic environment of the parietal cell canaliculi, contributing to its potent and sustained effect.[7]

Vonoprazan_Mechanism cluster_ParietalCell Gastric Parietal Cell cluster_Canaliculus Secretory Canaliculus (Lumen Side) Pump H+/K+-ATPase (Proton Pump) H_ion_out H+ (Proton) Pump->H_ion_out Secreted Cytoplasm Cytoplasm K_ion_in K+ (Potassium) K_ion_in->Pump Enters Cell This compound This compound This compound->Pump Competitively Blocks K+ Binding Site

Caption: Mechanism of this compound blocking the H+/K+-ATPase proton pump.

In Vivo Experimental Protocols

A widely used and effective method for inducing GERD in an animal model is the surgical ligation of the rat's pylorus and forestomach, which leads to the reflux of gastric contents and subsequent acute esophagitis.[8][10]

Protocol 1: Induction of Acute Reflux Esophagitis in Rats

This protocol is designed to induce acute esophageal lesions by promoting the reflux of endogenous gastric acid.[8][9]

  • Animal Preparation:

    • Use male Sprague-Dawley or Wistar rats, weighing 200-250g.

    • Acclimatize animals for at least one week before the experiment.

    • Fast the rats for 24 hours prior to surgery, allowing free access to water.[9][10]

  • Anesthesia:

    • Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) to ensure a lack of response to surgical stimuli.

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position.

    • Make a midline abdominal incision of approximately 2 cm to expose the stomach.[10]

    • Carefully ligate the pylorus at its junction with the duodenum using a 2-0 silk suture to prevent gastric emptying.[10]

    • Identify the transitional region between the forestomach (the non-glandular, upper portion) and the corpus (the glandular portion). Ligate this region with another 2-0 silk suture. This step isolates the glandular stomach, ensuring its acidic contents are the primary refluxate.[8][10]

    • Close the abdominal incision with sutures or surgical clips.

  • Post-Operative Period:

    • Return the animals to their cages without food or water.

    • The reflux esophagitis will develop over the next 3-5 hours.[8]

Protocol 2: this compound Administration and Efficacy Evaluation

This protocol outlines the administration of this compound to assess its protective effects against surgically induced GERD.

  • Experimental Groups:

    • Control Group (Vehicle): Receives the vehicle solution (e.g., 10% sucrose (B13894) solution or 0.5% carboxymethyl cellulose).[11]

    • This compound Group(s): Receives this compound suspended in the vehicle at various doses (e.g., 1, 3, 10 mg/kg).

    • Positive Control Group (Optional): Receives a standard PPI like Lansoprazole or Omeprazole for comparison.[4][7]

  • Drug Administration:

    • Prepare this compound solutions fresh on the day of the experiment.

    • Administer the assigned treatment orally (p.o.) via gavage 30-60 minutes before the surgical ligation procedure.[11] The administration volume is typically 1-2 mL/kg.[11]

  • Euthanasia and Tissue Collection:

    • At a predetermined time point post-surgery (e.g., 4 hours), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[8]

    • Carefully dissect and remove the esophagus and stomach.

    • Open the esophagus longitudinally to expose the mucosal surface for evaluation.

Data Collection and Analysis

The efficacy of this compound is primarily assessed by the reduction in the severity of esophageal lesions.

  • Macroscopic Lesion Scoring:

    • Visually inspect the esophageal mucosa for signs of damage such as erythema, edema, and hemorrhagic lesions.

    • Score the lesions based on a standardized scale. A representative scoring system is provided in Table 1.

  • Histological Analysis:

    • Fix esophageal tissue samples in 10% neutral-buffered formalin.

    • Embed the fixed tissues in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Evaluate the stained sections microscopically for epithelial defects, inflammatory cell infiltration, basal cell hyperplasia, and papillary elongation. A sample scoring system is detailed in Table 2.

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison between treatment groups.

Table 1: Example of a Macroscopic Lesion Scoring Scale for Esophagitis

ScoreDescription of Esophageal Mucosa
0 Normal appearance, no visible lesions.
1 Mild erythema or a few scattered, small erosions.
2 Moderate erythema, multiple erosions, or one linear ulcer.
3 Severe inflammation, multiple linear ulcers.
4 Confluent, transmural necrosis, or severe ulceration.

Table 2: Example of a Histological Scoring Scale for Esophagitis

ParameterScoreCriteria
Inflammatory Infiltration 0None
1Mild infiltration of inflammatory cells
2Moderate infiltration
3Severe infiltration with edema
Basal Cell Hyperplasia 0Normal thickness
1Mild thickening of the basal layer
2Moderate thickening
3Severe thickening
Epithelial Defects/Erosion 0Intact epithelium
1Small, focal erosions
2Multifocal erosions
3Large, confluent erosions

Table 3: Summary of this compound Efficacy from Clinical Studies

Study FocusThis compound DoseComparatorEfficacy OutcomeResultCitation
Erosive Esophagitis (EE) Healing20 mg/day for 8 weeksLansoprazole 30 mgHealing Rate92.4% vs. 91.3% for Lansoprazole[7]
PPI-Resistant EE Healing20 mg/day for 8 weeksN/AHealing Rate88.5% [4]
NERD Symptom Relief (On-Demand)10 mg, 20 mg, 40 mgPlaceboComplete heartburn relief within 3 hrs, sustained for 24 hrs56% , 61% , 70% vs. 27% for Placebo[4][12]
NERD Symptom Relief (Daily)10 mg, 20 mg/day for 4 weeksPlacebo% of 24-hr heartburn-free days~44% for both doses vs. ~28% for Placebo[13]
PPI-Resistant NERD10 or 20 mg/dayPrevious PPI therapySymptom Improvement69.2% reported improvement after switching[14][15]

Experimental Workflow Visualization

The entire experimental process can be visualized as a clear workflow from animal preparation through data analysis and interpretation.

Experimental_Workflow A 1. Animal Acclimatization (1 week) B 2. Fasting (24 hours, water ad libitum) A->B C 3. Randomization & Grouping (Vehicle, this compound, etc.) B->C D 4. Drug Administration (Oral Gavage) C->D E 5. Anesthesia & Surgical Induction (Pylorus & Forestomach Ligation) D->E F 6. Reflux Period (4 hours) E->F G 7. Euthanasia & Tissue Collection (Esophagus & Stomach) F->G H 8. Macroscopic Analysis (Lesion Scoring) G->H I 9. Histological Processing (Fixation, Staining) G->I K 11. Statistical Analysis & Data Interpretation H->K J 10. Microscopic Analysis (Histological Scoring) I->J J->K

Caption: Workflow for in vivo evaluation of this compound in a rat GERD model.

References

Application Notes and Protocols: Cell-Based Assays to Study Vonoprazan's Effect on Parietal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key cell-based assays to investigate the mechanism and efficacy of Vonoprazan, a potassium-competitive acid blocker (P-CAB), on gastric parietal cells. The following sections detail the principles, step-by-step methodologies, and expected outcomes for the H+,K+-ATPase activity assay, intracellular pH (pHi) measurement in parietal cells, and the use of 3D gastric organoids as a sophisticated in vitro model.

H+,K+-ATPase Activity Assay

Introduction

The gastric H+,K+-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion by parietal cells.[1] this compound is a reversible, potassium-competitive inhibitor of this pump.[2] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation to exert its effect.[2] This assay directly measures the enzymatic activity of H+,K+-ATPase in isolated gastric vesicles and is a fundamental tool for determining the potency and mechanism of inhibitors like this compound. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the enzyme.

Experimental Protocol

Materials:

  • Fresh porcine or rabbit gastric mucosa

  • Homogenization buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Differential centrifugation equipment

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 6.5 or 7.0, 2 mM MgCl2, 10 mM KCl)

  • ATP solution

  • This compound and comparator compounds (e.g., Lansoprazole)

  • Reagents for colorimetric phosphate detection (e.g., ammonium (B1175870) molybdate, ascorbic acid)

  • Spectrophotometer

Procedure:

  • Preparation of H+,K+-ATPase-enriched Gastric Microsomes:

    • Obtain fresh gastric mucosa and wash with cold saline.

    • Homogenize the tissue in homogenization buffer.

    • Perform differential centrifugation to isolate the microsomal fraction containing H+,K+-ATPase vesicles.

  • ATPase Activity Assay:

    • Pre-incubate the gastric microsomes with varying concentrations of this compound or a comparator drug in the assay buffer at 37°C for a specified time.

    • Initiate the enzymatic reaction by adding a defined concentration of ATP.

    • Incubate the reaction mixture at 37°C for a set period (e.g., 10-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate released using a colorimetric method. This typically involves the formation of a phosphomolybdate complex, which can be measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

    • Calculate the rate of ATP hydrolysis.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of H+,K+-ATPase inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

    • The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation to reflect the drug's binding affinity.

Data Presentation

Table 1: Inhibitory Potency of this compound and Proton Pump Inhibitors (PPIs) on H+,K+-ATPase Activity.

CompoundIC50 (nM)Ki (nM)ConditionsReference
This compound 17-1910pH 7.0[3]
Lansoprazole -~350 times less potent than this compound-[4]

Note: Direct comparative IC50 values under identical experimental conditions can vary between studies. The data presented here is a synthesis of available information.

Visualization

H_K_ATPase_Inhibition cluster_ParietalCell Parietal Cell Canaliculus H_K_ATPase H+,K+-ATPase (Proton Pump) ADP_Pi ADP + Pi H_K_ATPase->ADP_Pi H_ion_ext H+ H_K_ATPase->H_ion_ext Pumps Out H+ K_ion_int K+ H_K_ATPase->K_ion_int Pumps In K+ K_ion_ext K+ K_ion_ext->H_K_ATPase Binds H_ion_int H+ H_ion_int->H_K_ATPase Binds ATP ATP ATP->H_K_ATPase Provides Energy This compound This compound This compound->H_K_ATPase Competitively Inhibits K+ Binding

Caption: this compound's mechanism of action on the H+,K+-ATPase.

Intracellular pH (pHi) Measurement in Parietal Cells

Introduction

This assay provides a functional assessment of acid secretion by measuring changes in the intracellular pH of parietal cells. Parietal cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM. The ester groups in BCECF-AM allow it to cross the cell membrane, where intracellular esterases cleave the esters, trapping the fluorescent BCECF inside the cell. The fluorescence intensity of BCECF is pH-dependent and can be used to monitor pHi changes in response to secretagogues (e.g., histamine) and inhibitors (e.g., this compound).

Experimental Protocol

Materials:

  • Primary cultured parietal cells or a suitable cell line

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Histamine (B1213489)

  • This compound

  • Nigericin and high-potassium buffer for calibration

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Preparation:

    • Culture parietal cells on glass coverslips or in multi-well plates.

  • Dye Loading:

    • Prepare a stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the BCECF-AM stock solution in HBSS to the final working concentration (typically 1-5 µM).

    • Incubate the cells with the BCECF-AM loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh HBSS to remove extracellular dye.

  • Measurement of pHi:

    • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the plate in a fluorescence plate reader.

    • Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

    • Establish a baseline pHi.

    • Stimulate the cells with a secretagogue like histamine to induce acid secretion (which will cause a decrease in pHi).

    • Add different concentrations of this compound and monitor the recovery of pHi.

  • Calibration:

    • At the end of each experiment, perform a calibration by exposing the cells to high-potassium buffers of known pH containing the protonophore nigericin. This allows the intracellular and extracellular pH to equilibrate, creating a standard curve of fluorescence ratio versus pHi.

Data Presentation

Table 2: Effect of this compound on Intracellular pH in Parietal Cells.

TreatmentBaseline pHipHi after Histamine StimulationpHi after this compound TreatmentReference
Control ~7.2DecreasesSlow recovery-
This compound (20 mg) ~7.2Decrease is inhibitedRapid and sustained increase to ≥6.96

Note: This table provides a qualitative representation of expected results. Quantitative data on the rate of pHi recovery with different this compound concentrations would require specific experimental data.

Visualization

pHi_Measurement_Workflow Start Start Culture_Cells Culture Parietal Cells Start->Culture_Cells Load_Dye Load with BCECF-AM Culture_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Measure_Baseline Measure Baseline pHi Wash_Cells->Measure_Baseline Stimulate Stimulate with Histamine Measure_Baseline->Stimulate Add_this compound Add this compound Stimulate->Add_this compound Monitor_pHi Monitor pHi Recovery Add_this compound->Monitor_pHi Calibrate Calibrate with Nigericin/High K+ Buffer Monitor_pHi->Calibrate Analyze_Data Analyze Data (pHi vs. Time) Calibrate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for intracellular pH measurement.

3D Gastric Organoid Assays

Introduction

Gastric organoids are three-dimensional structures grown in vitro from adult stem cells or pluripotent stem cells that recapitulate the cellular organization and function of the stomach epithelium, including the presence of acid-secreting parietal cells. These models offer a more physiologically relevant system to study gastric acid secretion and the effects of drugs like this compound compared to 2D cell cultures. "Apical-out" organoids, where the apical membrane of the epithelial cells faces the culture medium, are particularly advantageous for studying the effects of luminally acting drugs.

Experimental Protocol

Materials:

  • Human or murine gastric tissue biopsies or pluripotent stem cells

  • Matrigel or other basement membrane matrix

  • Gastric organoid culture medium (containing growth factors like EGF, Noggin, R-spondin)

  • Differentiation medium to promote parietal cell maturation

  • pH-sensitive dyes (e.g., LysoSensor Green) or methods to measure luminal acidification

  • Histamine or other secretagogues

  • This compound

  • Confocal microscope

Procedure:

  • Generation of Gastric Organoids:

    • Isolate gastric glands from tissue biopsies or differentiate pluripotent stem cells towards a gastric lineage.

    • Embed the cells or glands in a basement membrane matrix (e.g., Matrigel) and culture in a specialized growth medium.

    • Allow the organoids to grow and differentiate. For some applications, specific protocols are needed to induce the formation of mature parietal cells.

  • Generation of Apical-Out Organoids (Optional but Recommended):

    • Mechanically or enzymatically remove established organoids from the Matrigel.

    • Culture the organoids in suspension in low-attachment plates. This will promote the eversion of the organoids, exposing the apical surface.

  • Acid Secretion Assay:

    • Incubate the organoids (apical-in or apical-out) with a pH-sensitive dye that accumulates in acidic compartments (e.g., the lumen of apical-in organoids).

    • Stimulate acid secretion with histamine.

    • Treat the organoids with different concentrations of this compound.

    • Monitor the changes in fluorescence intensity of the pH-sensitive dye using confocal microscopy. A decrease in fluorescence indicates an inhibition of acid accumulation.

    • Alternatively, for apical-out organoids, changes in the pH of the surrounding medium can be measured.

  • Swell Assay (for Apical-in Organoids):

    • Stimulate the organoids with a secretagogue.

    • Acid secretion into the lumen of the organoid will cause an osmotic influx of water, leading to organoid swelling.

    • The degree of swelling can be quantified by measuring the change in organoid diameter over time.

    • The inhibitory effect of this compound can be assessed by its ability to prevent or reduce histamine-induced swelling.

Data Presentation

Table 3: Effect of this compound on Acid Secretion in Gastric Organoids.

AssayEndpointControl (Histamine)This compound (Histamine +)Reference
Luminal pH Change in fluorescence of pH-sensitive dyeIncreased fluorescence (acidification)Reduced or no change in fluorescence-
Swell Assay Change in organoid diameterIncreased diameterNo significant change in diameter-

Note: Specific quantitative data on the dose-dependent inhibition of acid secretion by this compound in gastric organoids is an active area of research. The table illustrates the expected qualitative outcomes.

Visualization

Gastric_Organoid_Signaling cluster_ParietalCell Parietal Cell in Gastric Organoid Histamine_Receptor Histamine H2 Receptor AC Adenylyl Cyclase Histamine_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase_translocation H+,K+-ATPase Translocation & Activation PKA->H_K_ATPase_translocation Acid_Secretion Acid Secretion (H+) H_K_ATPase_translocation->Acid_Secretion Histamine Histamine Histamine->Histamine_Receptor This compound This compound H_K_ATPase H+,K+-ATPase This compound->H_K_ATPase Directly Inhibits H_K_ATPase->Acid_Secretion

Caption: Signaling pathway of acid secretion in parietal cells.

References

Application Note & Protocol: Quantification of Vonoprazan in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is based on established and validated procedures, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative performance of validated LC-MS/MS methods for this compound quantification in human plasma.

Table 1: Linearity and Sensitivity of this compound Quantification

ParameterMethod 1Method 2
Linearity Range (ng/mL)5 - 100[1][2]0.150 - 60.000[3][4]
Correlation Coefficient (r)> 0.998[1]Not explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL)5[1]0.150[3][4]

Table 2: Accuracy and Precision of this compound Quantification

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (%) (Method 1)Precision (%RSD) (Method 1)
Lower Limit QC (LLQC)5Within ±15%< 15%
Low QC (LQC)15Within ±15%< 15%
Medium QC (MQC)30Within ±15%< 15%
High QC (HQC)100Within ±15%< 15%

Note: Detailed accuracy and precision data for Method 2 were not available in the provided search results, but the method was fully validated according to regulatory guidelines.[3][4]

Table 3: Recovery and Matrix Effect

AnalyteMean Absolute Recovery (%) (Method 1)
This compound> 93%[1][2]

Note: Specific recovery and matrix effect data for Method 2 were not detailed in the provided search results, but the method was validated for these parameters.[3][4]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for the simultaneous quantification of this compound along with other drugs.[1][2]

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Diazepam internal standard (IS) solution (4 ng/mL)

  • Acetonitrile (B52724)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen human plasma samples to room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of Diazepam internal standard solution (4 ng/mL) to each plasma sample.

  • Vortex for 30 seconds to mix.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v mixture of 0.1% formic acid in water and acetonitrile).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical chromatographic and mass spectrometric conditions.

Table 4: Chromatographic Conditions

ParameterCondition
LC SystemShimadzu LCMS-8050 or equivalent[1]
ColumnPhenomenex Kinetex C18 (50 x 3 mm, 2.6 µm)[1]
Column Temperature40°C[1]
Mobile Phase A0.1% Formic acid in water[1]
Mobile Phase BAcetonitrile[1]
Flow RateGradient
Injection VolumeNot specified
Run Time~5 minutes[1][2]

Table 5: Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer[1]
Ionization SourceElectrospray Ionization (ESI), Positive Mode[1][2]
MRM Transition (this compound)m/z 346.05 → 315.10[1]
MRM Transition (IS - Diazepam)m/z 285.25 → 193.10[1]
MRM Transition (IS - this compound-d4)m/z 350.0 → 316.0[3][4]

Visualizations

SamplePreparationWorkflow start Start: Human Plasma Sample add_is Add Internal Standard (Diazepam or this compound-d4) start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Collect Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end Inject into LC-MS/MS reconstitution->end

Caption: Plasma Sample Preparation Workflow.

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry lc_injection Sample Injection lc_column Chromatographic Separation (C18 Column) lc_injection->lc_column lc_elution Gradient Elution lc_column->lc_elution ms_ionization Electrospray Ionization (ESI+) lc_elution->ms_ionization To MS ms_precursor Precursor Ion Selection (Q1) ms_ionization->ms_precursor ms_fragmentation Collision-Induced Dissociation (Q2) ms_precursor->ms_fragmentation ms_product Product Ion Detection (Q3) ms_fragmentation->ms_product data_analysis data_analysis ms_product->data_analysis Data Acquisition & Quantification

Caption: LC-MS/MS Analysis Workflow.

References

Application Notes and Protocols: Investigating Vonoprazan in Combination with Antibiotics for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vonoprazan, a potassium-competitive acid blocker (P-CAB), in combination with antibiotics for research, primarily focusing on the eradication of Helicobacter pylori. Detailed protocols for key experiments are provided to facilitate further investigation into this therapeutic strategy.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa and is a major cause of peptic ulcers and gastric cancer.[1] Eradication of H. pylori is a key therapeutic goal, but the efficacy of standard triple therapies, which include a proton pump inhibitor (PPI) and two antibiotics, has been declining due to increasing antibiotic resistance. This compound, a P-CAB, offers a novel approach to acid suppression. Unlike PPIs, this compound provides a more potent and sustained elevation of intragastric pH, which can enhance the efficacy of certain antibiotics against H. pylori.[1][2] These notes will explore the research applications of this compound in combination with antibiotics, providing data and methodologies to guide further studies.

Mechanism of Action and Rationale for Combination Therapy

This compound directly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells by competitively blocking the potassium-binding site. This action is independent of the proton pump's activation state, leading to a rapid and prolonged suppression of gastric acid secretion. The resulting increase in intragastric pH creates a more favorable environment for the action of acid-labile antibiotics, such as amoxicillin (B794) and clarithromycin, and enhances the growth of H. pylori, making it more susceptible to antibiotic killing.

Quantitative Data from Clinical Studies

The following tables summarize the efficacy and safety of various this compound-based antibiotic combination therapies for H. pylori eradication from several clinical trials.

Table 1: Efficacy of this compound-Based Dual and Triple Therapies

Therapy RegimenDuration (Days)Eradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference
This compound Dual Therapy
This compound 20mg BID + Amoxicillin 1g TID1477.2%Not Reported[3]
This compound 20mg BID + Amoxicillin 750mg BID784.5%87.1%[4]
This compound Triple Therapy
This compound 20mg BID + Amoxicillin 1g BID + Clarithromycin 500mg BID1480.8%Not Reported[3]
This compound 20mg BID + Amoxicillin 750mg BID + Clarithromycin 200mg BID789.2%90.2%[4]
This compound 20mg BID + Amoxicillin 750mg BID + Metronidazole 250mg BID7100%100%[5]
Lansoprazole Triple Therapy (Comparator)
Lansoprazole 30mg BID + Amoxicillin 1g BID + Clarithromycin 500mg BID1468.5%Not Reported[3]

Table 2: Efficacy in Clarithromycin-Resistant H. pylori Strains

Therapy RegimenDuration (Days)Eradication Rate (Clarithromycin-Resistant Strains)Reference
This compound Dual Therapy (this compound 20mg BID + Amoxicillin 1g TID)1469.6%[3]
This compound Triple Therapy (this compound, Amoxicillin, Clarithromycin)1465.8%[3]
Lansoprazole Triple Therapy (Lansoprazole, Amoxicillin, Clarithromycin)1431.9%[3]
This compound Triple Therapy (this compound, Amoxicillin, Clarithromycin)776.2%[4]

Table 3: Adverse Events in this compound-Based Therapies

Therapy RegimenAdverse Event RateCommon Adverse EventsReference
This compound Dual Therapy (7 days)Equal to triple therapyNot specified[4]
This compound Triple Therapy (7 days)Equal to dual therapyNot specified[4]
This compound-based therapies (general)20% (any AEs)Diarrhea, dysgeusia, abdominal discomfort, nausea, rash[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound and antibiotic combinations against H. pylori.

Helicobacter pylori Culture and Isolation

Objective: To culture H. pylori from gastric biopsy specimens for subsequent antibiotic susceptibility testing and in vitro studies.

Materials:

  • Gastric biopsy specimens

  • Brucella agar (B569324) or Columbia agar plates supplemented with 5-10% sheep or horse blood

  • Antibiotic supplement (e.g., vancomycin, amphotericin B, trimethoprim) to inhibit commensal flora

  • Microaerophilic gas generating system or incubator (5-10% O2, 5-10% CO2, 80-90% N2)

  • Sterile saline or transport medium

  • Sterile tissue grinder or scalpel

  • Incubator at 37°C

Protocol:

  • Collect gastric biopsy specimens during endoscopy and place them in a sterile tube containing a small amount of sterile saline or transport medium.

  • Transport the specimens to the laboratory immediately (within 4 hours) at 4°C to maintain bacterial viability.

  • In a biological safety cabinet, homogenize the biopsy specimen using a sterile tissue grinder or by mincing with a sterile scalpel.

  • Inoculate the homogenized tissue onto the surface of the selective agar plates.

  • Incubate the plates in a microaerophilic atmosphere at 37°C for 3-7 days.

  • Examine the plates for characteristic small, translucent, circular colonies.

  • Confirm the identity of suspected H. pylori colonies by Gram stain (Gram-negative, curved or spiral-shaped rods), and positive oxidase, catalase, and urease tests.

  • Subculture pure colonies onto fresh agar plates for further experiments.

Antibiotic Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of antibiotics against H. pylori isolates to assess susceptibility or resistance.

Materials:

  • Pure culture of H. pylori

  • Mueller-Hinton agar or Brucella agar plates supplemented with 5% aged horse blood

  • Antibiotic powders (e.g., amoxicillin, clarithromycin, metronidazole, levofloxacin)

  • E-test strips or antibiotic disks

  • Microaerophilic incubation system

  • Sterile saline or broth (e.g., Brucella broth)

  • McFarland standard (0.5)

Protocol (Agar Dilution Method):

  • Prepare a series of agar plates containing twofold serial dilutions of the antibiotic to be tested.

  • Prepare a bacterial suspension of the H. pylori isolate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculate a standardized volume of the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (no antibiotic).

  • Incubate the plates under microaerophilic conditions at 37°C for 48-72 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[7]

Protocol (E-test Method):

  • Prepare a bacterial lawn by evenly inoculating a standardized H. pylori suspension (0.5 McFarland) onto the surface of an agar plate.

  • Allow the inoculum to dry for 5-10 minutes.

  • Aseptically place an E-test strip containing a predefined gradient of the antibiotic onto the agar surface.

  • Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours.

  • An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

In Vitro Synergy Testing: Time-Kill Curve Assay

Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with an antibiotic against H. pylori.

Materials:

  • Pure culture of H. pylori

  • Brucella broth supplemented with 5% fetal bovine serum

  • This compound solution (at a physiologically relevant concentration)

  • Antibiotic solution (at a concentration near the MIC)

  • Microaerophilic incubation system (shaking incubator if available)

  • Sterile tubes or flasks

  • Spectrophotometer

  • Serial dilution supplies and agar plates for colony counting

Protocol:

  • Grow a mid-logarithmic phase culture of H. pylori in Brucella broth.

  • Prepare test tubes or flasks with the following conditions:

    • Growth control (broth only)

    • This compound alone

    • Antibiotic alone

    • This compound + Antibiotic

  • Inoculate each tube with the H. pylori culture to a final density of approximately 10^5 - 10^6 CFU/mL.

  • Incubate all tubes under microaerophilic conditions at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial tenfold dilutions of each aliquot in sterile saline.

  • Plate a defined volume of each dilution onto non-selective agar plates.

  • Incubate the plates under microaerophilic conditions at 37°C for 3-5 days.

  • Count the number of viable colonies (CFU/mL) for each time point and condition.

  • Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizations

vonoprazan_mechanism cluster_parietal_cell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Pumps H+ out K_ion K+ K_ion->ProtonPump Binds to pump Lumen Gastric Lumen (Acidic Environment) H_ion->Lumen Increases Acidity This compound This compound This compound->ProtonPump Competitively Blocks K+ Binding Site

Caption: Mechanism of action of this compound on the gastric proton pump.

clinical_trial_workflow PatientScreening Patient Screening (H. pylori positive) Randomization Randomization PatientScreening->Randomization GroupA Group A: This compound + Antibiotic(s) Randomization->GroupA GroupB Group B: Comparator (e.g., PPI + Antibiotics) Randomization->GroupB Treatment Treatment Period (e.g., 7-14 days) GroupA->Treatment GroupB->Treatment FollowUp Follow-up (e.g., 4 weeks post-treatment) Treatment->FollowUp EradicationTest Test of Cure (e.g., Urea Breath Test) FollowUp->EradicationTest DataAnalysis Data Analysis (Eradication rates, Adverse events) EradicationTest->DataAnalysis

Caption: A typical workflow for a clinical trial evaluating this compound-based therapies.

susceptibility_testing_logic H_pylori_Infection H. pylori Infection Diagnosed Susceptibility_Testing Perform Antibiotic Susceptibility Testing? H_pylori_Infection->Susceptibility_Testing Empiric_Therapy Administer Empiric Therapy (e.g., this compound-based) Susceptibility_Testing->Empiric_Therapy No Tailored_Therapy Administer Tailored Therapy based on resistance profile Susceptibility_Testing->Tailored_Therapy Yes Test_of_Cure Test of Cure Empiric_Therapy->Test_of_Cure Tailored_Therapy->Test_of_Cure Eradication_Successful Eradication Successful Test_of_Cure->Eradication_Successful Negative Treatment_Failure Treatment Failure Test_of_Cure->Treatment_Failure Positive

Caption: Logical flow for susceptibility-guided treatment of H. pylori.

References

Dosing Vonoprazan in Preclinical Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing of Vonoprazan (Fumarate), a potassium-competitive acid blocker (P-CAB), in preclinical rodent studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound in models of acid-related diseases.

Introduction

This compound is a potent inhibitor of gastric H+, K+-ATPase, the proton pump responsible for gastric acid secretion. Unlike proton pump inhibitors (PPIs), this compound acts via a potassium-competitive and reversible mechanism, leading to a rapid, potent, and sustained suppression of gastric acid.[1][2][3] Its efficacy in preclinical rodent models of gastroesophageal reflux disease (GERD), gastric ulcers, and duodenal ulcers has been investigated to support its clinical development.

Dosing Recommendations in Rodent Models

The following tables summarize the recommended oral dosing regimens for this compound in various preclinical rodent models based on published literature.

Table 1: Dosing Recommendations for this compound in Rat Models
Disease ModelStrainDose (mg/kg)Route of AdministrationFrequencyObserved EffectsReference(s)
Pharmacokinetic Study Sprague-Dawley5 and 20Oral (gavage)Single doseDose-dependent plasma concentrations[4]
Pharmacokinetic Interaction Study Sprague-Dawley10Oral (gavage)Single doseAssessment of drug-drug interactions[5]
NSAID-Induced Gastric Injury (Prophylactic) Not Specified1, 3, and 10OralNot SpecifiedPrevention of gastric lesions[6]
Table 2: Dosing Recommendations for this compound in Mouse Models

No specific preclinical studies detailing dosing for this compound in mouse models of GERD or ulcers were identified in the conducted search. Researchers may consider adapting rat doses based on allometric scaling principles or conducting pilot dose-ranging studies.

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol is adapted from studies evaluating the pharmacokinetic profile of this compound.[4]

Objective: To determine the plasma concentration-time profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5 mg/mL and 20 mg/mL for 5 and 20 mg/kg doses, respectively, assuming a 1 mL/kg dosing volume).

    • Administer a single oral dose of the this compound suspension or vehicle to the respective groups of rats via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Pharmacokinetic_Study_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Administration of this compound fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis LC-MS/MS Analysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a preclinical pharmacokinetic study of this compound in rats.

NSAID-Induced Gastric Injury Model in Rats (Prophylactic Treatment)

This protocol is based on general methodologies for studying the protective effects of agents against NSAID-induced gastric damage.

Objective: To evaluate the prophylactic efficacy of this compound in preventing the formation of gastric ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID) in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Indomethacin (B1671933) or another ulcerogenic NSAID

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Dissection tools

  • Formalin solution (10%)

  • Stereomicroscope or image analysis software

Procedure:

  • Animal Acclimatization and Fasting: Follow the same procedures as in the pharmacokinetic study.

  • Dosing (Prophylactic):

    • Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).

    • Administer a single oral dose of the this compound suspension or vehicle to the respective groups of rats 30-60 minutes before the administration of the NSAID.

  • Induction of Gastric Injury:

    • Prepare a solution or suspension of the NSAID (e.g., indomethacin at 30-60 mg/kg).

    • Administer the NSAID orally to all groups of rats.

  • Observation Period: Keep the rats in their cages with access to water but not food for a defined period (e.g., 4-6 hours) after NSAID administration.

  • Euthanasia and Tissue Collection:

    • Euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

    • Immediately dissect the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to remove its contents.

  • Ulcer Assessment:

    • Pin the stomach flat on a board for macroscopic examination.

    • Measure the length and width of each gastric lesion.

    • Calculate the ulcer index (UI) for each stomach, often expressed as the sum of the areas of all lesions (mm²).

    • The percentage of inhibition of ulcer formation can be calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100.

  • Histopathology (Optional):

    • Fix stomach tissue samples in 10% buffered formalin for histopathological examination to assess the depth and severity of mucosal damage.

NSAID_Ulcer_Model_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_evaluation Evaluation acclimatization Animal Acclimatization & Fasting vonoprazan_dosing Prophylactic this compound Dosing acclimatization->vonoprazan_dosing nsaid_administration NSAID Administration vonoprazan_dosing->nsaid_administration observation Observation Period nsaid_administration->observation euthanasia Euthanasia & Stomach Collection observation->euthanasia ulcer_scoring Macroscopic Ulcer Scoring euthanasia->ulcer_scoring histopathology Histopathological Analysis (Optional) euthanasia->histopathology

Caption: Experimental workflow for the prophylactic NSAID-induced gastric ulcer model in rats.

Mechanism of Action of this compound

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+, K+-ATPase (proton pump).[1][2][3] Unlike traditional proton pump inhibitors (PPIs), this compound does not require acid activation and its binding to the proton pump is reversible and occurs in a K+-competitive manner. This results in a more rapid onset of action and a more sustained elevation of intragastric pH.[1][3]

Vonoprazan_Mechanism parietal_cell Parietal Cell Secretory Canaliculus proton_pump H+, K+-ATPase (Proton Pump) lumen Gastric Lumen (Acidic) lumen->proton_pump K+ uptake proton_pump->lumen H+ secretion This compound This compound This compound->proton_pump Competitively inhibits K+ binding k_ion K+ h_ion H+

Caption: Mechanism of action of this compound as a potassium-competitive acid blocker.

Conclusion

The provided dosing recommendations and experimental protocols offer a foundation for the preclinical investigation of this compound in rodent models of acid-related disorders. The potent and sustained acid suppression by this compound makes it a significant compound of interest. Researchers are encouraged to perform dose-response studies to determine the optimal dose for their specific experimental conditions and rodent strain. Further studies are warranted to establish efficacious doses in mouse models of GERD and ulcers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vonoprazan Fumarate Dosage in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Vonoprazan Fumarate in various experimental models. Below you will find frequently asked questions (FAQs), troubleshooting guides for common in vivo and in vitro issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs), this compound does not require activation by acid to become effective.

Q2: What are the primary differences between this compound (a P-CAB) and traditional proton pump inhibitors (PPIs)?

A2: The key distinctions lie in their mechanism of activation, onset of action, and metabolic pathways. This compound does not need an acidic environment for activation, leading to a more rapid onset of action compared to PPIs, which are prodrugs requiring acid activation. Additionally, this compound's binding to the proton pump is reversible, whereas PPIs bind irreversibly. The metabolism of this compound is primarily mediated by CYP3A4, with minor contributions from CYP2C19, making its efficacy less susceptible to genetic polymorphisms of CYP2C19 compared to many PPIs.

Q3: How should I prepare this compound Fumarate for oral administration in animal models like rats?

A3: For oral gavage in rodent models, this compound Fumarate can be suspended in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na). It is crucial to ensure the compound is fully and consistently suspended before each administration. Using a vortex mixer and/or sonicator can aid in achieving a uniform suspension. Fresh preparations are recommended for each experiment to avoid potential degradation.

Q4: Under what conditions is this compound Fumarate stable or unstable?

A4: this compound Fumarate is generally stable under acidic, thermal, and photolytic stress conditions. However, it is susceptible to degradation under alkaline and oxidative stress. The fumaric acid salt form contributes to its stability by creating a protective microenvironment.

Troubleshooting Guides

In Vivo Experimental Issues

Issue 1: High variability or lack of expected efficacy in animal models.

  • Potential Cause: Incorrect Dosage.

    • Troubleshooting: Refer to the dosage tables provided below for recommended starting doses in different animal models. It may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental endpoint and animal strain.

  • Potential Cause: Inconsistent Formulation or Administration.

    • Troubleshooting: Ensure the this compound Fumarate is fully and uniformly suspended in the vehicle (e.g., 0.5% CMC-Na) before each dose. For oral gavage, confirm that the dose is delivered directly into the stomach without regurgitation. Maintain consistency in the fasting or fed state of the animals, as this can affect drug absorption.

  • Potential Cause: Drug Degradation.

    • Troubleshooting: Always prepare fresh solutions or suspensions of this compound Fumarate for each experiment. Avoid exposing the compound to alkaline conditions or strong oxidizing agents. Store stock compound and solutions in a cool, dark, and dry place.

Issue 2: Unexpected toxicity or adverse effects in animal models.

  • Potential Cause: Dose is too high.

    • Troubleshooting: Reduce the dosage and conduct a dose-escalation study to find the maximum tolerated dose in your specific model and strain.

  • Potential Cause: Drug-drug interactions.

    • Troubleshooting: If co-administering this compound with other compounds, review the metabolic pathways of all substances. This compound can inhibit CYP3A4, CYP2C9, and CYP2D6, which may alter the pharmacokinetics of co-administered drugs.

  • Potential Cause: Animal Health Status.

    • Troubleshooting: Ensure all animals are healthy and properly acclimated before starting the experiment. Pre-existing health conditions can increase susceptibility to adverse effects.

In Vitro Experimental Issues

Issue 1: Compound precipitation in DMSO stock solution.

  • Potential Cause: Moisture in DMSO.

    • Troubleshooting: Use fresh, anhydrous DMSO for preparing stock solutions. Gentle warming and vortexing can help dissolve the compound.

Issue 2: Precipitation upon dilution of DMSO stock into aqueous assay buffer.

  • Potential Cause: Exceeding solubility limit in the final buffer.

    • Troubleshooting: Decrease the final working concentration of this compound Fumarate. Perform serial dilutions to find the highest concentration that remains in solution.

  • Potential Cause: Suboptimal pH of the assay buffer.

    • Troubleshooting: this compound Fumarate is more soluble in acidic conditions. If your assay allows, slightly lowering the pH of the buffer may improve solubility.

Issue 3: Inconsistent results in H+, K+-ATPase inhibition assays.

  • Potential Cause: Inactive enzyme preparation.

    • Troubleshooting: Ensure the gastric microsomes containing the H+, K+-ATPase are properly prepared and stored to maintain enzymatic activity.

  • Potential Cause: Assay conditions not optimized.

    • Troubleshooting: The inhibitory potency of this compound can be pH-dependent. Run the assay at a controlled pH (e.g., 6.5 or 7.0) to mimic physiological conditions and ensure consistency.

Data Presentation: Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Experimental Animal Models

Animal ModelApplicationDosageRoute of AdministrationReference
Rat (Sprague-Dawley)Pharmacokinetic Study5 and 20 mg/kgOral
RatInhibition of Histamine-Stimulated Acid Secretion4 mg/kg (complete inhibition)Oral
Rat (Wistar)NSAID (Ibuprofen/Naproxen)-Induced Ulcer5, 25, 100, and 200 mg/kgOral
RatPylorus Ligation-Induced Ulcer3 and 6 mg/kgOral

Table 2: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg, oral)

ParameterValueUnitReference
AUC(0-∞) (without inhibitor)15.05µg/mL·h
AUC(0-∞) (with poziotinib)91.99µg/mL·h
MRT(0-∞) (without inhibitor)2.29h
MRT(0-∞) (with poziotinib)5.51h
CLz/F (without inhibitor)162.67L/kg·h
CLz/F (with poziotinib)25.84L/kg·h

Table 3: Pharmacodynamic Effects of this compound on Gastric pH

SpeciesDosageEffect on Gastric pHTime PointReference
Human20 mgpH ≥ 6.96During ESD (after dosing the night before)
Human20 mg/dayMean 24-hour intragastric pH of 4.6Day 1
Human20 mg/dayMean 24-hour intragastric pH of 5.9Day 7

Experimental Protocols

Protocol 1: NSAID-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of this compound against NSAID-induced gastric ulcers.

Methodology:

  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week with free access to food and water.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na).

    • Group 2: Indomethacin (B1671933) (e.g., 30 mg/kg, oral) + Vehicle.

    • Group 3: Indomethacin + this compound (e.g., 10 mg/kg, oral).

    • Group 4: Indomethacin + this compound (e.g., 20 mg/kg, oral).

    • Administer this compound or vehicle 30 minutes before indomethacin.

  • Ulcer Induction: Administer indomethacin orally to induce gastric ulcers.

  • Euthanasia and Sample Collection: 4-6 hours after indomethacin administration, euthanize the animals.

  • Evaluation:

    • Excise the stomach and open it along the greater curvature.

    • Wash the stomach with saline and examine for ulcers.

    • Calculate the ulcer index based on the number and severity of lesions.

    • Collect gastric juice to measure volume, pH, and total acidity.

    • Perform histopathological analysis of stomach tissue.

Protocol 2: Pylorus Ligation-Induced Ulcer Model in Rats

Objective: To assess the effect of this compound on gastric acid secretion and ulcer formation.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Fasting: Fast the rats for 24 hours before surgery, with free access to water.

  • Dosing: Administer this compound Fumarate (e.g., 3, 6 mg/kg) or vehicle orally 30 minutes before surgery.

  • Surgical Procedure:

    • Anesthetize the rats (e.g., with ether or ketamine/xylazine).

    • Make a midline abdominal incision.

    • Carefully ligate the pyloric end of the stomach, avoiding damage to the blood supply.

    • Suture the abdominal wall.

  • Post-Surgery: Place the animals in individual cages and deprive them of food and water for 19 hours.

  • Euthanasia and Sample Collection: After 19 hours, euthanize the animals.

  • Analysis:

    • Collect the gastric contents and measure the volume.

    • Centrifuge the gastric juice and measure the pH of the supernatant.

    • Titrate the supernatant with 0.01 N NaOH to determine free and total acidity.

    • Open the stomach and calculate the ulcer index.

Mandatory Visualizations

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell K_lumen K+ ProtonPump H+/K+-ATPase (Proton Pump) K_lumen->ProtonPump H_lumen H+ This compound This compound This compound->ProtonPump Competitively and Reversibly Inhibits ProtonPump->H_lumen Acid Secretion K_cell K+ ProtonPump->K_cell K+ influx H_cell H+ H_cell->ProtonPump

Caption: Mechanism of action of this compound on the gastric proton pump.

G cluster_ppi Proton Pump Inhibitor (PPI) Pathway cluster_pcab Potassium-Competitive Acid Blocker (P-CAB) Pathway PPI_inactive Inactive PPI (Prodrug) Acid_Activation Acidic Canaliculi (Activation) PPI_inactive->Acid_Activation PPI_active Active Sulfenamide Acid_Activation->PPI_active Pump_PPI H+/K+-ATPase PPI_active->Pump_PPI Irreversible Covalent Bond PCAB This compound (Active Drug) Pump_PCAB H+/K+-ATPase PCAB->Pump_PCAB Reversible Ionic Binding K_ion K+ ion K_ion->Pump_PCAB Competes with

Caption: Comparative mechanism of P-CABs (this compound) vs. PPIs.

G start Start: Inconsistent Efficacy q1 Is the dosage appropriate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the formulation/administration consistent? a1_yes->q2 sol1 Action: Review literature and perform dose-response study. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the drug solution fresh? a2_yes->q3 sol2 Action: Ensure uniform suspension. Standardize gavage technique. Control feeding status. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Efficacy should improve a3_yes->end sol3 Action: Prepare fresh solutions daily. Protect from light and heat. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for inconsistent in vivo efficacy.

G acclimatization Animal Acclimatization (1 week) fasting Fasting (24 hours) acclimatization->fasting grouping Grouping & Pre-treatment (Vehicle, this compound) fasting->grouping nsaid NSAID Administration (e.g., Indomethacin) grouping->nsaid euthanasia Euthanasia & Stomach Excision (4-6 hours post-NSAID) nsaid->euthanasia evaluation Macroscopic & Microscopic Evaluation (Ulcer Index, Histology) euthanasia->evaluation analysis Gastric Juice Analysis (Volume, pH, Acidity) euthanasia->analysis

Caption: Experimental workflow for an NSAID-induced gastropathy model.

Technical Support Center: Overcoming Poor Solubility of Vonoprazan in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Vonoprazan in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound Fumarate?

A1: For in vitro experiments, it is highly recommended to prepare a stock solution of this compound Fumarate in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture can diminish the compound's solubility.[1]

Q2: What is the aqueous solubility of this compound Fumarate?

A2: this compound Fumarate exhibits pH-dependent aqueous solubility.[3] Its solubility is greater in acidic environments and lessens as the pH increases. The reported aqueous solubility is generally below 1 mg/mL.[3]

Q3: My this compound Fumarate precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a frequent issue with poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The final concentration of this compound Fumarate in your assay may be exceeding its solubility limit in the aqueous buffer. It is advisable to perform a serial dilution to determine the highest concentration that remains in solution.[1]

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically less than 0.5%, to prevent solvent-induced artifacts while maintaining solubility.[1] You may need to test a matrix of this compound Fumarate and DMSO concentrations to find the optimal balance.[1]

  • Adjust the pH of your buffer: Given that this compound Fumarate is more soluble in acidic conditions, slightly lowering the pH of your assay buffer may enhance its solubility, provided it does not interfere with your experimental conditions.[1][3]

Q4: Can I prepare an aqueous stock solution of this compound Fumarate?

A4: While this compound Fumarate's solubility is higher in acidic water, creating a high-concentration aqueous stock solution can be difficult due to its limited solubility.[1] For most in vitro applications that demand precise concentrations, a DMSO stock solution is more dependable.[1] If an aqueous solution is essential, consider using a buffer with a lower pH, such as 0.1 N HCl, where solubility is markedly improved.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. This action is reversible and does not require acid activation, allowing for a rapid onset of action.

Data Presentation

Table 1: Solubility of this compound Fumarate in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 50 mg/mLRecommended for stock solutions.[2]
Water < 1 mg/mLpH-dependent; more soluble in acidic conditions.[3]
Methanol Slightly soluble---
Ethanol (99.5%) Very slightly soluble---
N,N-dimethylacetamide Sparingly soluble---
N,N-dimethylformamide Slightly soluble---
2-propanol Practically insoluble---
Acetonitrile Practically insoluble---
Acetone Practically insoluble---
1-octanol Practically insoluble---

Table 2: Aqueous Solubility of this compound at Different pH Values

pHSolubility (mg/mL)Temperature (°C)
1.2 > 1.037
6.8 < 1.037

Data synthesized from available literature indicating higher solubility in acidic pH.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Fumarate Stock Solution in DMSO

Materials:

  • This compound Fumarate (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound Fumarate in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).[1]

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied to aid dissolution.[1]

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • This compound Fumarate DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium appropriate for your assay

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound Fumarate DMSO stock solution.

  • Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.

  • Ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to minimize solvent toxicity in cell-based assays.[1]

  • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.[1]

Protocol 3: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • H+/K+-ATPase enzyme preparation (e.g., from porcine gastric microsomes)

  • This compound working solutions at various concentrations

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • 2 mM MgCl₂

  • 2 mM KCl

  • 2 mM ATP

  • 10% Trichloroacetic acid (TCA)

  • Reagents for detecting inorganic phosphate (B84403) (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Pre-incubate the H+/K+-ATPase enzyme preparation with different concentrations of this compound working solution (or vehicle control) in the assay buffer containing MgCl₂ and KCl for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding cold 10% TCA.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new microplate.

  • Determine the amount of inorganic phosphate released by adding a phosphate detection reagent and measuring the absorbance at the appropriate wavelength (e.g., 640 nm).

  • Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration compared to the vehicle control.

Visualizations

Vonoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm ProtonPump H+/K+-ATPase (Proton Pump) H_ion_out H+ ProtonPump->H_ion_out Secretion K_ion_in K+ K_ion_in->ProtonPump Uptake This compound This compound This compound->ProtonPump Competitively Inhibits K+ Binding (Reversible)

Caption: Mechanism of this compound as a potassium-competitive acid blocker.

Troubleshooting_Workflow Start Precipitation Observed in In Vitro Assay Q1 Is the issue in the DMSO stock solution? Start->Q1 A1_Yes Use fresh, anhydrous DMSO. Gently warm and vortex. Q1->A1_Yes Yes Q2 Precipitation upon dilution into aqueous buffer? Q1->Q2 No End Clear Solution in Assay A1_Yes->End A2_Sol1 Lower the final This compound concentration. Q2->A2_Sol1 A2_Sol2 Optimize final DMSO concentration (<0.5%). Q2->A2_Sol2 A2_Sol3 Slightly lower the pH of the aqueous buffer. Q2->A2_Sol3 A2_Sol1->End A2_Sol2->End A2_Sol3->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Troubleshooting inconsistent results in Vonoprazan preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vonoprazan in a preclinical setting. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the gastric H+/K+-ATPase (proton pump) in parietal cells, which is the final step in gastric acid secretion.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound's action is reversible and does not require activation in an acidic environment, leading to a more rapid and sustained suppression of gastric acid.[1][4]

Q2: How should this compound fumarate (B1241708) be prepared for in vivo oral administration in animal models?

A2: For oral administration in rodent studies, this compound fumarate can be dissolved in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na).[5] It is crucial to ensure the compound is fully dissolved, which may require vortexing and sonication.[5] The formulation should be prepared fresh before each experiment to prevent degradation.[5]

Q3: What are the key pharmacokinetic differences between this compound and traditional PPIs in preclinical models?

A3: this compound generally exhibits a more rapid absorption and a longer plasma half-life (around 7 hours in fasting humans, which can inform preclinical expectations) compared to the shorter half-life of many PPIs (typically 1-2 hours).[6][7] Importantly, this compound's efficacy is driven by its concentration in the stomach tissue rather than plasma levels.[8] Physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) models have been developed to correlate stomach drug concentration with the inhibition of gastric acid secretion.[9][10]

Q4: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?

A4: this compound is metabolized by multiple CYP enzymes. The primary metabolizing enzyme is CYP3A4.[3][11] Other contributing enzymes include CYP2B6, CYP2C19, and CYP2D6.[3][12] It's important to note that unlike many PPIs, the influence of CYP2C19 polymorphisms on this compound's pharmacokinetics is considered clinically insignificant.[4]

Troubleshooting Guide

Inconsistent In Vivo Efficacy (Gastric pH)

Q5: We are observing high variability in gastric pH measurements in our rat study. What are the potential causes and solutions?

A5: High variability in gastric pH measurements can stem from several factors:

  • Inconsistent Dosing Procedure: For oral gavage, ensure consistent delivery directly into the stomach and check for any regurgitation. For other routes, verify the administration technique is uniform across all animals.

  • Animal-to-Animal Physiological Variation: Factors such as stress, diet, and the microbiome can influence gastric pH. Ensure animals are properly acclimatized and housed under consistent environmental conditions.

  • Measurement Technique: The method of pH measurement is critical. Ensure pH probes are calibrated correctly and placed in a consistent location within the stomach. If using aspirated gastric contents, the timing and volume of aspiration should be standardized.[13]

  • Timing of Measurement: The timing of pH measurement relative to this compound administration is crucial. The peak effect on intragastric pH is reported to be around 4-5 hours after dosing.[14] Align your measurements with the expected pharmacodynamic profile.

Unexpected Pharmacokinetic Profiles

Q6: Our preclinical pharmacokinetic data in rats show inconsistent plasma concentrations of this compound. What should we investigate?

A6: Inconsistent plasma concentrations can be due to several factors:

  • Formulation Issues: Incomplete dissolution or instability of the dosing solution can lead to variable absorption.[5] Ensure your formulation is homogenous and freshly prepared.

  • Biological Variability: Differences in gastric emptying time, intestinal transit, and metabolic enzyme activity among animals can contribute to variability. Using a well-characterized animal strain can help minimize genetic differences in metabolism.[5]

  • Drug-Drug Interactions: If co-administering other compounds, consider the potential for interactions at the level of CYP enzymes, which can alter this compound's metabolism.[15][16]

  • Blood Sampling and Processing: Ensure a consistent blood sampling technique and schedule.[6] Proper handling and storage of plasma samples at -80°C are essential to prevent degradation before analysis.[9]

In Vitro Assay Failures

Q7: We are experiencing issues with our in vitro H+, K+-ATPase inhibition assay, such as high background or inconsistent IC50 values. What can we do?

A7: For in vitro assays, consider the following:

  • Enzyme Preparation: The quality of the isolated gastric microsomes containing the H+, K+-ATPase is paramount. Ensure the preparation is fresh and has been properly stored to maintain enzyme activity.[8]

  • Assay Buffer Conditions: The pH of the assay buffer is critical and should be maintained consistently, typically between 6.5 and 7.0, to mimic physiological conditions.[8]

  • Substrate and Cofactor Concentrations: Ensure that ATP and necessary cofactors are at optimal concentrations and are not degraded.

  • Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate results. Verify the solubility and consider using a low concentration of a suitable solvent like DMSO if necessary, ensuring the final solvent concentration does not affect enzyme activity.

Q8: My this compound solution for in vitro experiments appears unstable. What are the stability characteristics of this compound?

A8: this compound is known to be more stable in acidic conditions compared to PPIs.[17] However, it can degrade under alkaline and oxidative stress conditions.[18] When preparing solutions for in vitro work, it is advisable to:

  • Use buffers with a slightly acidic to neutral pH.

  • Prepare solutions fresh for each experiment.

  • Protect solutions from light and store them appropriately, even for short periods.

  • The fumarate salt of this compound is used in formulations to improve stability.[18][19]

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Rat1 mg/kg, IV---0.83 (β-phase)[9]
Dog0.6 mg/kg, Oral----[9]
Human20 mg, Oral37.82.02737.0-9.0Clinical data for reference

Note: Preclinical pharmacokinetic parameters can vary significantly based on the study design, animal strain, and analytical methods used. The data presented are illustrative.

Table 2: In Vitro Inhibitory Potency of this compound

ParameterConditionValueReference
IC50 (H+, K+-ATPase)pH 6.5-[8]
IC50 (H+, K+-ATPase)pH 7.0-[8]
Ki (H+, K+-ATPase)pH 6.53 nM[8]
Ki (H+, K+-ATPase)pH 7.010 nM[8]

Experimental Protocols

Protocol 1: Histamine-Stimulated Gastric Acid Secretion in Anesthetized Rats
  • Animal Preparation: Anesthetize rats and cannulate the trachea. Perfuse the stomach with saline through catheters placed in the esophagus and duodenum.[8][20]

  • Stimulation of Acid Secretion: Infuse histamine (B1213489) intravenously at a constant rate to stimulate gastric acid secretion.[8]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraduodenal or intravenous).

  • Sample Collection: Collect the gastric perfusate at regular intervals (e.g., every 15 minutes).[8]

  • Analysis: Determine the acid output by titrating the collected perfusate with a standardized NaOH solution to a neutral pH.[8]

  • Data Interpretation: Calculate the percentage inhibition of acid secretion compared to the vehicle control group.

Protocol 2: Pharmacokinetic Study in Rats
  • Dosing: Administer this compound at the desired dose and route to a cohort of rats.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

  • Plasma Preparation: Separate plasma by centrifugation and store at -80°C until analysis.[8][9]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[6][9]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[8]

Visualizations

Vonoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen (Acidic) ProtonPump H+/K+-ATPase (Proton Pump) K_ion K+ ProtonPump->K_ion Binds H_ion_out H+ ProtonPump->H_ion_out Efflux (Acid Secretion) H_ion_in H+ H_ion_in->ProtonPump Influx This compound This compound This compound->ProtonPump Competitively Inhibits K+ Binding Site

Caption: Mechanism of this compound's competitive inhibition of the H+/K+-ATPase.

Preclinical_PK_Workflow Dosing Dosing (e.g., Oral Gavage in Rats) BloodSampling Serial Blood Sampling (e.g., 0-24h) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation, Store at -80°C) BloodSampling->PlasmaSeparation LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound) PlasmaSeparation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS_Analysis->PK_Analysis

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

References

Addressing Vonoprazan degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the degradation of Vonoprazan fumarate (B1241708) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound fumarate?

A1: this compound fumarate is most susceptible to degradation under alkaline and oxidative conditions.[1][2][3][4] It is comparatively stable under acidic, thermal, and photolytic stress.[1][2][3] The main degradation pathways involve the hydrolysis of the amide linkage in basic conditions and oxidation of the molecule.[2]

Q2: What are the likely degradation products of this compound fumarate?

A2: Under forced degradation conditions, particularly alkaline and oxidative stress, several degradation products can form. While specific structural elucidation requires advanced techniques like mass spectrometry, degradation often results in modifications to the pyrrole (B145914) ring and the N-methylmethanamine side chain.[2][4]

Q3: What general precautions should I take when preparing analytical solutions of this compound fumarate?

A3: To minimize degradation, it is critical to control the pH of your solutions, avoiding alkaline conditions. The use of acidic or neutral diluents is recommended.[2] Although this compound is relatively stable to heat and light, it is good practice to protect samples from strong oxidizing agents and prolonged exposure to high temperatures and direct light.[1][2][3]

Q4: How should I store this compound fumarate solutions to ensure stability?

A4: For short-term storage, it is advisable to keep solutions refrigerated at 2-8 °C and protected from light. For long-term storage, freezing at -20 °C or below is recommended. The solvent used for storage should be slightly acidic or neutral to prevent base-catalyzed hydrolysis.[2]

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound fumarate.

HPLC Analysis Issues

Problem: My this compound peak is tailing in the chromatogram.

  • Possible Cause: Secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column.

    • Solution: Use a high-purity, end-capped column. Lowering the mobile phase pH to around 3.0 can also help suppress silanol ionization.[2] Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also mask these silanol groups.[2]

  • Possible Cause: Column overload.

    • Solution: Dilute your sample to ensure the concentration is within the linear range of your analytical method.[2]

Problem: I am observing unexpected peaks in my chromatogram.

  • Possible Cause: Degradation of this compound in the sample solution.

    • Solution: Ensure your sample diluent is not alkaline. If using an autosampler, consider cooling it to a lower temperature (e.g., 4 °C) to slow potential degradation in the vials.[2]

  • Possible Cause: Contaminated mobile phase or diluent.

    • Solution: Always use HPLC-grade solvents and freshly prepared, filtered mobile phases.[2]

Data Summary

The following tables summarize the stability of this compound fumarate under various stress conditions as reported in forced degradation studies.

Table 1: Degradation of this compound Fumarate under Alkaline and Oxidative Stress

Stress ConditionReagent ConcentrationExposure Time (hours)Temperature% Degradation
Alkaline Hydrolysis0.1N NaOH24Room TemperatureSignificant
Oxidative Degradation3% or 30% H₂O₂2Room TemperatureSignificant

Data synthesized from forced degradation studies. "Significant" indicates noticeable degradation was observed, though the exact percentage can vary based on specific experimental details.[1][2][3]

Table 2: Stability of this compound Fumarate under Other Stress Conditions

Stress ConditionReagentExposure Time (hours)TemperatureStability
Acid Hydrolysis0.1N HCl24Room TemperatureStable
Thermal Degradation-260°CStable
Photolytic DegradationUV light2Room TemperatureStable

This compound fumarate shows high stability under these conditions.[1][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Fumarate

This protocol provides a general methodology for conducting a forced degradation study.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound fumarate in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).[2]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1N HCl.

    • Incubate at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1N NaOH.

    • Dilute to the final concentration with the mobile phase for HPLC analysis.[2]

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1N HCl.

    • Dilute to the final concentration with the mobile phase for HPLC analysis.[2]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% or 30% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 2 hours.

    • Dilute to the final concentration with the mobile phase for HPLC analysis.[2]

  • Thermal Degradation:

    • Store a solid sample of this compound fumarate in a hot air oven at 60°C for 2 hours.

    • After cooling, prepare a solution of the desired concentration in the mobile phase for HPLC analysis.[2]

  • Photolytic Degradation:

    • Expose a solid sample of this compound fumarate to UV light for 2 hours.

    • Prepare a solution of the desired concentration in the mobile phase for HPLC analysis.[2]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 24h, RT) stock->acid alkali Alkaline Hydrolysis (0.1N NaOH, 24h, RT) stock->alkali oxide Oxidative Degradation (3-30% H2O2, 2h, RT) stock->oxide thermal Thermal Degradation (Solid, 60°C, 2h) stock->thermal photo Photolytic Degradation (Solid, UV light, 2h) stock->photo neutralize Neutralize (if applicable) acid->neutralize alkali->neutralize dilute Dilute with Mobile Phase oxide->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC dilute->hplc

Caption: Workflow for this compound Fumarate Forced Degradation Studies.

Troubleshooting Logic for Unexpected HPLC Peaks

G cluster_investigation Initial Checks cluster_source Source Identification cluster_solution Solutions start Unexpected Peak in Chromatogram check_blank Analyze Blank Injection start->check_blank check_storage Review Sample Storage (Temp, Light, pH) start->check_storage is_contaminant Peak in Blank? check_blank->is_contaminant is_degradation Improper Storage? check_storage->is_degradation is_contaminant->is_degradation No clean_system Clean System & Use Fresh Solvents is_contaminant->clean_system Yes stabilize_sample Adjust pH, Cool Autosampler, Protect from Light is_degradation->stabilize_sample Yes confirm_degradant Compare with Forced Degradation Profile is_degradation->confirm_degradant No/Unsure

References

Technical Support Center: Managing Variability in Animal Model Response to Vonoprazan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing and understanding the variability in animal model responses to Vonoprazan. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase enzyme system, which is the final step in the gastric acid secretion pathway in parietal cells.[1] Unlike proton pump inhibitors (PPIs), this compound binds reversibly to the proton pump and does not require acid activation, allowing it to inhibit both resting and stimulated proton pumps.[1] Its high pKa of 9.06 enables it to accumulate in high concentrations in the acidic environment of the parietal cell canaliculi, contributing to its potent and sustained acid suppression effects.[1]

Q2: Which animal models are commonly used for studying this compound?

A2: Rats and dogs are frequently used animal models for preclinical studies of this compound to evaluate its pharmacokinetics, pharmacodynamics, and efficacy in gastric acid suppression.[2][3] Male Sprague-Dawley rats are often used for in vivo assessment of gastric acid suppression.[4][5]

Q3: How does the metabolism of this compound differ between species and how might this affect experimental outcomes?

A3: this compound is metabolized by multiple cytochrome P450 (CYP) enzymes, with CYP3A4 being the primary metabolizing enzyme.[6][7] Other enzymes involved include CYP2B6, CYP2C19, and CYP2D6, as well as the non-CYP enzyme SULT2A1.[6][8] The relative activity of these enzymes can vary between species (e.g., rats, dogs, humans), potentially leading to differences in drug exposure and response.[2] While this compound's metabolism is less affected by CYP2C19 polymorphisms compared to many PPIs, inter-individual variability can still exist.[4][9] It's important to use well-characterized animal strains to minimize genetic variability in drug metabolism.[6]

Q4: How should this compound Fumarate be prepared for administration in animal models?

A4: For oral administration in rodent models like rats, this compound Fumarate can be dissolved in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na).[6] It is crucial to ensure the compound is fully dissolved, which may require the use of a vortex mixer and sonicator.[6] To avoid degradation, formulations should be prepared fresh before each experiment.[4][6]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic (PK) data in rodent studies.

  • Possible Cause: Inconsistent formulation.

    • Troubleshooting Step: Ensure that this compound Fumarate is completely dissolved in the vehicle (e.g., 0.5% CMC-Na). Use a vortex mixer and sonicator to aid dissolution.[6] Always prepare the formulation fresh before each experiment to prevent degradation and verify the pH of the final formulation for consistency.[6]

  • Possible Cause: Genetic variability in drug-metabolizing enzymes.

    • Troubleshooting Step: Use a well-characterized inbred strain of rodents to minimize genetic differences in CYP enzyme activity.[6] If significant variability persists, consider genotyping or phenotyping the animals for relevant CYP enzymes.[6]

  • Possible Cause: Inconsistent dosing procedure.

    • Troubleshooting Step: For oral gavage, ensure the dose is accurately delivered directly into the stomach without regurgitation.[6] Consistent technique among all personnel performing the dosing is critical.

Issue 2: Inconsistent or lower-than-expected efficacy in gastric acid suppression.

  • Possible Cause: Incorrect dosage.

    • Troubleshooting Step: Refer to established dosage tables for recommended starting doses in your specific animal model.[4] It may be necessary to perform a dose-response study to determine the optimal dose for your experimental endpoint.[4]

  • Possible Cause: Drug degradation.

    • Troubleshooting Step: this compound Fumarate is susceptible to degradation under alkaline and oxidative stress conditions.[4] Prepare fresh solutions for each experiment and avoid exposing the drug to alkaline conditions or strong oxidizing agents.[4] Store stock compounds and solutions in a cool, dark, and dry place.[4]

  • Possible Cause: Timing of efficacy assessment.

    • Troubleshooting Step: Align the timing of your measurements with the known pharmacodynamics of this compound. For acute models, measurements should be taken after the peak effect is expected.[6]

Issue 3: Unexpected side effects or toxicity in animal models.

  • Possible Cause: High dosage.

    • Troubleshooting Step: High doses of this compound in rodents have been associated with an increased incidence of gastric endocrine tumors.[4] Review the literature for toxicity data and consider reducing the dose.

  • Possible Cause: Drug-drug interactions.

    • Troubleshooting Step: If this compound is co-administered with other drugs, there is a potential for drug-drug interactions.[4] For instance, amlodipine (B1666008) has been shown to inhibit this compound metabolism in rats.[8] Review the metabolic pathways of all administered compounds to identify potential interactions.[4]

  • Possible Cause: Animal health status.

    • Troubleshooting Step: Pre-existing health conditions in experimental animals can increase their susceptibility to adverse effects.[4] Ensure all animals are healthy before commencing the experiment.[4]

Data Presentation

Table 1: In Vitro Inhibition of Venlafaxine Metabolism by this compound in Rat Liver Microsomes

ParameterValueReference
IC505.544 µM[10][11]
Inhibition MechanismMixed (Competitive and Non-competitive)[10][11]
Ki23.14 µM[5][11]
Ki'11.29 µM[5][11]

Table 2: Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)

SpeciesDose (mg/kg)Tmax (h)t1/2 (h)Reference
Rat0.7 (IV)-0.83[2]
Rat1.0 (IV)--[2]
Dog0.3--[2]
Dog1.0--[2]
Human20 mg~1.5 - 2.0~7.7[6]
Human30 mg--[2]
Human40 mg--[2]

Table 3: Effect of Co-administration of this compound on Venlafaxine Pharmacokinetics in Rats

Treatment Group (Venlafaxine 20 mg/kg)AUC(0-∞) of Venlafaxine (ng·h/mL)Cmax of Venlafaxine (ng/mL)Reference
Control135.8 ± 36.458.3 ± 15.2[11]
+ this compound (5 mg/kg)225.3 ± 58.7119.7 ± 31.1[11]
+ this compound (20 mg/kg)865.3 ± 212.5 458.9 ± 112.9[11]
*p < 0.05, **p < 0.01 vs. control group

Experimental Protocols

Protocol 1: In Vivo Assessment of Gastric Acid Suppression in a Rat Model

  • Animal Model: Male Sprague-Dawley rats (200-250g).[4]

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.[4]

  • Fasting: Fast rats for 18-24 hours before the experiment, with continued free access to water.[4]

  • Dosing: Administer this compound Fumarate via oral gavage at desired doses (e.g., 1, 2, 4 mg/kg). A vehicle control group should be included.[4]

  • Pylorus Ligation: Perform a laparotomy and ligate the pylorus.[4]

  • Gastric Juice Collection: After a predetermined period (e.g., 4 hours), euthanize the animals and collect the gastric contents.[4]

  • Analysis: Measure the volume of gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total acid output.[4]

  • Data Analysis: Compare the results from the this compound-treated groups with the vehicle control group to calculate the percentage of inhibition of gastric acid secretion.[4]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (180-220 g).[6]

  • Dosing: After an overnight fast, administer a single oral dose of this compound (e.g., 5 or 20 mg/kg) formulated in 0.5% CMC-Na via oral gavage.[6]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.[6]

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 using non-compartmental analysis.

Visualizations

vonoprazan_moa cluster_parietal_cell Parietal Cell proton_pump H+/K+-ATPase (Proton Pump) h_ion_out H+ proton_pump->h_ion_out Pumps out This compound This compound This compound->proton_pump Competitively Inhibits K+ binding k_ion K+ k_ion->proton_pump Binds lumen Gastric Lumen h_ion_out->lumen Acid Secretion

Caption: Mechanism of this compound's competitive inhibition of the H+/K+-ATPase.

troubleshooting_workflow start Inconsistent Animal Model Response check_pk High PK Variability? start->check_pk check_efficacy Low Efficacy? start->check_efficacy check_toxicity Unexpected Toxicity? start->check_toxicity check_pk->check_efficacy No pk_causes Check: - Formulation - Dosing Procedure - Animal Strain check_pk->pk_causes Yes check_efficacy->check_toxicity No efficacy_causes Check: - Dosage - Drug Degradation - Timing of Assessment check_efficacy->efficacy_causes Yes toxicity_causes Check: - Dosage - Drug Interactions - Animal Health check_toxicity->toxicity_causes Yes optimize Optimize Protocol check_toxicity->optimize No pk_causes->optimize efficacy_causes->optimize toxicity_causes->optimize

Caption: Troubleshooting workflow for inconsistent this compound response.

vonoprazan_metabolism cluster_cyp Metabolizing Enzymes This compound This compound cyp3a4 CYP3A4 (Primary) This compound->cyp3a4 cyp2b6 CYP2B6 This compound->cyp2b6 cyp2c19 CYP2C19 This compound->cyp2c19 cyp2d6 CYP2D6 This compound->cyp2d6 sult2a1 SULT2A1 This compound->sult2a1 metabolites Inactive Metabolites cyp3a4->metabolites cyp2b6->metabolites cyp2c19->metabolites cyp2d6->metabolites sult2a1->metabolites

References

Technical Support Center: Optimizing UPLC-MS/MS for Vonoprazan Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the identification of Vonoprazan metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the UPLC-MS/MS analysis of this compound and its metabolites.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Fronting or Tailing) Sample Overload: Injecting too high a concentration of the sample.Dilute the sample and re-inject. Ensure that the injection volume and concentration are within the linear range of the instrument.
Incompatible Injection Solvent: The solvent used to dissolve the sample has a much stronger elution strength than the initial mobile phase.Prepare the sample in a solvent that is similar in composition and strength to the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.Wash the column with a strong solvent. If the problem persists, replace the column with a new one.
Low Signal Intensity or No Peak Detected Suboptimal Ionization: Incorrect settings for the ion source (e.g., temperature, gas flow, voltage).Optimize the ion source parameters for this compound and its expected metabolites. Perform a tuning and calibration of the mass spectrometer.
Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes.Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction or liquid-liquid extraction). An isotopic-labeled internal standard can also help to compensate for matrix effects.
Low Abundance of Metabolites: The concentration of the metabolite in the sample is below the limit of detection of the instrument.Concentrate the sample before injection. Optimize the MS parameters for maximum sensitivity for the specific metabolite.
Inconsistent Retention Times Unstable Mobile Phase Composition: Improperly mixed mobile phases or solvent degradation.Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.
Fluctuations in Column Temperature: Inconsistent oven temperature.Ensure the column oven is functioning correctly and maintaining a stable temperature throughout the analysis.
Pump Malfunction: Issues with the UPLC pump leading to inconsistent flow rates.Check the pump for leaks and perform routine maintenance as recommended by the manufacturer.
Difficulty in Metabolite Identification Lack of Reference Standards: Authentic standards for the metabolites are not available for comparison.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Perform MS/MS fragmentation studies and compare the fragmentation patterns with known biotransformation pathways of similar compounds.
Co-elution of Isomers: Structural isomers of metabolites are not chromatographically separated.Optimize the chromatographic method by trying different columns, mobile phases, and gradient profiles to achieve separation.
Complex Fragmentation Patterns: Difficulty in interpreting the MS/MS spectra to elucidate the structure of the metabolite.Use in-silico fragmentation prediction software to help interpret the spectra. Compare the fragmentation of the suspected metabolite with that of the parent drug, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound is primarily metabolized in the liver through oxidation and non-oxidative pathways. The main cytochrome P450 (CYP) enzymes involved are CYP3A4, CYP2B6, CYP2C19, and CYP2D6.[1][2] The non-oxidative pathway involves sulfotransferase SULT2A1.[2] Major metabolites include N-demethylated this compound, M-I (carboxylic acid form), M-II, M-III, and M-IV-Sul (sulfate conjugate).[3]

Q2: What are the recommended starting UPLC-MS/MS conditions for this compound metabolite analysis?

A2: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724). Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode, monitoring specific precursor-to-product ion transitions (MRM).[4]

Q3: How can I improve the detection of low-level this compound metabolites?

A3: To enhance the detection of low-abundance metabolites, consider the following strategies:

  • Sample Enrichment: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering matrix components.

  • Sensitive Instrumentation: Employ a highly sensitive tandem mass spectrometer and optimize the MS parameters (e.g., collision energy, dwell time) for each specific metabolite.

  • Selective Ion Monitoring: Use multiple reaction monitoring (MRM) for targeted analysis of expected metabolites to improve the signal-to-noise ratio.

Q4: What are the challenges in differentiating isomeric metabolites of this compound?

A4: Differentiating isomeric metabolites can be challenging as they have the same mass-to-charge ratio (m/z). The key to their differentiation lies in achieving chromatographic separation. This can be accomplished by:

  • Optimizing Chromatography: Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase modifiers, and gradient slopes to improve resolution.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot differentiate isomers based on mass alone, it can provide highly accurate mass data to confirm the elemental composition, which is a crucial piece of evidence in the identification process.

  • Tandem Mass Spectrometry (MS/MS): Isomers may exhibit different fragmentation patterns upon collision-induced dissociation (CID). Careful analysis of the MS/MS spectra can reveal structural differences.

Q5: How should I prepare plasma samples for this compound metabolite analysis?

A5: Common sample preparation techniques for plasma include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate plasma proteins.[5] This is suitable for initial screening but may not remove all matrix interferences.

  • Liquid-Liquid Extraction (LLE): A more selective technique where the sample is partitioned between two immiscible liquids to extract the analytes of interest and remove interfering substances.[4]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analytes while matrix components are washed away. This technique can provide the cleanest extracts and is often preferred for quantitative analysis.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of this compound and its Metabolites in Human Plasma

This protocol is based on a validated method for the simultaneous determination of this compound and its four major metabolites (M-I, M-II, M-III, and M-IV-Sul).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B (linear gradient)

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B (linear gradient)

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: (Precursor Ion (m/z) → Product Ion (m/z))

    • This compound: 346.0 → 315.1[5]

    • Metabolites: To be determined by infusing individual standards or by analyzing in-vitro metabolism samples and identifying unique product ions for each metabolite.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Sample Extracts

This protocol is a more selective alternative to protein precipitation.

  • To 200 µL of plasma, add an internal standard.

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Inject into the UPLC-MS/MS system.

Data Presentation

Table 1: UPLC-MS/MS Parameters for this compound Analysis

ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Column Reversed-phase C18, sub-2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of parent and metabolites
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 45 °C
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for this compound and a Key Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound346.1315.125
This compound-d4 (IS)350.1316.125
M-I (Carboxylic Acid)347.1205.130

(Note: Collision energies are instrument-dependent and require optimization.)

Visualizations

Vonoprazan_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Demethylated N-demethylated This compound This compound->N_Demethylated CYP2C19, CYP2D6, CYP3A4, CYP2B6 M_I M-I (Carboxylic Acid) This compound->M_I CYP3A4, CYP2B6, CYP2C19 M_III M-III This compound->M_III CYP3A4, CYP2B6, CYP2D6 M_IV_Sul M-IV-Sul (Sulfate Conjugate) This compound->M_IV_Sul SULT2A1 M_II M-II M_I->M_II

Caption: Metabolic pathways of this compound.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection UPLC_Separation UPLC Separation Injection->UPLC_Separation ESI Electrospray Ionization UPLC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Caption: General workflow for this compound metabolite analysis.

References

Technical Support Center: Enhancing Vonoprazan Efficacy in PPI-Resistant Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Vonoprazan in proton pump inhibitor (PPI)-resistant models of gastroesophageal reflux disease (GERD).

Frequently Asked Questions (FAQs)

Q1: What defines a PPI-resistant or refractory GERD (rGERD) model in a clinical research context?

A1: PPI-resistant GERD (rGERD) is clinically defined as the persistence of symptoms or esophageal mucosal breaks after a standard treatment course with PPIs.[1] Specifically, it can be classified as having persistent acid reflux or less than a 50% improvement in symptoms after 12 weeks of PPI therapy.[1] Up to 40% of GERD patients experience inadequate symptom relief with a PPI, falling into this category.[2][3][4]

Q2: We are observing suboptimal response to this compound in our PPI-resistant non-erosive reflux disease (NERD) model. What is a recommended starting protocol?

A2: For initial treatment of rGERD, a daily dose of 20 mg this compound for a duration of 4–8 weeks is recommended.[1][4] If the model involves NERD specifically, studies have shown that both 10 mg and 20 mg daily doses of this compound significantly increase the percentage of 24-hour symptom-free days compared to placebo, with no significant difference in efficacy between the two doses.[5] For maintenance therapy after initial healing, 10 mg of this compound is often used.[2]

Q3: What are the key mechanistic differences between this compound and traditional PPIs that we should consider in our experimental design?

A3: this compound is a potassium-competitive acid blocker (P-CAB) and differs from PPIs in several critical ways.[1][6][7] Unlike PPIs, this compound does not require acid activation and binds reversibly to the proton pump (H+,K+-ATPase).[1][6][7] This results in a faster onset of action, more potent and sustained acid suppression, and a longer duration of effect.[1][7][8] Its action is also independent of meal times and is not significantly affected by CYP2C19 genetic polymorphisms, which can cause inter-individual variability with PPIs.[1][9][10]

Q4: Our models exhibit significant nocturnal acid breakthrough despite this compound administration. How can we address this?

A4: Nocturnal acid breakthrough (NAB), a drop in intragastric pH below 4 for over an hour at night, is a known challenge with PPIs.[11] this compound has demonstrated superior nocturnal acid control compared to PPIs due to its prolonged and potent action.[8][9][10] If NAB persists, ensure consistent dosing. This compound 10 mg and 20 mg have been shown to significantly reduce nighttime heartburn.[1] The mechanism of this compound, with its long half-life and direct action, is specifically advantageous for controlling NAB.[3][11]

Q5: Is an on-demand dosing strategy viable for this compound in a NERD model, or is continuous daily dosing required?

A5: On-demand therapy with this compound is a viable and effective strategy for NERD models. Studies have shown that on-demand this compound (at doses of 10, 20, and 40 mg) provides rapid relief from heartburn episodes, often within an hour, and is significantly more effective than placebo.[1][12] For instance, complete and sustained relief was achieved in 56-70% of patients on on-demand this compound compared to 27% with placebo.[1][12] This approach may be particularly useful for models where continuous, potent acid suppression is not required.

Q6: What kind of symptom improvement rates should we expect when switching from a PPI to this compound in a PPI-resistant model?

A6: Switching from a PPI to this compound in resistant models is associated with significant symptom improvement. In one study of PPI-resistant NERD patients, 69.2% reported symptom improvement after switching to this compound, with the mean total GERD-Q score decreasing significantly.[13] For PPI-resistant reflux esophagitis, improvement and resolution rates with 20 mg this compound were 76.0% and 60.4%, respectively.[1]

Troubleshooting Guides

If you are encountering issues with this compound efficacy in your PPI-resistant models, follow these steps to diagnose and resolve the problem.

Guide 1: Troubleshooting Suboptimal Efficacy in PPI-Resistant Erosive Esophagitis (EE)

Step Action Rationale & Key Considerations
1. Confirm Diagnosis Verify the presence of mucosal breaks (erosions) via endoscopy at baseline.Ensure the model accurately represents EE and not NERD, as healing rates are a primary endpoint.
2. Review Dosing Regimen Ensure administration of this compound 20 mg once daily.This is the recommended dose for healing PPI-resistant EE.[1][2] Lower doses may be insufficient for severe cases (e.g., Los Angeles grades C/D).
3. Assess Duration of Treatment Continue the protocol for at least 4-8 weeks.High healing rates are observed at both 4 and 8 weeks.[2] Premature assessment may not capture the full therapeutic effect.
4. Evaluate Adherence In preclinical models, ensure consistent and accurate drug delivery. In clinical studies, monitor patient compliance.Unlike PPIs, this compound's efficacy is not meal-dependent, which can simplify administration but adherence remains crucial.[1][3][12]
5. Investigate Confounding Factors Rule out other potential causes for esophageal injury or persistent symptoms, such as eosinophilic esophagitis or motility disorders.PPI-resistance can sometimes be a misdiagnosis for other conditions. Diagnostic procedures like manometry or 24-hour pH impedance monitoring may be necessary.[1][4]

Guide 2: Troubleshooting Poor Symptom Control in PPI-Resistant Non-Erosive Reflux Disease (NERD)

Step Action Rationale & Key Considerations
1. Confirm NERD Diagnosis Ensure the absence of mucosal breaks on endoscopy and consider 24-hour pH impedance monitoring.This helps differentiate true NERD from functional heartburn or non-acid reflux, where acid suppression may be less effective. Approximately 60% of PPI-refractory NERD patients may have symptoms correlated with non-acid reflux.[1]
2. Optimize Dosing Administer this compound 10 mg or 20 mg daily.Both doses have shown similar efficacy in increasing 24-hour heartburn-free days. There is no evidence that escalating beyond 20 mg improves outcomes in NERD.
3. Consider On-Demand Therapy If continuous daily dosing is ineffective or not required, switch to an on-demand protocol (10-20 mg as needed).This compound's rapid onset of action makes it highly suitable for on-demand use, which has proven effective for symptom control in NERD.[14]
4. Assess Symptom Type Differentiate between acid reflux-related symptoms (heartburn, regurgitation) and dysmotility-related symptoms.While this compound is highly effective for acid-related symptoms, its effect on dysmotility may be less pronounced.[15]
5. Evaluate for Esophageal Hypersensitivity If symptoms persist despite adequate acid suppression (confirmed by pH monitoring), consider esophageal hypersensitivity as a contributing factor.In such cases, neuromodulators may be a more appropriate area of investigation than escalating acid-suppressive therapy.

Quantitative Data Summary

The following tables summarize key efficacy data for this compound in PPI-resistant models.

Table 1: Efficacy of this compound in PPI-Resistant Erosive Esophagitis (EE)

EndpointThis compound DoseTime PointEfficacy Rate (95% CI)Source
Healing Rate 20 mg4 Weeks91.7% (86.8–94.8%)[1][2]
20 mg8 Weeks88.5% (69.7–96.2%)[1][2]
Maintenance of Healing 10 mg8 Weeks82.6% (61.2–95.0%)[2]
10 mg24 Weeks86.0% (72.1–94.7%)[2]
10 mg48 Weeks93.8% (69.8–99.8%)[2]
10 mg96 Weeks85.7% (Endoscopic non-recurrence)[15]

Table 2: Symptom Improvement in PPI-Resistant GERD (NERD & EE)

EndpointThis compound DoseTime PointEfficacy Rate (95% CI)Patient PopulationSource
FSSG Score Improvement 20 mg4 Weeks74.6% (65.8–81.7%)PPI-Resistant GERD[1][2]
20 mg8 Weeks51.9% (37.8–65.7%)PPI-Resistant GERD[1][2]
Symptom Improvement Rate 10 mg1 Month>80%PPI-Resistant Erosive GERD[16]
Symptom Resolution Rate 10 mg1 Month83%PPI-Resistant Erosive GERD[16]
Symptom Improvement Not specified12 Weeks69.2% of patients reported improvementPPI-Resistant NERD[13]

Table 3: On-Demand this compound Efficacy vs. Placebo in NERD

EndpointThis compound 10 mgThis compound 20 mgThis compound 40 mgPlaceboSource
Complete heartburn relief within 3 hrs, sustained for 24 hrs 56.0%60.6%70.0%27.3%[1][12]
% of 24-hr heartburn-free days (4-week period) 44.8%44.4%-27.7%[5]

Experimental Protocols

Protocol 1: Assessing Efficacy of this compound in PPI-Resistant NERD

  • Subject Selection: Recruit adult subjects with a history of heartburn for ≥4 days per week and a negative upper endoscopy (i.e., no erosive esophagitis, Los Angeles grades A-D). Exclude patients meeting Rome IV criteria for functional heartburn.

  • Baseline Assessment: Subjects complete an electronic diary for 7 days to record daytime and nighttime heartburn severity on a 0-4 scale.

  • Randomization: Randomize subjects in a double-blind manner to one of three arms: Placebo, this compound 10 mg daily, or this compound 20 mg daily.[5]

  • Treatment Period: Administer the assigned treatment for 4 weeks. Subjects continue to record symptoms twice daily in their electronic diaries.

  • Primary Endpoint Analysis: The primary outcome is the mean percentage of 24-hour heartburn-free days over the 4-week treatment period.[5][17]

  • Secondary Endpoint Analysis: Secondary outcomes include the percentage of subjects with a 24-hour heartburn-free day on Day 1 and Day 2, and changes in mean heartburn severity scores.[17]

  • (Optional) Extension Phase: After the initial 4 weeks, subjects on placebo can be re-randomized to active treatment (this compound 10 mg or 20 mg), and those on active treatment can continue their assigned dose for an additional 20-week extension period to assess long-term efficacy.[17]

Protocol 2: Long-Term Maintenance and Relapse Study in PPI-Refractory Reflux Esophagitis (RE)

  • Subject Selection: Enroll patients with endoscopically confirmed RE who have failed an 8-week course of standard-dose PPI therapy.

  • Induction Phase: Treat all patients with open-label this compound 20 mg once daily for 4 weeks.[15]

  • Transition to Maintenance: Patients who demonstrate complete mucosal healing via endoscopy at 4 weeks are transitioned to a maintenance phase.

  • Maintenance Phase: Administer this compound 10 mg once daily for up to 96 weeks.[15]

  • Monitoring and Endpoints:

    • Conduct endoscopic evaluations at 48 and 96 weeks to assess for recurrence of mucosal lesions (primary efficacy endpoint).[15]

    • Administer symptom questionnaires (e.g., Frequency Scale for the Symptoms of GERD - FSSG) at baseline and regular intervals (e.g., 8, 24, 48, 96 weeks) to monitor symptom non-relapse rates.[15]

    • Monitor serum gastrin levels as a safety endpoint.[15]

  • Relapse Management: For patients who experience symptomatic or endoscopic relapse after discontinuing therapy, re-initiate this compound 20 mg once daily and assess for resolution of symptoms and mucosal healing.[15]

Mandatory Visualizations

G cluster_ppi Proton Pump Inhibitor (PPI) Pathway cluster_this compound This compound (P-CAB) Pathway cluster_result Outcome PPI PPI (Prodrug) Activation Acid-Catalyzed Activation PPI->Activation Enters acidic parietal cell ActivePPI Active Sulfenamide Activation->ActivePPI Binding_PPI Irreversible Covalent Bond (on Cysteine Residues) ActivePPI->Binding_PPI Pump_PPI H+/K+ ATPase (Proton Pump) Pump_PPI->Binding_PPI Inhibition_PPI Sustained but Slow-Onset Acid Inhibition Binding_PPI->Inhibition_PPI Vono This compound (Active Drug) Pump_Vono H+/K+ ATPase (Proton Pump) Vono->Pump_Vono Directly targets pump Binding_Vono Reversible Ionic Bond (at K+ Binding Site) Pump_Vono->Binding_Vono Inhibition_Vono Rapid, Potent, and Prolonged Acid Inhibition Binding_Vono->Inhibition_Vono K_ion K+ Ion K_ion->Pump_Vono Competitively Blocked

Caption: Mechanism of Action: this compound (P-CAB) vs. PPIs.

G Start Patient with GERD Symptoms on Standard PPI Therapy (≥8 weeks) Assess Assess Symptoms & Adherence (Lifestyle, Dosing Time) Start->Assess Endoscopy Upper GI Endoscopy Assess->Endoscopy Symptoms persist Erosive Erosive Esophagitis (EE) (PPI-Resistant) Endoscopy->Erosive NonErosive Non-Erosive (NERD) Appearance Endoscopy->NonErosive TreatEE Initiate this compound 20mg daily Erosive->TreatEE AdvancedTest Consider Advanced Diagnostics: 24-hr pH-Impedance Esophageal Manometry NonErosive->AdvancedTest Functional Diagnosis: Functional Heartburn or Non-Acid Reflux AdvancedTest->Functional No abnormal acid exposure TrueNERD Diagnosis: True PPI-Resistant NERD (Acid-Related) AdvancedTest->TrueNERD Abnormal acid exposure TreatNERD Initiate this compound 10-20mg daily or On-Demand Therapy TrueNERD->TreatNERD G Start Confirmed PPI-Resistant GERD Switch Switch to this compound Start->Switch CheckType Erosive (EE) or Non-Erosive (NERD)? Switch->CheckType DoseEE Initial: this compound 20 mg/day (4-8 weeks for healing) CheckType->DoseEE EE DoseNERD Initial: this compound 10-20 mg/day CheckType->DoseNERD NERD AssessResponseEE Re-assess: Endoscopic Healing? DoseEE->AssessResponseEE AssessResponseNERD Re-assess: Symptom Control? DoseNERD->AssessResponseNERD MaintenanceEE Maintenance: this compound 10 mg/day AssessResponseEE->MaintenanceEE Yes Investigate Investigate Alternative Diagnoses (e.g., Motility Disorder, Esophageal Hypersensitivity) AssessResponseEE->Investigate No ConsiderOnDemand Consider On-Demand Therapy or lowest effective daily dose AssessResponseNERD->ConsiderOnDemand Yes AssessResponseNERD->Investigate No End Therapeutic Goal Achieved MaintenanceEE->End ConsiderOnDemand->End

References

Technical Support Center: Investigating and Mitigating Vonoprazan Drug-Drug Interactions In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating potential in vivo drug-drug interactions (DDIs) with Vonoprazan.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are planning an in vivo study with this compound and a co-medication. What are the primary metabolic pathways we should be concerned about?

A1: this compound is metabolized through multiple pathways. The primary route is oxidative metabolism via cytochrome P450 (CYP) enzymes, predominantly CYP3A4 .[1] Minor contributions come from CYP2B6, CYP2C19, and CYP2D6 .[1][2] A non-oxidative pathway involving sulfotransferase SULT2A1 also plays a role.[1][2] Therefore, co-administered drugs that are strong inhibitors or inducers of CYP3A4 are of primary concern. However, interactions involving other CYPs should not be entirely dismissed.

Q2: Our in vivo results show an unexpected increase in this compound plasma concentration when co-administered with a cardiovascular drug. What could be the mechanism?

A2: This is a known potential interaction. For instance, an in vivo study in rats showed that pre-treatment with amlodipine (B1666008) for two weeks nearly doubled the Area Under the Curve (AUC) of this compound.[2] While both amlodipine and nifedipine (B1678770) showed inhibitory effects in vitro, only amlodipine produced a significant pharmacokinetic change in vivo.[2][3] The mechanism may be more complex than simple CYP3A4 inhibition, with studies suggesting that inhibition of CYP2B6 might play a more significant role in the interaction with amlodipine.[2]

Troubleshooting Steps:

  • Verify In Vitro Inhibition: Conduct an in vitro CYP inhibition assay (see Protocol 1) with the cardiovascular drug against a panel of CYP enzymes (especially CYP3A4 and CYP2B6) to confirm direct inhibitory potential on this compound metabolism.

  • Consider Transporter Interactions: Investigate if the co-administered drug is an inhibitor of drug transporters that may be involved in this compound's disposition.

  • Evaluate Metabolite Profiles: A change in the ratio of this compound's metabolites, such as its primary carboxylic acid metabolite (M-I), can provide clues about which metabolic pathway is being affected.[2]

Q3: We are designing a study to assess if this compound affects the metabolism of other drugs. Which CYP enzymes should we focus on?

A3: In vivo studies in rats have demonstrated that this compound can act as an inhibitor of several CYP enzymes.[4][5] Specifically, it has been shown to inhibit the metabolism of probe substrates for CYP3A4 (midazolam), CYP2C9 (tolbutamide), CYP2D6 (dextromethorphan), and CYP2B6 (bupropion) .[4][5] Therefore, if your experimental drug is a substrate of any of these enzymes, there is a potential for a DDI where this compound is the perpetrator.

Q4: We observed conflicting results for the this compound-clopidogrel interaction between our in vitro and in vivo experiments. Why might this be?

A4: The this compound-clopidogrel interaction is complex and not fully elucidated. Clopidogrel (B1663587) is a prodrug that requires activation by CYP enzymes, primarily CYP2C19, to exert its antiplatelet effect.[6][7] While some studies have suggested that this compound could attenuate clopidogrel's function, potentially through CYP2C19 inhibition, other in vitro data indicate this effect is weak and may not be clinically significant.[4][7]

Potential Reasons for Discrepancies:

  • Mechanism Complexity: The interaction may not be solely dependent on CYP inhibition.[4] Other factors in the in vivo environment, such as effects on other enzymes or transporters, could be at play.

  • Gastric pH Alteration: this compound potently increases intragastric pH. This can alter the absorption and bioavailability of other drugs, an effect that is not captured in a typical liver microsome assay.

  • Genetic Polymorphisms: While the effect of this compound itself appears to be less affected by CYP2C19 genotype compared to proton-pump inhibitors (PPIs), the activation of clopidogrel is highly dependent on it.[6][8] Ensure your in vivo model or human subjects are genotyped for CYP2C19.

Q5: Are there any drug classes that have been shown to have no clinically meaningful interactions with this compound in vivo?

Quantitative Data on this compound DDIs

The following tables summarize quantitative data from in vivo studies investigating drug-drug interactions with this compound.

Table 1: Effect of Co-administered Drugs on this compound Pharmacokinetics (this compound as Victim)

Co-administered DrugSpeciesKey Pharmacokinetic Parameter% Change with Co-administrationReference
AmlodipineRatAUC of this compound~100% increase[2][3]
PoziotinibRatAUC(0-T) of this compound~504% increase (15.05 to 90.95 µg/mL·h)[8][11]
PoziotinibRatCLz/F of this compound~84% decrease (162.67 to 25.84 L/kg·h)[8]

Table 2: Effect of this compound on Co-administered Drug Pharmacokinetics (this compound as Perpetrator)

Co-administered Drug (CYP Substrate)SpeciesKey Pharmacokinetic Parameter% Change with this compoundReference
Midazolam (CYP3A4)RatAUC0→∞125% increase[5]
Midazolam (CYP3A4)RatCLz/F54.7% decrease[4][5]
Bupropion (CYP2B6)RatCmax233% increase[4][5]
Bupropion (CYP2B6)RatCLz/F70.6% decrease[4][5]
Dextromethorphan (CYP2D6)RatCmax187% increase[4][5]
Dextromethorphan (CYP2D6)RatCLz/F61.0% decrease[4][5]
Tolbutamide (CYP2C9)RatCmax67% increase[4][5]
Proguanil (CYP2C19)HumanAUC of Proguanil18% increase[12]
Proguanil (CYP2C19)HumanAUC of Cycloguanil (metabolite)25% decrease[12]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Effect on CYP Enzyme Activity Using a Probe Drug Cocktail

This protocol is adapted from methodologies described in studies evaluating this compound's DDI potential.[1][4][5]

Objective: To evaluate the in vivo inhibitory effect of this compound on the activity of multiple CYP450 enzymes in a single experiment.

Materials:

  • Male Sprague-Dawley rats (220 ± 20 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) sodium)

  • CYP Probe Drug Cocktail (dissolved in an appropriate vehicle):

    • Midazolam (CYP3A4)

    • Bupropion (CYP2B6)

    • Tolbutamide (CYP2C9)

    • Dextromethorphan (CYP2D6)

    • Phenacetin (CYP1A2)

    • Chlorzoxazone (CYP2E1)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge, vortex mixer

  • -80°C freezer

  • UPLC-MS/MS system

Procedure:

  • Acclimatization: Acclimate animals for at least one week prior to the study, with free access to food and water.

  • Grouping: Randomly divide rats into two groups (n=5 per group): Control (Vehicle) and this compound-treated.

  • Dosing: Administer this compound (e.g., 5 mg/kg) or vehicle to the respective groups via oral gavage daily for 14 consecutive days.

  • Cocktail Administration: On Day 14, following the final dose of this compound or vehicle, administer the CYP probe drug cocktail orally to all animals.

  • Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein at designated time points post-cocktail administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding ice-cold acetonitrile (B52724) (containing an appropriate internal standard) to the plasma sample (e.g., 3:1 ratio).

    • Vortex for 1-2 minutes, then centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated protein.

    • Inject the supernatant into the UPLC-MS/MS system for quantification of each probe drug.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL/F) for each probe drug in both the control and this compound-treated groups using non-compartmental analysis software.

    • Perform statistical analysis (e.g., t-test) to compare the parameters between the two groups. A significant increase in AUC or Cmax, or a decrease in clearance (CL/F) of a probe drug in the this compound group indicates inhibition of the corresponding CYP enzyme.

Visualizations

Vonoprazan_Metabolism This compound This compound CYP3A4 CYP3A4 (Major) This compound->CYP3A4 Oxidation CYP2B6 CYP2B6 This compound->CYP2B6 CYP2C19 CYP2C19 This compound->CYP2C19 CYP2D6 CYP2D6 This compound->CYP2D6 SULT2A1 SULT2A1 This compound->SULT2A1 Sulfation M1 M-I (Carboxylic Acid) Other_Oxidative Other Oxidative Metabolites Sulfate_Conj Sulfate Conjugate CYP3A4->M1 CYP2B6->Other_Oxidative CYP2C19->Other_Oxidative CYP2D6->Other_Oxidative SULT2A1->Sulfate_Conj

Caption: Primary metabolic pathways of this compound via CYP450 and SULT2A1 enzymes.

DDI_Workflow start Hypothesize DDI (e.g., Co-medication is CYP3A4 substrate) in_vitro In Vitro Assay (e.g., Microsomal Inhibition) start->in_vitro Initial Screen in_vivo In Vivo PK Study (e.g., Rat model) start->in_vivo Direct Assessment in_vitro->in_vivo Confirm in living system troubleshoot Troubleshoot Discrepancies (e.g., Transporters, pH effect) in_vitro->troubleshoot if in vivo conflicts pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, CL/F) in_vivo->pk_analysis compare Compare PK Parameters (Treated vs. Control) pk_analysis->compare no_interaction Conclusion: No Significant Interaction compare->no_interaction No Sig. Difference interaction Conclusion: Significant Interaction (Quantify magnitude) compare->interaction Sig. Difference interaction->troubleshoot if mechanism unclear Troubleshooting_Logic problem Problem: Unexpected In Vivo DDI Observed In vivo PK of Drug A is altered by this compound q1 {Is Drug A a substrate of known This compound-inhibited CYPs? (3A4, 2C9, 2D6, 2B6)} problem->q1 a1_yes Hypothesis: CYP-mediated inhibition by this compound Action: Confirm with in vitro inhibition assay q1->a1_yes Yes a1_no Hypothesis: Non-CYP mediated interaction q1->a1_no No q2 {Does this compound alter gastric pH? (Known P-CAB effect)} a1_no->q2 a2_yes Hypothesis: pH-dependent alteration of Drug A's absorption/solubility Action: Perform dissolution studies at different pH values q2->a2_yes Yes q3 {Is Drug A a substrate of drug transporters? (e.g., P-gp, OATPs)} q2->q3 No a3_yes Hypothesis: this compound interacts with transporters Action: Conduct in vitro transporter assays q3->a3_yes Yes

References

Technical Support Center: Strategies for Long-Term Stability of Vonoprazan in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term stability of Vonoprazan. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample is showing significant degradation. What are the most likely causes?

A1: this compound is most susceptible to degradation under alkaline and oxidative conditions.[1][2] It is relatively stable under acidic, thermal, and photolytic stress.[1][2] The primary degradation pathways involve the hydrolysis of the amide linkage in basic conditions and oxidation of the molecule.[1]

Troubleshooting Guide:

  • Check the pH of your solutions: Ensure that any solvents or buffers used for sample preparation and storage are not alkaline. Acidic or neutral diluents are recommended to minimize degradation.[1]

  • Protect from oxidizing agents: Avoid exposing your samples to strong oxidizing agents.

  • Review storage conditions: For short-term storage, keep samples refrigerated (2-8 °C) and protected from light. For long-term stability, freezing at -20 °C or lower is advisable.[1] The storage solvent should be slightly acidic or neutral to prevent alkaline hydrolysis.[1]

Q2: I am observing the formation of unexpected peaks in my chromatogram during stability studies. What could they be?

A2: Under forced degradation conditions, several degradation products can form. The most significant degradants are typically observed under alkaline and oxidative stress.[1][2] For instance, Impurity-1 has been identified as a base degradation product, and Impurity-9 has been suggested as an oxidative degradation product.[2]

Troubleshooting Guide:

  • Characterize the degradants: Use techniques like mass spectrometry (MS) to identify the structure of the unknown peaks.

  • Compare with forced degradation samples: Analyze samples that have been intentionally degraded under specific conditions (e.g., alkaline hydrolysis, oxidation) to see if the retention times of the unknown peaks match those of known degradants.

Q3: My HPLC method is not providing good separation between this compound and its degradation products. How can I optimize it?

A3: Achieving good resolution is crucial for an effective stability-indicating method. Several factors in your HPLC method could be affecting the separation.

Troubleshooting Guide:

  • Optimize the mobile phase:

    • pH Adjustment: Use a mobile phase with a pH of around 3.0 to suppress the ionization of residual silanol (B1196071) groups on the column, which can cause peak tailing for the basic this compound molecule.[1]

    • Solvent Composition: Experiment with different ratios of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers. A gradient elution may provide better separation of complex mixtures than an isocratic method.[3]

  • Column Selection:

    • Consider using a high-purity, end-capped C18 column to minimize secondary interactions.[1]

    • A column with a different stationary phase (e.g., C8) or a smaller particle size could improve efficiency.[3]

  • Flow Rate and Temperature: Optimizing these parameters can also influence the selectivity and resolution of your separation.[3]

Q4: I am experiencing issues with peak tailing in my this compound chromatograms. What are the common causes and solutions?

A4: Peak tailing for this compound is often due to its basic nature interacting with the stationary phase.

Troubleshooting Guide:

Potential CauseRecommended Solution
Secondary Interactions with Silanol Groups Use a high-purity, end-capped column.[1] Lower the mobile phase pH to around 3.0.[1] Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask silanol groups.[1]
Column Overload Dilute your sample to ensure the concentration is within the linear range of the method.[1]
Inappropriate Mobile Phase Composition Optimize the organic modifier and buffer concentration to improve peak shape.[1]

Data Presentation: Quantitative Stability of this compound

The following table summarizes the percentage of degradation of this compound Fumarate observed under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)
Alkaline Hydrolysis 0.1N NaOH24 hoursRoom Temp.Significant
62.48%[4]
Oxidative Degradation 3% or 30% H₂O₂2 hoursRoom Temp.Significant
Acidic Hydrolysis 0.1N HCl24 hoursRoom Temp.Stable
Thermal Degradation Solid Sample2 hours60°CStable
Photolytic Degradation Solid Sample2 hoursUV LightStable
Liquid State--7.67%[4]

Experimental Protocols

Protocol for Forced Degradation Study of this compound Fumarate

This protocol outlines the methodology for conducting a forced degradation study on this compound Fumarate.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound Fumarate in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Keep the solution at room temperature for 24 hours.[1]

    • Neutralize the solution with an appropriate amount of 0.1N NaOH.[1]

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[1]

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Keep the solution at room temperature for 24 hours.[1]

    • Neutralize the solution with an appropriate amount of 0.1N HCl.[1]

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[1]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% or 30% hydrogen peroxide (H₂O₂).[1]

    • Keep the solution at room temperature for 2 hours.[1]

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[1]

  • Thermal Degradation:

    • Keep a solid sample of this compound Fumarate in a hot air oven at 60°C for 2 hours.[1]

    • Allow the sample to cool, then prepare a solution of a suitable concentration in the mobile phase and analyze by HPLC.[1]

  • Photolytic Degradation:

    • Expose a solid sample of this compound Fumarate to UV light (e.g., in a photostability chamber) for 2 hours.[1]

    • Prepare a solution of a suitable concentration in the mobile phase and analyze by HPLC.

Stability-Indicating HPLC Method
  • Column: Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm)[4]

  • Mobile Phase:

    • A: 0.03M sodium phosphate (B84403) buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)[4]

    • B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)[4]

    • Alternative Isocratic Mobile Phase: Water (pH 3.0) and acetonitrile (95:5, v/v)[3]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 230 nm[2][4]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

Visualizations

cluster_main This compound Degradation Pathways cluster_alkaline Alkaline Conditions cluster_oxidative Oxidative Stress cluster_stable Stable Conditions This compound This compound Alkaline_Degradation Hydrolysis This compound->Alkaline_Degradation Oxidative_Degradation Oxidation This compound->Oxidative_Degradation Acidic Acidic This compound->Acidic Stable Thermal Thermal This compound->Thermal Stable Photolytic Photolytic This compound->Photolytic Stable Impurity1 Impurity-1 Alkaline_Degradation->Impurity1 Impurity9 Impurity-9 Oxidative_Degradation->Impurity9

Caption: Major degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow A Prepare this compound Stock Solution B Subject Aliquots to Stress Conditions (Alkaline, Oxidative, Acidic, Thermal, Photolytic) A->B C Neutralize (if necessary) and Dilute Samples B->C D Analyze by Stability-Indicating HPLC Method C->D E Calculate Percentage Degradation D->E

Caption: Workflow for a forced degradation study of this compound.

cluster_troubleshooting HPLC Troubleshooting Decision Tree Start Chromatographic Issue Observed PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? PeakTailing->PoorResolution No CheckColumn Check: - Column (end-capped?) - Mobile Phase pH - Sample Concentration PeakTailing->CheckColumn Yes OptimizeMethod Optimize Method: - Mobile Phase Composition - Gradient Elution - Column Type PoorResolution->OptimizeMethod Yes GoodSeparation Good Separation PoorResolution->GoodSeparation No CheckColumn->PoorResolution OptimizeMethod->GoodSeparation

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Refinement of Surgical Procedures for Vonoprazan Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining surgical procedures for the administration of Vonoprazan in rats.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in rats for pharmacokinetic studies?

A1: The most common and well-documented route for oral administration in pharmacokinetic studies is via oral gavage.[1][2] For intravenous administration, the lateral tail vein is typically used.[3][4][5][6]

Q2: What is a suitable vehicle for preparing this compound for oral administration in rats?

A2: this compound Fumarate can be dissolved in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration in rats.[1][2] It is crucial to ensure the formulation is a clear solution before administration.[2]

Q3: What are the recommended dosages of this compound for in vivo studies in rats?

A3: Dosages can vary depending on the study's objective. For pharmacokinetic studies, oral doses of 5 mg/kg and 20 mg/kg have been used.[1][7] For gastric acid suppression models, intravenous doses of 0.7 and 1.0 mg/kg have been shown to be effective.[2] A dose-ranging study is recommended to determine the optimal dose for your specific experimental setup.[2]

Q4: Are there alternatives to oral gavage for this compound administration?

A4: While oral gavage is a precise dosing method, alternatives that may reduce animal stress include voluntary consumption of medicated palatable mixtures or training rats to drink from a syringe.[8][9] These methods may be suitable depending on the experimental design and the need for precise dosage timing.

Q5: How does this compound work?

A5: this compound is a potassium-competitive acid blocker (P-CAB). It inhibits the H+/K+ ATPase enzyme (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[2][10] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and provides a more rapid and sustained acid suppression.[2][10][11]

Troubleshooting Guides

Oral Gavage
IssuePossible Cause(s)Troubleshooting Steps
Regurgitation or reflux of the administered dose - Incorrect placement of the gavage needle.- Excessive volume administered.[12]- Animal stress leading to physiological responses.- Ensure the gavage needle is measured to the correct length (from the tip of the nose to the last rib) and gently inserted into the esophagus, not the trachea.[12]- Adhere to recommended maximum dosing volumes (typically 10-20 ml/kg for rats).[12][13]- Handle animals calmly and proficiently to minimize stress.[14] Consider refined handling techniques.[9]
Signs of respiratory distress (gasping, choking) during or after the procedure - Accidental administration into the trachea.[8]- Immediately stop the procedure and remove the needle if the animal shows any signs of distress.[12]- If administration into the lungs is suspected, the animal must be humanely euthanized immediately.[12]- Ensure proper restraint and a straight line from the head through the neck to the esophagus during insertion.[12]
Esophageal or stomach perforation - Forcing the gavage needle.[12]- Using a rigid or damaged needle.- Never force the gavage needle; if resistance is met, withdraw and reinsert gently.[12]- Use flexible feeding tubes or ball-tipped needles to reduce the risk of trauma.[8][9]- Ensure the needle is smooth and free of any burrs.
Intravenous Injection (Tail Vein)
IssuePossible Cause(s)Troubleshooting Steps
Difficulty locating or accessing the tail vein - Vasoconstriction of the tail veins.- Warm the rat's tail using a heat lamp, heating pad, or warm water to induce vasodilation and improve vein visibility.[3][4][5]
Swelling or "bleb" formation at the injection site - The needle has passed through or is not fully in the vein (extravasation).- Stop the injection immediately.[4]- Withdraw the needle and apply gentle pressure to the site.- Attempt the injection at a more proximal site (closer to the body).[4]
Blood does not enter the needle hub upon aspiration - The needle is not in the vein.- The animal's tail is not sufficiently warm.- Make slight adjustments to the needle position without removing it from the tail.[6]- If unsuccessful, remove the needle and re-warm the tail before attempting again at a new site.[6]
Tail necrosis - Extravasation of an irritating substance.- Ensure the substance is properly formulated for intravenous administration.- If swelling occurs, stop the injection immediately to minimize the volume of extravasated fluid.[3]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Parameter5 mg/kg Dose20 mg/kg DoseReference
Cmax (ng/mL) Data not explicitly provided in summary, but indicated to increase with dose.Data not explicitly provided in summary, but indicated to increase with dose.[1]
Tmax (h) ~1 hour~1 hour[15]
AUC(0-t) (ng·h/mL) Increased by 1.66-fold with co-administration of Venlafaxine.Significantly increased with co-administration of Venlafaxine.[1]
t1/2 (h) Not specifiedNot specified

Note: The provided search results primarily focused on the interaction of this compound with other drugs, and detailed pharmacokinetic parameters for this compound alone were not fully available in the snippets. The data indicates dose-dependent increases in exposure.

Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Rats

Route of AdministrationRecommended Needle GaugeMaximum Volume per SiteReference
Intravenous (IV) 25-27 G5 ml/kg (bolus)[6]
Subcutaneous (SC) 23-25 G5 ml/kg[16]
Oral Gavage 16-18 G10-20 ml/kg[12][13]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of this compound in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (180-220 g).[2]

  • House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[2]

2. Formulation Preparation:

  • Prepare this compound Fumarate in 0.5% carboxymethyl cellulose sodium (CMC-Na).[2]

  • Ensure the drug is fully dissolved; use of a vortex mixer and sonicator may be necessary.[2]

3. Dosing:

  • Fast rats overnight before dosing.[2]

  • Administer a single oral dose of this compound (e.g., 5 or 20 mg/kg) via oral gavage.[1][2]

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1][2]

5. Plasma Preparation:

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[1][2]

  • Store plasma samples at -80°C until analysis.[1]

6. Sample Analysis:

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.[1][2]

7. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Data Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) formulation Prepare this compound (e.g., in 0.5% CMC-Na) animal_model->formulation dosing Administer Dose (e.g., Oral Gavage) formulation->dosing blood_sampling Collect Blood Samples (Time Points) dosing->blood_sampling plasma_prep Prepare Plasma Samples blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms_analysis->pk_analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

troubleshooting_iv_injection start Attempt IV Injection check_success Successful Injection? start->check_success swelling Swelling or 'Bleb'? check_success->swelling No end_success Procedure Complete check_success->end_success Yes stop_injection Stop Injection Immediately swelling->stop_injection Yes end_fail Consider Alternative (e.g., Different Vein/Operator) swelling->end_fail No reposition Withdraw and Reposition Needle at Proximal Site stop_injection->reposition reposition->start vonoprazan_moa This compound This compound (P-CAB) parietal_cell Gastric Parietal Cell This compound->parietal_cell inhibition Competitive Inhibition This compound->inhibition proton_pump H+/K+ ATPase (Proton Pump) parietal_cell->proton_pump h_ion H+ Ion (Acid) proton_pump->h_ion secretion_block Acid Secretion Blocked proton_pump->secretion_block k_ion K+ Ion k_ion->proton_pump k_ion->inhibition gastric_lumen Gastric Lumen h_ion->gastric_lumen inhibition->proton_pump

References

Validation & Comparative

A Comparative Analysis of Vonoprazan and Proton Pump Inhibitors in the Management of Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Vonoprazan, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) for the treatment of gastroesophageal reflux disease (GERD). The comparison is based on current clinical trial data, focusing on efficacy, safety, and mechanistic differences to inform research and development in acid-related disorders.

Mechanism of Action: A Tale of Two Inhibitors

This compound and PPIs both target the H+/K+-ATPase, the proton pump responsible for gastric acid secretion in parietal cells, but their mechanisms of inhibition differ significantly. PPIs, such as lansoprazole (B1674482) and omeprazole, are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[1] They then form an irreversible covalent bond with the proton pump.[1] In contrast, this compound is a P-CAB that acts as a competitive inhibitor of the potassium-binding site of the proton pump, leading to a rapid and reversible inhibition of acid secretion.[1][2] This fundamental difference in their mechanism of action contributes to variations in their clinical profiles.

cluster_0 Gastric Lumen (Acidic) cluster_1 Parietal Cell cluster_2 Mechanism of Action lumen H+ pp H+/K+-ATPase (Proton Pump) pp->lumen H+ k_channel K+ Channel k_channel->pp K+ k_ion_in K+ This compound This compound (P-CAB) This compound->pp Reversible Ionic Binding ppi PPI (Prodrug) ppi_active Activated PPI ppi->ppi_active Acid Activation Required ppi_active->pp Irreversible Covalent Bond

Mechanism of Action: this compound vs. PPIs

Quantitative Comparison of Clinical Efficacy

Clinical trials have demonstrated that this compound is an effective treatment for erosive esophagitis, a common manifestation of GERD. The following tables summarize the healing rates and maintenance of healing from comparative studies.

Table 1: Healing Rates of Erosive Esophagitis (All Grades)

TimepointThis compound (20 mg)Lansoprazole (30 mg)Risk Ratio (95% CI)
Week 2 75.0%67.8%1.09 (1.03-1.14)
Week 4 85.3%83.5%1.03 (1.00-1.07)
Week 8 92.4%91.3%1.02 (1.00-1.05)

Data synthesized from a phase III, double-blind, multicentre study by Xiao Y et al.[3] and a meta-analysis.[4]

Table 2: Healing Rates in Severe Erosive Esophagitis (Los Angeles Classification Grade C/D)

TimepointThis compound (20 mg)Lansoprazole (30 mg)
Week 2 62.2%51.5%
Week 4 73.3%67.2%
Week 8 84.0%80.6%

Data from a phase III, double-blind, multicentre study by Xiao Y et al.[3]

Table 3: Maintenance of Healed Erosive Esophagitis (24-Week Recurrence Rates)

TreatmentRecurrence Rate
This compound (20 mg) 2.0%
This compound (10 mg) 5.1%
Lansoprazole (15 mg) 16.8%

Data from a phase III study by Ashida K et al.[5][6]

Pharmacokinetics and Onset of Action

This compound exhibits a rapid onset of action and sustained acid suppression.[7] It is absorbed quickly, with the time to reach maximum plasma concentration being less than 2 hours.[8] Its elimination half-life is approximately 7.7 to 9 hours, which is longer than that of traditional PPIs (1-4 hours).[1][8] This pharmacokinetic profile allows for a more potent and prolonged inhibition of gastric acid secretion from the first dose.[8] In contrast, PPIs may require several days of administration to achieve their maximum acid-suppressing effect.[8]

Efficacy in Nocturnal Acid Breakthrough

Nocturnal acid breakthrough, a phenomenon where intragastric pH drops for an extended period overnight despite PPI therapy, is a significant challenge in GERD management.[9] Studies suggest that P-CABs like this compound may offer an advantage in controlling nocturnal acid secretion more effectively than PPIs.[3][9] One study demonstrated that significantly more patients achieved complete nocturnal heartburn relief with this compound compared to lansoprazole.[10]

Safety and Tolerability

The safety profiles of this compound and PPIs are generally comparable.[2][5] In a comparative study, the rates of treatment-emergent adverse events were 38.1% for this compound and 36.6% for lansoprazole.[3] Similarly, in a maintenance therapy trial, treatment-related adverse events were reported in 10.3% of patients receiving this compound 20 mg, 10.4% for this compound 10 mg, and 11.4% for lansoprazole 15 mg.[5][6] Long-term use of potent acid suppressants, including both PPIs and this compound, may be associated with side effects such as an increased risk of intestinal infections and potential nutrient malabsorption.[2]

Table 4: Comparative Safety Profile

Adverse Event CategoryThis compoundPPIs (Lansoprazole)
Treatment-Emergent AEs 38.1%36.6%
Treatment-Related AEs (Maintenance) 10.3% - 10.4%11.4%

Data from Xiao Y et al.[3] and Ashida K et al.[5][6]

Experimental Protocols of Key Clinical Trials

The data presented in this guide are primarily derived from multicenter, randomized, double-blind, parallel-group clinical trials. A typical experimental workflow for such a trial is outlined below.

cluster_0 Clinical Trial Workflow cluster_1 Treatment Arms screening Screening & Enrollment baseline Baseline Assessment (Endoscopy, Symptom Score) screening->baseline randomization Randomization (1:1) baseline->randomization vonoprazan_arm This compound (e.g., 20 mg/day) randomization->vonoprazan_arm ppi_arm PPI (e.g., Lansoprazole 30 mg/day) randomization->ppi_arm treatment_period Treatment Period (e.g., 8 weeks) vonoprazan_arm->treatment_period ppi_arm->treatment_period follow_up Follow-up Assessments (Endoscopy at 2, 4, 8 weeks) treatment_period->follow_up data_analysis Data Analysis (Primary & Secondary Endpoints) follow_up->data_analysis cluster_0 Drug Class Comparison cluster_1 Key Features This compound This compound (P-CAB) ppi Traditional PPIs mechanism Mechanism of Action mechanism->this compound Reversible K+ Competitive Inhibition mechanism->ppi Irreversible Covalent Bonding onset Onset of Action onset->this compound Rapid onset->ppi Delayed (Requires Activation) acid_suppression Acid Suppression acid_suppression->this compound Potent & Sustained acid_suppression->ppi Effective, but may have Nocturnal Breakthrough cyp2c19 CYP2C19 Metabolism Dependence cyp2c19->this compound Less Influence cyp2c19->ppi Significant Influence dosing Dosing Flexibility dosing->this compound Independent of Meal Times dosing->ppi Timed Before Meals

References

Vonoprazan vs. Other P-CABs: A Comparative Meta-Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and safety of vonoprazan against other potassium-competitive acid blockers (P-CABs) reveals a landscape of nuanced advantages in the treatment of acid-related disorders. While direct meta-analyses comparing this compound head-to-head with other P-CABs like tegoprazan (B1682004), fexuprazan, and keverprazan are still emerging, existing data from randomized controlled trials and network meta-analyses allow for a robust comparative assessment.

This guide synthesizes the latest evidence to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance relative to its class.

Comparative Efficacy

The primary indications for P-CABs include the treatment of erosive esophagitis, peptic ulcers, and the eradication of Helicobacter pylori. Comparative analyses consistently position P-CABs as a superior or non-inferior alternative to traditional proton pump inhibitors (PPIs), with this compound often demonstrating leading efficacy, particularly in more severe conditions.[1][2]

Healing of Erosive Esophagitis

In the management of erosive esophagitis, this compound has shown strong clinical performance. A network meta-analysis of 12 randomized controlled trials indicated that this compound 40 mg may be a preferred dosage for healing erosive esophagitis.[3][4] Another meta-analysis focusing on severe erosive esophagitis (Los Angeles grades C/D) found that this compound 20 mg ranked highest for both initial and maintenance of healing compared to PPIs and other P-CABs like tegoprazan and keverprazan.[2]

OutcomeThis compoundTegoprazanKeverprazanFexuprazanComparator (PPI)Source
Healing Rate in Erosive Esophagitis (Overall) Non-inferior to PPIs (RR: 1.06, 95% CI: 0.99–1.13)-Non-inferior to lansoprazoleSimilar to esomeprazole-[1]
Healing Rate in Severe Erosive Esophagitis (Grade C/D) More effective than PPIs (RR: 1.14, 95% CI: 1.06–1.22)----[1]
Heartburn Resolution (Day 7) Superior to placebo and most comparators---Rabeprazole 20mg (similar)[5]
Helicobacter pylori Eradication

For H. pylori eradication, this compound-based triple therapies have demonstrated superior efficacy compared to PPI-based regimens, especially in first-line treatment.[6] A meta-analysis of 28 randomized controlled trials showed that P-CAB-based therapies had a higher eradication rate than PPI-based therapies (85.6% vs. 77.8%).[7][8]

A direct head-to-head pilot study comparing this compound and tegoprazan in a 10-day triple therapy for H. pylori eradication found comparable efficacy at higher doses of tegoprazan.[9][10]

OutcomeThis compound 20 mgTegoprazan 100 mgTegoprazan 50 mgSource
Eradication Rate (Full Analysis Set) 84.85%78.79%60.61%[7][9][10]
Eradication Rate (Per-Protocol Set) 87.50%86.67%66.67%[7][9][10]
Peptic Ulcer Healing

In the treatment of peptic ulcers, this compound has demonstrated the best efficacy in both ulcer healing and H. pylori eradication rates in a network meta-analysis of 56 studies.[11][12] Keverprazan also showed strong performance, ranking second in ulcer healing rates.[11][12]

Safety and Tolerability

The safety profiles of P-CABs are generally comparable to those of PPIs.[1][6] However, some studies have noted a higher risk of certain adverse events with this compound compared to lansoprazole.[11][13]

OutcomeThis compoundTegoprazanKeverprazanComparator (Lansoprazole)Source
Risk of Adverse Events Moderate Risk (SUCRA = 44.3%)Low Risk (SUCRA = 12.9%)Low Risk (SUCRA = 11.8%)-[11][12]
Drug-Related Adverse Events (vs. Lansoprazole) Higher Risk (OR: 2.15, 95% CI: 1.60–2.89)---[11]
Serious Adverse Events (vs. Lansoprazole) Higher Risk (OR: 2.22, 95% CI: 1.11–4.42)---[11]

Mechanism of Action and Experimental Protocols

P-CABs, including this compound, function by competitively and reversibly binding to the H+,K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[7] This mechanism differs from that of PPIs, which bind irreversibly and require acidic activation.[7] This allows P-CABs to have a more rapid onset of action and provide more potent and sustained acid suppression.[7]

G cluster_cell Parietal Cell H+ H+ K+ K+ Pump H+,K+-ATPase (Proton Pump) K+->Pump K+ Binding Site Pump->H+ Acid Secretion PCAB This compound (P-CAB) PCAB->Pump Reversible Binding

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

Experimental Protocols

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is as follows:

  • Study Selection: A comprehensive search of databases such as PubMed, Embase, and the Cochrane Library is conducted to identify relevant randomized controlled trials (RCTs).

  • Data Extraction: Two independent reviewers typically extract data on study design, patient characteristics, interventions, and outcomes.

  • Quality Assessment: The risk of bias in the included studies is assessed using tools like the Cochrane Risk of Bias tool.

  • Statistical Analysis: A meta-analysis is performed to synthesize the data. Odds ratios (OR) or risk ratios (RR) with 95% confidence intervals (CI) are calculated. The Surface Under the Cumulative Ranking (SUCRA) probabilities are often used in network meta-analyses to rank the efficacy and safety of different interventions.[11][12] Heterogeneity between studies is assessed using the I² statistic.[7][8]

For instance, in the head-to-head pilot study comparing this compound and tegoprazan for H. pylori eradication, treatment-naive adults with confirmed H. pylori infection were randomized to receive a 10-day triple therapy regimen.[10] The primary outcome was the H. pylori eradication rate, confirmed by a 13C-urea breath test at least 4 weeks after treatment completion.[9]

G cluster_0 Phase 1: Screening and Randomization cluster_1 Phase 2: Treatment (10 days) cluster_2 Phase 3: Follow-up and Outcome Assessment A Patient Screening (Confirmed H. pylori infection) B Randomization (1:1:1) A->B C Group 1: This compound 20mg + Amoxicillin + Clarithromycin B->C D Group 2: Tegoprazan 100mg + Amoxicillin + Clarithromycin B->D E Group 3: Tegoprazan 50mg + Amoxicillin + Clarithromycin B->E F Follow-up (≥ 4 weeks post-treatment) G 13C-Urea Breath Test (Confirmation of Eradication) F->G H Data Analysis (Eradication Rates, Safety) G->H

Workflow of a Randomized Controlled Trial Comparing P-CABs for H. pylori Eradication.

Conclusion

This compound stands out as a highly effective P-CAB, particularly in the healing of severe erosive esophagitis and the eradication of H. pylori.[1][2][11][12] While direct comparative data with other P-CABs are still somewhat limited, the available evidence suggests that this compound's potent and sustained acid suppression often translates to superior clinical outcomes. Tegoprazan and keverprazan also show promise, with good efficacy and favorable safety profiles.[11][12] As more head-to-head trials and real-world data become available, a more definitive comparative assessment of these novel agents will emerge, further refining their roles in the management of acid-related disorders.

References

Vonoprazan: Establishing Non-Inferiority Against Proton Pump Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of acid-related disorder management is evolving with the emergence of potassium-competitive acid blockers (P-CABs) as a potent alternative to the long-standing gold standard, proton pump inhibitors (PPIs). Vonoprazan, a leading P-CAB, has been the subject of numerous clinical trials to establish its non-inferiority, and in some cases superiority, to PPIs in various indications. This guide provides a comprehensive comparison of this compound and PPIs, focusing on the data from key non-inferiority trials in erosive esophagitis and Helicobacter pylori eradication, tailored for an audience of researchers, scientists, and drug development professionals.

Efficacy in Erosive Esophagitis: Healing and Maintenance

Clinical trials have demonstrated that this compound is non-inferior, and in some patient populations, superior to PPIs like lansoprazole (B1674482) in both the healing and maintenance phases of erosive esophagitis treatment.[1][2][3] A notable advantage for this compound has been observed in patients with more severe grades of erosive esophagitis (Los Angeles Classification Grades C/D).[1][3]

Comparative Healing Rates
IndicationTreatmentThis compound Healing RatePPI Healing RateOutcome
Erosive Esophagitis (Overall, by Week 8)This compound 20 mg vs. Lansoprazole 30 mg92.9%84.6%Non-inferior and Superior[1][3]
Erosive Esophagitis (Grade C/D, by Week 2)This compound 20 mg vs. Lansoprazole 30 mgNot specifiedNot specifiedSuperiority demonstrated[1]
Erosive Esophagitis (Asian patients, by Week 8)This compound 20 mg vs. Lansoprazole 30 mg92.4%91.3%Non-inferior[4]
Comparative Maintenance of Healing Rates
IndicationTreatmentThis compound Maintenance RatePPI Maintenance RateOutcome
Maintenance of Healed Erosive Esophagitis (Overall, at 24 weeks)This compound 10 mg vs. Lansoprazole 15 mg79.2%72.0%Non-inferior and Superior[1][3]
Maintenance of Healed Erosive Esophagitis (Overall, at 24 weeks)This compound 20 mg vs. Lansoprazole 15 mg80.7%72.0%Non-inferior and Superior[1][3]
Maintenance of Healed Erosive Esophagitis (Grade C/D, at 24 weeks)This compound 10 mg vs. Lansoprazole 15 mg74.7%61.5%Superior[5]
Maintenance of Healed Erosive Esophagitis (Grade C/D, at 24 weeks)This compound 20 mg vs. Lansoprazole 15 mg77.2%61.5%Superior[5]

Efficacy in Helicobacter pylori Eradication

This compound-based triple and quadruple therapies have consistently shown non-inferiority to PPI-based regimens in the eradication of H. pylori.[6][7][8] The potent and sustained acid suppression by this compound is believed to enhance the efficacy of antibiotics used in the treatment regimens.[9]

Comparative Eradication Rates
TherapyTreatment RegimenThis compound Eradication Rate (ITT)PPI Eradication Rate (ITT)Outcome
Bismuth Quadruple TherapyThis compound 20 mg BID + Bismuth + Amoxicillin (B794) + Clarithromycin88.8%87.6% (Lansoprazole 30 mg or Esomeprazole 20 mg)Non-inferior[6]
Bismuth Quadruple TherapyThis compound 20 mg BID + Bismuth + Amoxicillin + Clarithromycin86.8%86.7% (Esomeprazole 20 mg)Non-inferior[7]
Triple TherapyThis compound 20 mg BID + Amoxicillin + LevofloxacinSignificantly higher(Esomeprazole 20 mg)Superior[10]
High-Dose Dual TherapyThis compound 20 mg BID + Amoxicillin 750 mg QID86.9%81.7% (Esomeprazole 40 mg TID)No significant difference[11]

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a safety profile comparable to that of PPIs.[7][12] The incidence of treatment-emergent adverse events (TEAEs) has been similar between this compound and PPI treatment arms.[4] In some studies, the incidence of adverse events was slightly lower with this compound for gastric ulcers and slightly higher for duodenal ulcers when compared to lansoprazole.[13]

Comparative Adverse Event Rates
Indication/TherapyThis compound Adverse Event RatePPI Adverse Event Rate
Erosive Esophagitis (Asian patients)38.1%36.6% (Lansoprazole)[4]
Bismuth Quadruple Therapy for H. pylori30.0%27.1% (Lansoprazole or Esomeprazole)[6]

Experimental Protocols

The non-inferiority of this compound to PPIs has been established through rigorous, multicenter, randomized, double-blind clinical trials. Below are the generalized methodologies for the key indications.

Erosive Esophagitis Healing and Maintenance Trial Protocol
  • Study Design: A two-phase, randomized, double-blind, multicenter, non-inferiority trial.[1][3]

  • Healing Phase (Up to 8 weeks):

    • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.[3]

    • Randomization: Patients are randomized to receive either this compound (e.g., 20 mg once daily) or a PPI (e.g., lansoprazole 30 mg once daily).[1][4]

    • Primary Endpoint: The percentage of patients with healed erosive esophagitis confirmed by endoscopy at week 8.[1] The non-inferiority margin is typically set at 10%.[1]

  • Maintenance Phase (24 weeks):

    • Patient Population: Patients who achieved healing in the initial phase.[1]

    • Randomization: Patients are re-randomized to receive maintenance doses of this compound (e.g., 10 mg or 20 mg once daily) or a PPI (e.g., lansoprazole 15 mg once daily).[1]

    • Primary Endpoint: The percentage of patients who maintain healing at the end of the 24-week period, confirmed by endoscopy.[1] The non-inferiority margin is also typically 10%.[1]

G cluster_healing Healing Phase (8 Weeks) cluster_maintenance Maintenance Phase (24 Weeks) Healing_Start Patients with Erosive Esophagitis Healing_Rand Randomization Healing_Start->Healing_Rand Vono_Healing This compound 20mg Healing_Rand->Vono_Healing 1:1 PPI_Healing Lansoprazole 30mg Healing_Rand->PPI_Healing 1:1 Healing_End Endoscopy at Week 8 (Primary Endpoint: Healing Rate) Vono_Healing->Healing_End PPI_Healing->Healing_End Maintenance_Start Healed Patients Healing_End->Maintenance_Start Maintenance_Rand Re-randomization Maintenance_Start->Maintenance_Rand Vono_Maint_10 This compound 10mg Maintenance_Rand->Vono_Maint_10 Vono_Maint_20 This compound 20mg Maintenance_Rand->Vono_Maint_20 PPI_Maint Lansoprazole 15mg Maintenance_Rand->PPI_Maint Maintenance_End Endoscopy at Week 24 (Primary Endpoint: Maintenance of Healing) Vono_Maint_10->Maintenance_End Vono_Maint_20->Maintenance_End PPI_Maint->Maintenance_End

Caption: Erosive Esophagitis Non-Inferiority Trial Workflow.

H. pylori Eradication Trial Protocol
  • Study Design: A randomized, double-blind, multicenter, non-inferiority trial.[7]

  • Patient Population: Adult patients with confirmed H. pylori infection.[6]

  • Randomization: Patients are randomized to receive either a this compound-based regimen or a PPI-based regimen for a specified duration (e.g., 14 days).[6][11]

    • This compound-based regimen: e.g., this compound 20 mg twice daily, plus antibiotics (such as amoxicillin and clarithromycin) and bismuth (in quadruple therapy).[6][7]

    • PPI-based regimen: e.g., Esomeprazole 20 mg or Lansoprazole 30 mg twice daily, plus the same antibiotics and bismuth.[6][7]

  • Primary Endpoint: The H. pylori eradication rate, typically assessed by a ¹³C-urea breath test 4-6 weeks after the end of treatment.[7][10] The non-inferiority margin is commonly set at 10%.[7]

G cluster_vono This compound-Based Therapy (14 days) cluster_ppi PPI-Based Therapy (14 days) Start Patients with H. pylori Infection Randomization Randomization Start->Randomization Vono_Therapy This compound + Antibiotics +/- Bismuth Randomization->Vono_Therapy 1:1 PPI_Therapy PPI + Antibiotics +/- Bismuth Randomization->PPI_Therapy 1:1 FollowUp Follow-up (4-6 weeks post-treatment) Vono_Therapy->FollowUp PPI_Therapy->FollowUp Endpoint 13C-Urea Breath Test (Primary Endpoint: Eradication Rate) FollowUp->Endpoint

References

Vonoprazan Demonstrates Superior Efficacy in Healing Severe Erosive Esophagitis Compared to Conventional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent clinical data indicates that Vonoprazan, a potassium-competitive acid blocker (P-CAB), offers significantly higher and faster healing rates in patients with severe erosive esophagitis (Los Angeles Classification Grade C/D) when compared to traditional proton pump inhibitors (PPIs) like lansoprazole (B1674482). This guide provides an in-depth comparison, supported by experimental data and detailed methodologies for drug development professionals and researchers.

Recent large-scale, multicenter, double-blind, randomized controlled trials and subsequent meta-analyses have consistently highlighted the therapeutic advantages of this compound in the management of severe erosive esophagitis.[1][2][3] The superior efficacy of this compound is attributed to its novel mechanism of action, which provides more potent, rapid, and sustained inhibition of gastric acid secretion than conventional PPIs.[4][5][6]

Comparative Efficacy in Healing Severe Erosive Esophagitis

Clinical trial data consistently demonstrates this compound's superiority over lansoprazole in healing severe erosive esophagitis (LA Grade C/D) at various endpoints.

Table 1: Healing Rates in Severe Erosive Esophagitis (LA Grade C/D) - this compound 20 mg vs. Lansoprazole 30 mg

TimepointThis compound 20 mg Healing RateLansoprazole 30 mg Healing RateRelative Risk (RR) [95% CI]Reference
Week 2Varies by studyVaries by study1.294 [1.169-1.433][2]
Week 4Varies by studyVaries by study1.160 [1.059-1.270][2]
Week 892.9%84.6%1.175 [1.107-1.247][2][7]

A meta-analysis of four randomized controlled trials involving 2,208 participants revealed that this compound 20 mg was superior to lansoprazole 30 mg in healing severe erosive esophagitis at all observed time points.[2] Notably, in one large trial, the treatment effect of this compound showed a 20% greater difference in healing at week 8 in patients with LA Grade C/D esophagitis.[7] For the maintenance phase of treatment, both 10 mg and 20 mg doses of this compound were found to be superior to 15 mg of lansoprazole in maintaining healing at 24 weeks, with a more pronounced effect in the severe esophagitis subgroup.[7]

Safety and Tolerability Profile

Across multiple studies, the safety profile of this compound 20 mg daily has been shown to be comparable to that of lansoprazole 30 mg daily.[2][3] The incidence of any, serious, and drug-related treatment-emergent adverse events was similar between the two groups.[2] However, it has been noted that P-CABs, including this compound, may cause more profound changes in gastrin levels than PPIs.[8] Long-term studies are ongoing to assess the implications of these changes.[8]

Mechanism of Action: A Different Approach to Acid Suppression

The distinct mechanisms of action of this compound and PPIs underlie their differing clinical efficacies.

This compound (P-CAB): this compound is a potassium-competitive acid blocker that directly and reversibly binds to the H+,K+-ATPase (proton pump) on gastric parietal cells.[5][6][9] This action competitively inhibits the exchange of potassium ions, the final step in gastric acid secretion.[6] Key features of this compound's mechanism include:

  • Rapid Onset: It does not require acid activation and begins to work within hours.[5]

  • High Stability: It is stable in acidic environments.[5]

  • Sustained Effect: It has a longer half-life and accumulates at high concentrations in gastric glands, leading to prolonged acid suppression.[6][10]

Proton Pump Inhibitors (e.g., Lansoprazole): PPIs are prodrugs that require activation by acid in the secretory canaliculi of parietal cells.[5] They then form an irreversible covalent bond with the proton pump, inactivating it.[6] This mechanism is less direct and can be influenced by factors such as meal times and the rate of proton pump turnover.[7]

G cluster_0 Gastric Parietal Cell cluster_1 Mechanism of Inhibition H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ K+ K+ K+->H+/K+ ATPase Gastric Lumen Gastric Lumen H+->Gastric Lumen Acid Secretion This compound This compound This compound->H+/K+ ATPase Reversible, Competitive Inhibition PPI PPI Acidic Environment Acidic Environment PPI->Acidic Environment requires activation Activated PPI Activated PPI Activated PPI->H+/K+ ATPase Irreversible Inhibition Acidic Environment->Activated PPI

Comparative mechanism of this compound and PPIs.

Experimental Protocols: A Look into the Clinical Trials

The cited studies largely follow a standardized protocol for evaluating the efficacy and safety of drugs for erosive esophagitis, as recommended by regulatory bodies like the FDA.[11]

A typical clinical trial design involves two phases:

  • Healing Phase (Acute Treatment): This phase typically lasts up to 8 weeks.[7]

    • Inclusion Criteria: Adult patients with endoscopically confirmed erosive esophagitis (LA Grades A-D).[7][11]

    • Exclusion Criteria: Helicobacter pylori infection, Barrett's esophagus.[7][11]

    • Randomization: Patients are randomly assigned to receive either this compound (e.g., 20 mg daily) or a PPI (e.g., lansoprazole 30 mg daily).[1]

    • Primary Endpoint: The proportion of patients with healed erosive esophagitis at week 8, confirmed by endoscopy.[1] Secondary endpoints may include healing rates at earlier time points (e.g., week 2).[1]

  • Maintenance Phase: Patients who achieve healing in the initial phase are then re-randomized to a maintenance therapy for a longer duration, often 24 weeks.[1]

    • Treatment Arms: May include different doses of this compound (e.g., 10 mg and 20 mg) and a standard maintenance dose of the comparator PPI (e.g., lansoprazole 15 mg).[1]

    • Primary Endpoint: The proportion of patients who remain in remission (i.e., no recurrence of erosive esophagitis) at the end of the maintenance period.[1]

G cluster_healing Healing Phase (8 Weeks) cluster_maintenance Maintenance Phase (24 Weeks) Screening Patient Screening (Endoscopy for EE Grade) Randomization1 Randomization Screening->Randomization1 Vono20 This compound 20mg Randomization1->Vono20 Lanso30 Lansoprazole 30mg Randomization1->Lanso30 Endo2 Week 2 Endoscopy Vono20->Endo2 Lanso30->Endo2 Endo8 Week 8 Endoscopy Endo2->Endo8 If not healed Healed Healed Endo2->Healed If healed Endo8->Healed NotHealed Not Healed Endo8->NotHealed Randomization2 Re-randomization Healed->Randomization2 Vono10_m This compound 10mg Randomization2->Vono10_m Vono20_m This compound 20mg Randomization2->Vono20_m Lanso15_m Lansoprazole 15mg Randomization2->Lanso15_m Endo24 Week 24 Endoscopy Vono10_m->Endo24 Vono20_m->Endo24 Lanso15_m->Endo24 Maintained Healing Maintained Endo24->Maintained Recurrence EE Recurrence Endo24->Recurrence

Typical workflow of a clinical trial for erosive esophagitis.

Conclusion

The available evidence strongly supports the superior efficacy of this compound over lansoprazole for the healing and maintenance of healing in patients with severe erosive esophagitis. Its distinct pharmacological profile allows for more potent and sustained acid suppression, translating into improved clinical outcomes. With a comparable safety profile to established PPIs, this compound represents a significant advancement in the management of severe acid-related esophageal disorders.

References

Vonoprazan vs. Proton Pump Inhibitors for Peptic Ulcer Disease: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review and meta-analysis of current clinical evidence reveals comparable efficacy in ulcer healing between the novel potassium-competitive acid blocker, Vonoprazan, and traditional proton pump inhibitors (PPIs). However, nuances in healing rates at different time points and in specific patient populations suggest distinct therapeutic advantages for each drug class.

This compound, a potassium-competitive acid blocker (P-CAB), represents a significant development in the management of acid-related gastrointestinal disorders.[1] Its distinct mechanism of action, which involves the direct and competitive inhibition of the H+/K+ ATPase enzyme (the proton pump) in gastric parietal cells, offers a more rapid and sustained suppression of gastric acid compared to traditional PPIs.[1] This guide provides a comprehensive comparison of this compound and PPIs for the treatment of peptic ulcer disease, drawing on data from recent systematic reviews and meta-analyses of randomized controlled trials.

Comparative Efficacy in Peptic Ulcer Healing

Multiple meta-analyses have been conducted to evaluate the efficacy and safety of this compound against various PPIs in treating peptic ulcer disease. The primary outcome in these studies is typically the ulcer healing rate, assessed endoscopically at various intervals.

A network meta-analysis of 35 randomized controlled trials, encompassing 9,544 participants, found that the healing rates for gastric and/or duodenal ulcers were similar between this compound and PPIs at weeks 2, 4, 6, and 8.[2] Specifically, at week 2, lansoprazole (B1674482) 30 mg showed the highest efficacy, followed by this compound 20 mg. At the 4-week mark, pantoprazole (B1678409) 40 mg was found to be superior to this compound 20 mg.[3] By week 8, lansoprazole 30 mg was demonstrated to be the most efficacious regimen.

Another systematic review and meta-analysis focusing on endoscopic submucosal dissection (ESD)-induced ulcers concluded that lansoprazole has a better ulcer healing rate than this compound in this specific context.[4] However, some studies included in these reviews have shown non-inferiority and even superiority of this compound 20 mg compared to lansoprazole 30 mg and esomeprazole (B1671258) 20 mg in certain patient populations.[3]

The recurrence prevention of peptic ulcers also showed no significant difference between this compound (10 mg or 20 mg) and PPIs.[2]

Treatment ComparisonTime PointFinding
This compound vs. All PPIs Weeks 2, 4, 6, 8Similar ulcer healing rates.[2]
This compound 20mg vs. Lansoprazole 30mg Week 2Lansoprazole 30mg ranked first, followed by this compound 20mg.
This compound 20mg vs. Pantoprazole 40mg Week 4Pantoprazole 40mg demonstrated superior performance.[3]
This compound 20mg vs. Lansoprazole 30mg Week 8Lansoprazole 30mg was the most efficacious regimen.
This compound vs. Lansoprazole ESD-induced ulcersLansoprazole showed a better ulcer healing rate.[4]
This compound (10mg & 20mg) vs. PPIs Recurrence PreventionNo significant difference.[2]

Safety and Tolerability Profile

The incidence of treatment-emergent adverse events (TEAEs) and drug-related adverse events (DRAEs) is a critical consideration in the selection of anti-ulcer therapy. The available meta-analyses indicate that the safety profiles of this compound and PPIs are largely comparable.[2] Common side effects for both drug classes include diarrhea, headache, and nausea.[1]

However, one network meta-analysis suggested that lansoprazole 30 mg has fewer adverse reactions and higher safety.[5][3] In studies on ESD-induced gastric ulcers, the rates of ulcer perforation were not significantly different between this compound 20 mg, esomeprazole 20 mg, and lansoprazole 30 mg.[3]

OutcomeThis compoundPPIs
Any Adverse Events (AEs) SimilarSimilar[2]
Serious Adverse Events (SAEs) SimilarSimilar[2]
Delayed Bleeding SimilarSimilar[2]
Perforation SimilarSimilar[2]

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and PPIs lies in their mechanism of inhibiting the gastric proton pump (H+/K+ ATPase). This difference underpins the variations in their pharmacological profiles.

cluster_0 Stomach Lumen (Acidic) cluster_1 Parietal Cell Cytoplasm cluster_2 Secretory Canaliculus Lumen Cytoplasm ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion PPI_inactive Proton Pump Inhibitor (Prodrug) PPI_active Active Sulfenamide PPI_inactive->PPI_active Acid Activation PPI_active->ProtonPump Irreversible Covalent Bonding (Inhibits H+ secretion) This compound This compound (Active Drug) This compound->ProtonPump Reversible Ionic Bonding (Competes with K+) (Inhibits H+ secretion) K_ion K+ K_ion->ProtonPump

Caption: Mechanism of Action: this compound vs. PPIs.

PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[1] The activated form then binds irreversibly to cysteine residues on the proton pump, leading to its inactivation.[6] In contrast, this compound is an active drug that does not require acid activation. It competitively and reversibly binds to the potassium-binding site of the H+/K+ ATPase, leading to a more rapid onset of action and a more sustained elevation of intragastric pH.[1]

Experimental Protocols in Clinical Trials

The evidence comparing this compound and PPIs is primarily derived from randomized controlled trials (RCTs). A typical experimental workflow for these trials is outlined below.

G start Patient Screening (Peptic Ulcer Diagnosis via Endoscopy) inclusion Inclusion Criteria Met (e.g., age, ulcer size) start->inclusion exclusion Exclusion Criteria Met (e.g., specific comorbidities, other medications) start->exclusion randomization Randomization (1:1) inclusion->randomization vonoprazan_arm Treatment Arm 1: This compound randomization->vonoprazan_arm Group A ppi_arm Treatment Arm 2: Proton Pump Inhibitor randomization->ppi_arm Group B treatment_period Treatment Period (e.g., 6-8 weeks) vonoprazan_arm->treatment_period ppi_arm->treatment_period endoscopy_followup Follow-up Endoscopy treatment_period->endoscopy_followup secondary_outcome Secondary Outcome Assessment: Adverse Events, Recurrence treatment_period->secondary_outcome primary_outcome Primary Outcome Assessment: Ulcer Healing Rate endoscopy_followup->primary_outcome data_analysis Data Analysis (e.g., Non-inferiority testing) primary_outcome->data_analysis secondary_outcome->data_analysis

Caption: Generalized Experimental Workflow for Clinical Trials.

Inclusion and Exclusion Criteria: The reviewed meta-analyses included RCTs that enrolled adult patients with endoscopically confirmed gastric or duodenal ulcers.[3] Exclusion criteria typically involved contraindications to the study medications, use of other acid-suppressing drugs, and certain comorbidities.[3]

Interventions: Patients were randomized to receive either this compound (commonly 20 mg daily) or a PPI (e.g., lansoprazole 30 mg, esomeprazole 20 mg, pantoprazole 40 mg daily) for a predefined period, usually ranging from 2 to 8 weeks.[3][7]

Outcome Measures: The primary outcome was the ulcer healing rate, confirmed by endoscopy at the end of the treatment period.[2][8][3] Secondary outcomes included the incidence of treatment-emergent adverse events and drug-related adverse events.[8][3]

Conclusion

The current body of evidence from systematic reviews and meta-analyses suggests that this compound is a safe and effective treatment for peptic ulcer disease, with an efficacy comparable to that of standard PPIs. While some studies indicate a potential advantage for certain PPIs at specific time points, the rapid and potent acid suppression offered by this compound makes it a valuable alternative in the management of this condition. The choice between this compound and a PPI may ultimately depend on individual patient factors, cost, and physician experience. Further head-to-head clinical trials are warranted to delineate the specific patient populations that would benefit most from this novel acid suppressant.

References

A Comparative Safety Analysis of Vonoprazan and Esomeprazole for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the safety profiles of the novel potassium-competitive acid blocker, Vonoprazan, and the widely-used proton pump inhibitor, Esomeprazole. This report synthesizes data from clinical trials and post-marketing surveillance to provide a comprehensive comparison, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI), are both effective in the management of acid-related gastrointestinal disorders. However, their distinct mechanisms of action give rise to differences in their safety and tolerability profiles. Clinical evidence to date suggests that this compound has a safety profile that is broadly comparable to that of Esomeprazole and other PPIs.[1] Meta-analyses of clinical trials have not found statistically significant differences in the overall incidence of adverse events (AEs), drug-related AEs, serious AEs, or AEs leading to discontinuation of therapy between this compound and PPIs.[1] This guide provides a detailed comparison of their safety profiles, drawing on data from various clinical studies and pharmacovigilance databases.

Comparative Safety Data

The following tables summarize the incidence of adverse events reported in comparative clinical trials of this compound and Esomeprazole across different indications.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in Patients with Erosive Esophagitis
Adverse Event Category/Specific EventThis compound (20 mg)Esomeprazole (40 mg)Notes
Overall TEAEs 38.1% - 44.2%[1]36.6% - 43.5%[1]Incidence rates are generally similar across various studies.
Drug-Related AEs 7% (pooled data)[1]Not significantly different from this compound[1]
Common Adverse Events
Nasopharyngitis6.94%[2]5.07% (PPIs)[2]The only adverse event reported by at least 5.0% of patients in one analysis.[2]
Diarrhea3.5%3.4%Reported in a study on H. pylori eradication.
Constipation1.8%1.7%Reported in a study on H. pylori eradication.
NauseaCommonly reported for both[3]Commonly reported for both[3]Incidence rates vary across studies.
HeadacheReported[3]Reported[4]A common adverse event for PPIs.
Serious Adverse Events 10.39 per 100 person-years[2]10.65 per 100 person-years (PPIs)[2]No significant difference observed.
Table 2: Adverse Drug Reactions (ADRs) in Post-Marketing Surveillance (Japan)
Adverse Drug ReactionThis compoundEsomeprazole (and other PPIs)Notes
Hepatic Disorders Commonly detected[5]Commonly detected[5]
Skin Disorders Commonly detected[5]Commonly detected[5]
Hemorrhagic Enterocolitis Strongly associated (ROR 86.5)[5]Not significantly associatedA notable difference identified in pharmacovigilance data.[5]
Interstitial Lung Disease Not significantly associated[5]Significantly associated with PPIs as a class (ROR 1.61)[5]
Microscopic Colitis Not specifiedNoteworthy association with Lansoprazole (a PPI) (ROR 405)[5]

ROR : Reporting Odds Ratio

Experimental Protocols

Below are summaries of the methodologies employed in key clinical trials to assess the safety of this compound and Esomeprazole.

Randomized Controlled Trial for Helicobacter pylori Eradication
  • Study Design: A randomized, controlled trial comparing 14-day this compound-based high-dose dual therapy (VA therapy: this compound 20 mg twice daily plus amoxicillin (B794) 750 mg four times daily) with Esomeprazole-based high-dose dual therapy (EA therapy: Esomeprazole 40 mg three times daily plus amoxicillin 750 mg four times daily).

  • Safety Assessment:

    • Adverse events (AEs) were reported by patients during the therapy period.

    • AEs were categorized using a 4-point severity scale: None, Mild (discomfort with no impact on daily activities), Moderate (discomfort affecting daily life), and Severe (requiring discontinuation of therapy).

    • The incidence and severity of treatment-related AEs were compared between the two groups.

  • Statistical Analysis: The incidence of adverse events was compared between the two groups using appropriate statistical tests, such as the chi-squared test or Fisher's exact test. A p-value of <0.05 was considered statistically significant.[1]

Phase 2, Randomized, Double-Blind, Proof-of-Concept Trial in GERD
  • Study Design: A randomized, double-blind, phase 2 trial comparing this compound (20 mg and 40 mg once daily) with Esomeprazole (40 mg once daily) for 4 weeks in patients with symptomatic GERD who had a partial response to Esomeprazole.[2]

  • Safety Assessment:

    • Treatment-emergent adverse events (TEAEs) were monitored throughout the study.

    • The severity and relationship of the AEs to the study drug were assessed by the investigators.[1]

  • Statistical Analysis: The incidence of AEs was summarized and compared between the treatment groups. No formal statistical testing for differences in safety endpoints was prespecified as a primary objective.[1]

Post-Marketing Surveillance and Pharmacovigilance
  • Data Source: Spontaneous reporting system databases, such as the Japanese Adverse Drug Event Report (JADER) database.[5][6]

  • Methodology: A retrospective pharmacovigilance disproportionality analysis was performed. The Reporting Odds Ratio (ROR) and its 95% confidence interval (CI) were calculated for each adverse event to identify potential safety signals.[5] This method compares the proportion of reports for a specific adverse event with a particular drug to the proportion of reports for the same event with all other drugs in the database.

Signaling Pathways and Mechanisms of Action

The differences in the safety profiles of this compound and Esomeprazole can be partly attributed to their distinct mechanisms of inhibiting gastric acid secretion.

This compound: Potassium-Competitive Acid Blocker (P-CAB)

This compound is a P-CAB that reversibly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells by competing with potassium ions.[7] This action is independent of the acidic environment, leading to a rapid and sustained suppression of gastric acid.

Vonoprazan_Mechanism cluster_parietal_cell Gastric Parietal Cell proton_pump H+, K+-ATPase (Proton Pump) lumen Gastric Lumen (Stomach Acid) proton_pump->lumen H+ secretion (Inhibited) This compound This compound This compound->proton_pump Competitively binds to K+ binding site k_ion K+ Ion k_ion->proton_pump Normal binding h_ion H+ Ion (Acid)

Mechanism of Action of this compound.
Esomeprazole: Proton Pump Inhibitor (PPI)

Esomeprazole is a PPI that requires activation in the acidic environment of the parietal cell canaliculus.[8] The activated form then irreversibly binds to the cysteine residues of the H+, K+-ATPase, inhibiting its function.[9][10]

Esomeprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell esomeprazole_prodrug Esomeprazole (Prodrug) acidic_env Acidic Environment (Canaliculus) esomeprazole_prodrug->acidic_env Accumulates activated_esomeprazole Activated Esomeprazole (Sulfenamide) acidic_env->activated_esomeprazole Activation proton_pump H+, K+-ATPase (Proton Pump) activated_esomeprazole->proton_pump Irreversibly binds to Cysteine residues lumen Gastric Lumen (Stomach Acid) proton_pump->lumen H+ secretion (Inhibited) Safety_Assessment_Workflow cluster_trial_phases Clinical Trial Workflow cluster_safety_monitoring Safety Monitoring and Assessment screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization (this compound vs. Esomeprazole) screening->randomization treatment Treatment Period (e.g., 4-8 weeks) randomization->treatment follow_up Follow-up Period treatment->follow_up ae_monitoring Adverse Event (AE) Monitoring & Recording treatment->ae_monitoring Ongoing lab_tests Laboratory Safety Tests (e.g., Liver Function) treatment->lab_tests Scheduled data_analysis Data Analysis and Reporting follow_up->data_analysis severity_assessment AE Severity Assessment (Mild, Moderate, Severe) ae_monitoring->severity_assessment causality_assessment Causality Assessment (Drug-Related vs. Unrelated) severity_assessment->causality_assessment sae_reporting Serious Adverse Event (SAE) Reporting to Authorities causality_assessment->sae_reporting If SAE sae_reporting->data_analysis lab_tests->data_analysis

References

A Comparative Guide to Vonoprazan and Tegoprazan: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Vonoprazan and Tegoprazan (B1682004), two prominent potassium-competitive acid blockers (P-CABs), for researchers, scientists, and professionals in drug development. The comparison is based on available in vitro and in vivo experimental data, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles.

Mechanism of Action: A Shared Pathway

Both this compound and Tegoprazan are classified as P-CABs. They function by competitively and reversibly inhibiting the hydrogen-potassium ATPase (H+,K+-ATPase) enzyme, also known as the proton pump, which is the final step in the gastric acid secretion pathway in parietal cells.[1][2][3] This mechanism contrasts with that of proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the proton pump.[3][4] The direct and reversible binding of P-CABs allows for a rapid onset of action and potent acid suppression that is not dependent on the activation state of the proton pump.[1][3]

cluster_PPI Proton Pump Inhibitors (PPIs) cluster_PCAB Potassium-Competitive Acid Blockers (P-CABs) cluster_Pump Proton Pump (H+,K+-ATPase) PPI PPI (Prodrug) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acidic Environment (Parietal Cell Canaliculi) ProtonPump H+,K+-ATPase Activated_PPI->ProtonPump Irreversible Covalent Binding (to Cysteine Residues) PCAB This compound / Tegoprazan PCAB->ProtonPump Reversible Ionic Binding (at K+ Binding Site) Acid Gastric Acid (Lumen) ProtonPump->Acid Secretes H+

Caption: Mechanism of Action: P-CABs vs. PPIs.

Data Presentation

Table 1: Comparative Pharmacokinetics

A key advantage of both this compound and Tegoprazan is that their metabolism is less affected by cytochrome P450 2C19 (CYP2C19) genetic polymorphisms, which can cause significant variability in the efficacy of PPIs.[3][5][6][7]

ParameterThis compoundTegoprazanKey Observations
Time to Max. Plasma Concentration (Tmax) ~4.0 hours[2]0.5 - 1.5 hours[2]Tegoprazan is absorbed more rapidly, contributing to a faster onset of action.[2]
Plasma Half-life (t1/2) ~7.7 hours3.7 - 5.4 hours[2]This compound has a longer plasma half-life.
Metabolism Primarily by CYP3A4, partially by CYP2B6, CYP2C19, CYP2D6Primarily by CYP3A4Both are less dependent on CYP2C19 than many PPIs, leading to more predictable responses across different patient populations.[3][5][6][7]
Food Effect Can be taken with or without foodCan be taken regardless of meals[1][6][7]Dosing is more flexible for both drugs compared to PPIs.
Drug Interactions Increased systemic exposure of atorvastatin (B1662188) when co-administered.[8]No significant interaction observed with atorvastatin.[8]This compound may have a higher potential for certain drug-drug interactions.[8]
Table 2: In Vitro and Pharmacodynamic Comparison

In vitro data on the binding affinity of these drugs highlights their potency. This translates to strong and sustained acid suppression in vivo, a critical factor for treating acid-related disorders.

ParameterThis compoundTegoprazanKey Observations
Binding to H+,K+-ATPase Reversible, competitive with K+[3]Reversible, competitive with K+[1][2]Both share the same fundamental mechanism of action.
Dissociation from Pump Very slow dissociation[9]N/AThis compound's slow dissociation contributes to its long-lasting inhibitory effect.[9]
Time to reach pH ≥ 4 (Single Dose) ~4.0 hours (20 mg dose)[2]~1.0 hour (50 mg dose)[2]Tegoprazan demonstrates a significantly faster onset of acid suppression.[2]
% Time at pH ≥ 4 at Night (Single Dose) 60.5% (20 mg dose)[2][10]66.0% (50 mg dose)[2][10]Both are highly effective at controlling nocturnal acid, with Tegoprazan showing a slight, though not statistically significant, edge in one study.[2][10][11]
Table 3: In Vivo Clinical Efficacy - Helicobacter pylori Eradication

The potent acid suppression by P-CABs creates a favorable environment for antibiotics, potentially improving H. pylori eradication rates, especially in cases of antibiotic resistance.[5]

Study/RegimenThis compound-based TherapyTegoprazan-based TherapyKey Outcomes & Observations
Meta-Analysis vs. PPIs Superior eradication rates compared to PPI-based therapies.[5]No significant difference in eradication rates compared to PPI-based therapies in some analyses.[5][12]This compound-based regimens have shown more consistent superiority over PPIs in meta-analyses.[5]
10-Day Triple Therapy (vs. each other) 84.85% (20 mg VAC)60.61% (50 mg TAC 1)78.79% (100 mg TAC 2*)Tegoprazan 100 mg showed comparable eradication rates to this compound 20 mg. The 50 mg dose of Tegoprazan was found to be insufficient in this context.[6][7][13]
Clarithromycin (B1669154) Resistance Enhanced efficacy in patients with clarithromycin-resistant infections (73.7% vs 41.5% for PPIs).[5]N/AThe strong acid suppression by this compound may help overcome antibiotic resistance.[5]

*VAC: this compound, Amoxicillin (B794), Clarithromycin. TAC 1: Tegoprazan 50mg, Amoxicillin, Clarithromycin. TAC 2: Tegoprazan 100mg, Amoxicillin, Clarithromycin.[13]

Table 4: Comparative Safety and Tolerability

Both drugs are generally well-tolerated, with safety profiles comparable to PPIs.

Adverse Events (AEs)This compoundTegoprazanKey Observations
Common AEs Headache, diarrhea, abdominal pain, dysgeusia.[12]Headache, epigastric discomfort, diarrhea, abdominal bloating.[1][12]The profile of adverse events is similar for both drugs and generally mild.
Incidence vs. PPIs Incidence of AEs is comparable to PPIs.[11]Lower incidence of AEs compared to PPI-based treatments in one meta-analysis (RR = 0.73).[5]Tegoprazan-based therapies may be associated with a lower overall incidence of adverse events.
Hypergastrinemia Co-administration with atorvastatin increased the incidence of hypergastrinemia.[8]No increased incidence of hypergastrinemia when co-administered with atorvastatin.[8]This compound might cause a more significant increase in gastrin levels in certain contexts.[12]

Experimental Protocols

Protocol: Randomized, Double-Blind, Active-Controlled Pilot Study for H. pylori Eradication

This section details the methodology for a representative clinical trial comparing the efficacy of Tegoprazan and this compound.[6][13]

  • Study Design: A randomized, double-blind, active-controlled, multicenter pilot study.

  • Participants: Treatment-naïve adults diagnosed with H. pylori infection. Key exclusion criteria would include prior eradication therapy, gastric malignancy, and use of antibiotics or acid-suppressive drugs within the preceding weeks.

  • Randomization: Participants are randomized in a 1:1:1 ratio to one of three treatment arms. A double-dummy method is used to maintain blinding, where participants receive the active drug for their arm plus placebos for the other arms.[6]

  • Interventions (10-day regimen):

    • TAC 1 Group: Tegoprazan 50 mg, amoxicillin 1,000 mg, clarithromycin 500 mg, and a this compound placebo, all taken twice daily.[13]

    • TAC 2 Group: Tegoprazan 100 mg, amoxicillin 1,000 mg, clarithromycin 500 mg, and a this compound placebo, all taken twice daily.[13]

    • VAC Group: this compound 20 mg, amoxicillin 1,000 mg, clarithromycin 500 mg, and Tegoprazan placebos (for both 50 mg and 100 mg doses), all taken twice daily.[13]

  • Primary Outcome: The H. pylori eradication rate, confirmed by a 13C-urea breath test performed at least 4 weeks after the end of treatment.

  • Analysis: Efficacy is assessed in both the full analysis set (FAS), including all randomized patients who received at least one dose, and the per-protocol set (PPS), including patients who adhered to the protocol.[6][7]

cluster_treatment 10-Day Double-Blind, Double-Dummy Treatment Start Screening & Enrollment (H. pylori Positive Adults) Randomization Randomization (1:1:1) Start->Randomization GroupA Group TAC 1 (Tegoprazan 50mg BID + Antibiotics) Randomization->GroupA GroupB Group TAC 2 (Tegoprazan 100mg BID + Antibiotics) Randomization->GroupB GroupC Group VAC (this compound 20mg BID + Antibiotics) Randomization->GroupC FollowUp Follow-up Period (≥ 4 weeks post-treatment) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp UBT 13C-Urea Breath Test (UBT) (Confirmation of Eradication) FollowUp->UBT Analysis Efficacy & Safety Analysis (FAS and PPS) UBT->Analysis

Caption: Workflow for a Comparative H. pylori Eradication Trial.

Summary and Conclusion

Both this compound and Tegoprazan represent significant advancements in acid suppression therapy.

  • Tegoprazan excels in its speed of action, reaching target pH levels more rapidly than this compound, which may be advantageous for on-demand therapy and rapid symptom relief.[2]

  • This compound demonstrates a more sustained and potent acid-suppressive effect over time, attributed to its slow dissociation from the proton pump.[3][9] This has translated into consistently superior efficacy in H. pylori eradication regimens compared to PPIs and, in some studies, to lower doses of Tegoprazan.[5][6][7]

The choice between these two agents may depend on the clinical indication. For H. pylori eradication, this compound (or a higher dose of Tegoprazan) appears to be the more robust option based on current data.[6][7][13] For conditions requiring rapid symptom control, such as nocturnal acid breakthrough, Tegoprazan's pharmacological profile is highly promising.[2] Future head-to-head trials across various acid-related diseases will further clarify the distinct clinical advantages of each molecule.

cluster_this compound This compound cluster_tegoprazan Tegoprazan cluster_shared Shared P-CAB Attributes V_Node Key Strengths V1 Potent, Sustained Acid Suppression V_Node->V1 V2 Proven Superiority in H. pylori Eradication vs. PPIs V_Node->V2 V3 Effective in Severe Erosive Esophagitis V_Node->V3 T2 Excellent Nocturnal Acid Control T_Node Key Strengths T1 Rapid Onset of Action (~1 hour to pH >4) T_Node->T1 T_Node->T2 T3 Potentially Favorable Safety Profile T_Node->T3 S_Node Common Advantages S1 Reversible K+ Competitive Inhibition S_Node->S1 S2 Unaffected by CYP2C19 Polymorphism S_Node->S2 S3 Flexible Dosing (Meal Independent) S_Node->S3

Caption: Logical Relationship: Key Comparative Strengths.

References

Vonoprazan Demonstrates Superior Efficacy in Eradicating Clarithromycin-Resistant Helicobacter pylori Strains Compared to Standard Triple Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – An in-depth analysis of clinical trial data reveals that vonoprazan-based triple therapy offers significantly higher eradication rates for clarithromycin-resistant Helicobacter pylori (H. pylori) infections compared to the standard proton pump inhibitor (PPI)-based triple therapy. This comprehensive guide provides a detailed comparison of the efficacy of these two treatment regimens, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

The rising prevalence of clarithromycin (B1669154) resistance in H. pylori presents a significant challenge to successful eradication, leading to treatment failures and the potential for complications such as peptic ulcer disease and gastric cancer.[1] Standard PPI-based triple therapy, which has long been the first-line treatment, shows a dramatic decline in efficacy in the presence of clarithromycin-resistant strains, with eradication rates dropping to as low as 30%.[2] This has necessitated the exploration of more robust therapeutic strategies.

This compound, a potassium-competitive acid blocker (P-CAB), has emerged as a promising alternative. Its potent and sustained acid suppression creates a more favorable environment for antibiotics to exert their effects on H. pylori.

Comparative Efficacy of this compound-Based vs. PPI-Based Triple Therapy

A meta-analysis of randomized controlled trials (RCTs) demonstrated that this compound-based triple therapy (this compound, amoxicillin (B794), and clarithromycin) is significantly superior to PPI-based triple therapy for eradicating clarithromycin-resistant H. pylori. In these studies, the this compound regimen achieved an eradication rate of 82.0%, whereas the PPI-based therapy only reached 40.0%.[3]

Therapy RegimenEradication Rate (Clarithromycin-Resistant H. pylori)Study Type
This compound-based Triple Therapy82.0%Randomized Controlled Trial (Pooled Data)[3]
PPI-based Triple Therapy40.0%Randomized Controlled Trial (Pooled Data)[3]
This compound + Amoxicillin Dual Therapy85.7%Subgroup Analysis of Meta-Analysis[4]
This compound + Amoxicillin + Clarithromycin71.0%Subgroup Analysis of Meta-Analysis[4]
This compound + Amoxicillin + Metronidazole100%Prospective Study[5]
This compound + Amoxicillin + Clarithromycin (Historical Control)76.5% (ITT), 77.3% (PP)Prospective Study[5]

ITT: Intention-to-Treat, PP: Per-Protocol

Experimental Protocols

To ensure the accurate assessment of treatment efficacy, standardized laboratory procedures are crucial. The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Helicobacter pylori Culture from Gastric Biopsy

This procedure outlines the steps for culturing H. pylori from gastric biopsy specimens to determine the presence of the bacteria and for subsequent susceptibility testing.

  • Specimen Collection and Transport:

    • During endoscopy, obtain at least two gastric biopsy specimens, one from the antrum and one from the corpus of the stomach.[6]

    • Place the biopsy specimens in a sterile container with a small amount of sterile saline or Dent's transport medium to prevent drying.[7]

    • Transport the specimens to the laboratory immediately. If a delay is unavoidable, refrigerate at 4°C for no longer than 24 hours.[7]

  • Culture Inoculation and Incubation:

    • In a biosafety cabinet, homogenize the biopsy tissue in a small volume of sterile saline.

    • Inoculate the homogenate onto both non-selective (e.g., Columbia Blood Agar (B569324) with 5-10% sheep blood) and selective (e.g., Skirrow's medium) agar plates.

    • Incubate the plates at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for up to 10 days.

  • Identification:

    • Examine the plates for small, translucent, circular colonies.

    • Perform Gram staining (expect to see Gram-negative, curved or spiral-shaped rods), and test for oxidase, catalase, and urease activity (H. pylori is positive for all three).

Clarithromycin Susceptibility Testing (Agar Dilution Method)

This protocol details the determination of the minimum inhibitory concentration (MIC) of clarithromycin against H. pylori isolates.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar supplemented with 5% aged sheep blood.

    • Incorporate serial twofold dilutions of clarithromycin into the molten agar to achieve final concentrations ranging from 0.016 to 256 µg/mL.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Harvest H. pylori colonies from a fresh culture plate and suspend them in sterile saline or Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the clarithromycin-containing agar plates and a growth control plate (no antibiotic).

    • Incubate the plates at 37°C under microaerophilic conditions for 72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of clarithromycin that completely inhibits visible growth of the H. pylori isolate.

    • According to the Clinical and Laboratory Standards Institute (CLSI), an MIC of ≥1.0 µg/mL is considered resistant.[8]

¹³C-Urea Breath Test for Confirmation of Eradication

This non-invasive test is used to confirm the eradication of H. pylori infection following treatment.

  • Patient Preparation:

    • The patient must fast for at least 6 hours before the test.

    • Antibiotics should be discontinued (B1498344) for at least 4 weeks, and PPIs or this compound for at least 2 weeks prior to the test to avoid false-negative results.

  • Test Procedure:

    • A baseline breath sample is collected into a designated bag.

    • The patient then ingests a solution containing 75 mg of ¹³C-labeled urea (B33335) dissolved in water.[9]

    • After 15-30 minutes, a second breath sample is collected in a separate bag.[9][10]

  • Analysis and Interpretation:

    • The breath samples are analyzed using a mass spectrometer or infrared spectrophotometer to measure the ratio of ¹³CO₂ to ¹²CO₂.

    • An increase in this ratio in the post-ingestion sample compared to the baseline indicates the presence of urease-producing H. pylori. A result below the established cutoff value confirms eradication.

Mechanistic Insights and Signaling Pathways

The superior efficacy of this compound in treating clarithromycin-resistant H. pylori can be attributed to its distinct mechanism of action and the molecular basis of clarithromycin resistance.

This compound's Mechanism of Action

This compound is a potassium-competitive acid blocker that reversibly inhibits the gastric H⁺,K⁺-ATPase (proton pump).[11] Unlike PPIs, which require acid activation and bind irreversibly, this compound acts directly and has a longer duration of action, leading to more potent and sustained suppression of gastric acid.[12] This profound acid inhibition raises the intragastric pH, which enhances the efficacy of amoxicillin and clarithromycin by increasing their stability and the susceptibility of replicating H. pylori.

vonoprazan_mechanism This compound This compound parietal_cell Gastric Parietal Cell This compound->parietal_cell Enters proton_pump H+/K+-ATPase (Proton Pump) This compound->proton_pump Competitively blocks K+ binding site parietal_cell->proton_pump h_ion H+ ion (Acid) proton_pump->h_ion Pumps out k_ion K+ ion k_ion->proton_pump Binds to gastric_lumen Gastric Lumen h_ion->gastric_lumen

Mechanism of action of this compound.
Clarithromycin's Mechanism of Action and Resistance

Clarithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[13][14] Specifically, it binds to the 23S rRNA component, blocking the exit tunnel for newly synthesized peptides.[15][16]

Resistance to clarithromycin in H. pylori is primarily due to point mutations in the 23S rRNA gene, with the A2143G and A2142G mutations being the most common.[15][17] These mutations alter the binding site of clarithromycin on the ribosome, reducing its affinity and rendering the antibiotic ineffective.[17]

clarithromycin_mechanism cluster_ribosome Bacterial Ribosome (50S subunit) ribosome 23S rRNA peptide_tunnel Peptide Exit Tunnel protein_synthesis Protein Synthesis ribosome->protein_synthesis Blocks clarithromycin Clarithromycin clarithromycin->ribosome Binds to clarithromycin:n->ribosome:s Binding prevented bacterial_death Bacterial Growth Inhibition protein_synthesis->bacterial_death Leads to mutation Point Mutation (e.g., A2143G) mutation->ribosome Alters binding site

Mechanism of clarithromycin and resistance.

Conclusion

The evidence strongly supports the use of this compound-based triple therapy as a more effective treatment option for clarithromycin-resistant H. pylori infections compared to standard PPI-based regimens. The superior acid suppression provided by this compound appears to overcome the challenges posed by clarithromycin resistance, leading to significantly higher eradication rates. For researchers and clinicians, these findings underscore the importance of considering this compound-based therapies, particularly in regions with high rates of clarithromycin resistance, to improve patient outcomes and combat the growing threat of antibiotic resistance. Further research into this compound-based dual and quadruple therapies may offer even more optimized treatment strategies in the future.

References

A Comparative Analysis of Vonoprazan-Based versus PPI-Based Triple Therapy for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, safety, and underlying mechanisms of vonoprazan-based and proton pump inhibitor (PPI)-based triple therapies for the eradication of Helicobacter pylori (H. pylori). The information is supported by experimental data from meta-analyses and randomized controlled trials to aid in research and development efforts.

Executive Summary

The emergence of this compound, a potassium-competitive acid blocker (P-CAB), has marked a significant advancement in the management of H. pylori infection. Compared to traditional proton pump inhibitors (PPIs), this compound offers a more potent and sustained suppression of gastric acid. This enhanced acid control creates a more favorable environment for antibiotics to act against H. pylori, leading to higher eradication rates, particularly in the face of increasing antibiotic resistance. Clinical data consistently demonstrates the superiority of this compound-based triple therapy over standard PPI-based regimens in eradicating H. pylori, with a comparable safety profile.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from comparative studies of this compound-based and PPI-based triple therapies.

Table 1: H. pylori Eradication Rates (Intention-to-Treat Analysis)

Study/Meta-AnalysisThis compound-Based Triple Therapy Eradication Rate (%)PPI-Based Triple Therapy Eradication Rate (%)Key Findings
Meta-Analysis (2019)[1][2][3]91.474.8This compound-based therapy was significantly superior to PPI-based therapy.
Meta-Analysis (Jung et al.)[4]87.972.8This compound-based triple therapy demonstrated superior efficacy.
Randomized Controlled Trial (2022)[5]84.778.8This compound triple therapy was non-inferior to lansoprazole (B1674482) triple therapy in non-resistant strains and superior in clarithromycin-resistant strains.
Prospective Cohort Study[6]84.978.8The eradication rate of this compound-based therapy was significantly higher.

Table 2: H. pylori Eradication Rates (Per-Protocol Analysis)

Study/Meta-AnalysisThis compound-Based Triple Therapy Eradication Rate (%)PPI-Based Triple Therapy Eradication Rate (%)Key Findings
Randomized Controlled Trial[4]95.771.4The eradication rate was significantly higher in the this compound group.
Prospective Cohort Study[6]86.479.4The eradication rate of this compound-based therapy was significantly higher.
Non-randomized Clinical Trial[7]96.592.2While numerically higher, the difference was not statistically significant in this quadruple sequential therapy trial.

Table 3: Incidence of Adverse Events

Study/Meta-AnalysisThis compound-Based Triple Therapy Incidence (%)PPI-Based Triple Therapy Incidence (%)Key Findings
Meta-Analysis (2019)[1][2][3]32.740.5The incidence of adverse events was lower in the this compound-based therapy group.
Meta-Analysis (Jung et al.)[4]No significant differenceNo significant differenceThe incidence of any adverse events did not differ between the two regimens.
Randomized Controlled Trial[4]26.337.7The incidence of adverse events was not significantly different between the groups.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for key experiments cited in the comparative studies.

Randomized Controlled Trial (RCT) Protocol for Efficacy and Safety Assessment
  • Study Design: A multicenter, randomized, double-blind, parallel-group study comparing this compound-based triple therapy with a standard PPI-based triple therapy for a duration of 7 to 14 days.[4][5]

  • Participant Selection:

    • Inclusion Criteria: Adult patients (typically ≥18 or 20 years old) with a confirmed active H. pylori infection, often diagnosed by at least two positive tests (e.g., urea (B33335) breath test, rapid urease test, or histology).[1][8]

    • Exclusion Criteria: Patients with a history of previous H. pylori eradication therapy, known allergies to the study medications, severe comorbidities, pregnancy or lactation, or use of antibiotics or acid-suppressing drugs within a specified period (e.g., 4 weeks for antibiotics, 2 weeks for PPIs) before enrollment.[1][8][9]

  • Randomization and Blinding: Patients are randomly assigned to treatment groups using a computer-generated randomization list. To maintain blinding, placebos for this compound and the active PPI are prepared to be identical in appearance, taste, and packaging.

  • Treatment Regimens:

    • This compound Group: this compound (e.g., 20 mg twice daily), amoxicillin (B794) (e.g., 1000 mg twice daily), and clarithromycin (B1669154) (e.g., 500 mg twice daily).[5]

    • PPI Group: A standard PPI such as lansoprazole (e.g., 30 mg twice daily) or omeprazole (B731) (e.g., 20 mg twice daily), with the same doses of amoxicillin and clarithromycin.[5]

  • Outcome Assessment:

    • Primary Outcome: The rate of H. pylori eradication, confirmed at least 4 weeks after the completion of therapy.[1][10]

    • Secondary Outcomes: Incidence and severity of adverse events, patient compliance with the treatment regimen.[10]

  • Statistical Analysis: Eradication rates are analyzed on both an intention-to-treat (ITT) and a per-protocol (PP) basis. The ITT analysis includes all randomized patients who received at least one dose of the study medication, while the PP analysis includes only those who adhered to the protocol and completed the study.

Urea Breath Test (UBT) for Diagnosis and Confirmation of Eradication

The Urea Breath Test (UBT) is a non-invasive and highly accurate method for detecting active H. pylori infection.[7]

  • Principle: The test relies on the ability of the H. pylori enzyme urease to hydrolyze orally administered, isotopically labeled urea (¹³C or ¹⁴C) into ammonia (B1221849) and labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂). This labeled CO₂ is absorbed into the bloodstream and then exhaled. The amount of labeled CO₂ in the breath is measured to determine the presence of H. pylori.

  • Procedure:

    • Preparation: Patients must fast for a minimum of 6 hours before the test.[2] They should also discontinue antibiotics and bismuth-containing compounds for at least 4 weeks, and proton pump inhibitors for at least 1-2 weeks prior to the test to avoid false-negative results.[1][2][11]

    • Baseline Sample: A baseline breath sample is collected by having the patient exhale into a collection bag or tube.

    • Substrate Administration: The patient ingests a capsule or liquid containing ¹³C- or ¹⁴C-labeled urea.[2][11]

    • Post-Dose Sample: After a specified time (typically 10-20 minutes), a second breath sample is collected.[2][11]

    • Analysis: The breath samples are analyzed using a mass spectrometer or a scintillation counter to measure the ratio of labeled to unlabeled CO₂. A significant increase in the labeled CO₂ in the post-dose sample compared to the baseline indicates a positive result for H. pylori infection.

H. pylori Antibiotic Susceptibility Testing

Determining the antibiotic susceptibility of H. pylori is crucial for guiding treatment, especially in regions with high resistance rates.[12]

  • Sample Collection: Gastric biopsy specimens are obtained during an upper endoscopy.

  • Culture: The biopsy samples are cultured on a specialized medium under microaerophilic conditions to isolate H. pylori.

  • Susceptibility Testing Methods:

    • Agar (B569324) Dilution: This is considered the gold standard.[5][13] It involves preparing a series of agar plates containing varying concentrations of an antibiotic. The minimum inhibitory concentration (MIC) is the lowest concentration of the antibiotic that prevents visible bacterial growth.

    • E-test: This method uses a plastic strip with a predefined gradient of antibiotic concentrations.[5][13] The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.

    • Molecular Methods: PCR-based techniques can detect specific gene mutations associated with antibiotic resistance, such as those in the 23S rRNA gene for clarithromycin resistance.[5]

Signaling Pathways and Experimental Workflows

Mechanism of Gastric Acid Suppression

The superior efficacy of this compound-based therapy is largely attributed to its distinct mechanism of action compared to PPIs.

Acid_Suppression_Mechanisms cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm ProtonPump_Lumen H+/K+ ATPase (Proton Pump) K_ion_cytoplasm K+ ProtonPump_Lumen->K_ion_cytoplasm Pumped in PPI_inactive PPI (Prodrug) PPI_active Activated PPI (Sulfenamide) PPI_inactive->PPI_active Acid Activation This compound This compound This compound->ProtonPump_Lumen Reversible, K+-Competitive Binding (Inhibits Pump) PPI_active->ProtonPump_Lumen H_ion_cytoplasm H+ H_ion_cytoplasm->ProtonPump_Lumen Pumped out

Caption: Mechanisms of action of PPIs and this compound on the gastric proton pump.

PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[14][15][16] Once activated, they form a covalent, irreversible bond with the H+/K+ ATPase (proton pump), inhibiting its function.[15][17] In contrast, this compound is a potassium-competitive acid blocker (P-CAB) that does not require acid activation.[18][19][20] It acts by reversibly binding to the potassium-binding site of the proton pump, leading to a more rapid, potent, and sustained inhibition of gastric acid secretion.[19][20][21]

Typical Experimental Workflow for an H. pylori Eradication Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing this compound-based and PPI-based therapies.

Experimental_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., UBT, Endoscopy) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_V This compound-Based Triple Therapy Randomization->Group_V Group_P PPI-Based Triple Therapy Randomization->Group_P Treatment_Period Treatment Period (e.g., 14 days) Group_V->Treatment_Period Group_P->Treatment_Period Follow_up Follow-up (Adverse Event Monitoring) Treatment_Period->Follow_up Eradication_Test Confirmation of Eradication (UBT, ≥4 weeks post-treatment) Follow_up->Eradication_Test Data_Analysis Data Analysis (ITT and PP) Eradication_Test->Data_Analysis End Results & Conclusion Data_Analysis->End

Caption: A typical workflow for a randomized controlled trial in H. pylori eradication.

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Vonoprazan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds like Vonoprazan are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is crucial for maintaining a compliant and safe research environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

The disposal of pharmaceutical waste is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] It is important to note that state and local regulations may impose more stringent requirements.[1] Research institutions should have a dedicated Environmental Health and Safety (EHS) department to oversee chemical waste disposal in accordance with all applicable regulations.

Core Principles for this compound Disposal

Based on Safety Data Sheets (SDS) and general guidelines for chemical waste, the following principles must be strictly followed for the disposal of this compound:

  • Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the sink or in regular trash.[1] This can lead to environmental contamination. The EPA has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals for healthcare facilities.[3][4]

  • Professional Disposal Required: The recommended method for disposing of this compound is through a licensed chemical destruction plant or by controlled incineration.[1][5] This should be coordinated through your institution's EHS department or a specialized waste disposal company.

  • Segregation of Waste: It is critical to segregate different types of waste to ensure proper handling and disposal.[1][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated, compatible, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]

  • Container Management:

    • Use containers that are approved by your institution's EHS department.

    • Ensure containers are in good condition with secure, tight-fitting lids.[1]

    • Do not overfill containers; a general rule is to fill them to no more than 90% capacity.[1]

    • Empty Containers: A container that held this compound should be triple-rinsed. The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected depending on local regulations.

  • Labeling and Documentation:

    • Attach a completed hazardous waste label to each container as soon as the first waste is added.[1]

    • All waste containers must be clearly labeled with the full chemical name "this compound" and an indication that it is hazardous waste. Do not use abbreviations or chemical formulas.[1]

    • The label must list all chemical constituents, including any solvents and the estimated concentration of this compound.[1]

  • Storage:

    • Store waste containers in a designated and properly managed satellite accumulation area.[1]

    • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[1]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Summary of this compound Disposal Methods

Waste TypeRecommended Disposal MethodKey Guidelines
Solid this compound Waste Incineration via a licensed hazardous waste facility.[1][5]Collect in a designated, sealed, and clearly labeled hazardous waste container.[1]
Liquid this compound Waste Incineration via a licensed hazardous waste facility.[1][5]Collect in a designated, sealed, and clearly labeled liquid hazardous waste container. Segregate from other chemical waste streams as appropriate.[1]
Empty this compound Containers Dispose of as regular waste after proper decontamination.Must be triple-rinsed. The first rinsate is to be collected and disposed of as hazardous liquid waste.[1]
Contaminated Labware & PPE Incineration via a licensed hazardous waste facility.[1]Collect in a designated solid hazardous waste container.[1]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of this compound. The disposal procedures are dictated by regulatory guidelines for pharmaceutical and chemical waste, rather than experimental methodologies.

This compound Disposal Workflow

VonoprazanDisposalWorkflow cluster_generation Waste Generation cluster_handling Handling & Segregation cluster_accumulation Accumulation cluster_disposal Disposal A Solid Waste (Unused this compound, Contaminated PPE) D Collect in Labeled Solid Hazardous Waste Container A->D B Liquid Waste (this compound in Solution) E Collect in Labeled Liquid Hazardous Waste Container B->E C Empty Containers F Triple-Rinse Container C->F G Store in Designated Satellite Accumulation Area D->G E->G H Collect First Rinsate as Hazardous Waste F->H I Dispose of Container as Non-Hazardous Waste F->I J Arrange Pickup by EHS for Licensed Incineration G->J H->E

References

Personal protective equipment for handling Vonoprazan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vonoprazan

This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Classification

This compound fumarate (B1241708) is classified with specific hazards that necessitate careful handling.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (single exposure)3H335: May cause respiratory irritation
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[1]

While some safety data sheets (SDS) may state the substance is not classified as hazardous, it is prudent to follow the more stringent classification and treat this compound with appropriate caution[1][2].

Personal Protective Equipment (PPE) and Engineering Controls

The use of appropriate engineering controls and PPE is mandatory to minimize exposure.

Engineering Controls

Proper laboratory ventilation is the primary engineering control for minimizing inhalation exposure.

ControlSpecification
Ventilation Handle this compound in a well-ventilated area.[1][3] A laboratory fume hood is recommended.[1][4]
Safety Stations The laboratory must be equipped with a safety shower and an eye wash station.[1][5]
Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound.

AreaRequired PPEStandards and Specifications
Eye/Face Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved.[3][4]
Hands Chemical-resistant, impervious gloves.Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3][4]
Body Protective clothing. A lab coat is standard.For larger quantities or where there is a risk of significant exposure, fire/flame resistant and impervious clothing should be worn.[3][4]
Respiratory Not typically required with adequate engineering controls.If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, use a full-face respirator (NIOSH/MSHA or European Standard EN 149 approved).[1][3][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Safe Handling Protocol
  • Preparation : Before handling, ensure all engineering controls are functioning correctly. Read the Safety Data Sheet (SDS) and understand the hazards.

  • Don PPE : Put on all required PPE as specified in the table above.

  • Handling :

    • Conduct all operations that may generate dust or aerosols within a chemical fume hood.[1][4]

    • Avoid contact with skin and eyes.[3][4][5]

    • Avoid the formation and inhalation of dust.[1][3][4]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[3]

  • Decontamination : After handling, wash hands and forearms thoroughly with soap and water.[3][4][5] Clean all work surfaces to remove residual contamination.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate unnecessary personnel from the spill area.[1][3]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing appropriate PPE, prevent the spill from entering drains.[1][3]

  • Clean-up :

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[4]

    • Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1][3][4]

    • Cover liquid spills with a suitable absorbent material before collection.[1]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled by professionals in accordance with all federal and local regulations.[4][6]

  • Do Not : Never dispose of this compound down the sink or in regular trash.[6]

  • Solid Waste : Collect unused this compound powder and contaminated consumables (e.g., gloves, weigh boats) in a designated, labeled hazardous waste container.[6]

  • Liquid Waste : If dissolved in a solvent, collect the solution in a labeled liquid hazardous waste container. The label must identify all chemical components and their concentrations.[6]

  • Empty Containers : Containers must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent disposal of the container should follow institutional guidelines, which may include puncturing it to prevent reuse.[3]

  • Professional Disposal : The primary recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3][6]

Immediate Safety Information

First Aid Procedures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][4]
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]
Occupational Exposure Limits

No official occupational exposure limits (OELs) have been established for this compound.[1][3][4][5] Therefore, it is critical to use the engineering controls and PPE described above to minimize any potential exposure.

SubstanceAgencyLimit
This compoundN/ANo data available

Laboratory Workflow for this compound

The following diagram outlines the essential workflow for safely managing this compound in a research environment.

Vonoprazan_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Risk_Assessment Risk Assessment (Review SDS) PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Handling Chemical Handling (Weighing/Mixing) Eng_Controls Verify Engineering Controls (Fume Hood) PPE_Donning->Eng_Controls Decontamination Decontaminate Work Area & Self Eng_Controls->Handling Waste_Seg Segregate Waste (Solid, Liquid, Sharps) Handling->Decontamination Decontamination->Waste_Seg Disposal Professional Disposal (Licensed Vendor) Waste_Seg->Disposal

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vonoprazan
Reactant of Route 2
Reactant of Route 2
Vonoprazan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.